molecular formula C16H22O10 B1682845 Swertiamarin CAS No. 17388-39-5

Swertiamarin

Numéro de catalogue: B1682845
Numéro CAS: 17388-39-5
Poids moléculaire: 374.34 g/mol
Clé InChI: HEYZWPRKKUGDCR-QBXMEVCASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Swertiamarin (CAS 17388-39-5) is a secoiridoid glycoside, a natural compound predominantly found in plant genera such as Swertia and Enicostemma littorale Blume from the Gentianaceae family . This compound appears as a white to pale yellow solid powder with a molecular formula of C16H22O10 and a molecular weight of 374.34 g/mol . It is highly soluble in methanol and ethanol, slightly soluble in water, and insoluble in chloroform and petroleum ether . This compound exhibits a wide spectrum of pharmacological activities, making it a valuable lead compound for modern research. It demonstrates significant anti-diabetic and hypolipidemic effects . Studies show it can reduce fasting blood glucose and serum cholesterol levels in diabetic rat models, with its mechanism involving the upregulation of key genes in insulin signaling and the restoration of normal transcriptional levels of PPAR-γ, adiponectin, and GLUT4 . Its application in Non-Alcoholic Fatty Liver Disease (NAFLD) research is particularly promising. This compound has been shown to reduce hepatic lipid accumulation, ballooning degeneration, and decrease pro-inflammatory cytokines (TNF-α, IL-6) in animal models . It exerts its effects by modulating crucial signaling pathways, including the Nrf2/HO-1 antioxidant pathway, NF-κB-mediated inflammation, and MAPK cascades . Furthermore, its anti-inflammatory and anti-arthritic properties are evidenced by its ability to inhibit nitric oxide (NO) production in IL-1β-stimulated fibroblast-like synoviocytes . Emerging research also points to its anti-cancer potential , with activity reported against various cancer cell lines . Pharmacokinetic studies indicate that this compound is rapidly absorbed but has low oral bioavailability, partly due to a significant first-pass effect . It is widely distributed and metabolized in vivo to nitrogen-containing metabolites like gentianine and (R)-gentiandiol, which are believed to contribute to its therapeutic effects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all local and national regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYZWPRKKUGDCR-QBXMEVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169676
Record name Swertiamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17388-39-5
Record name Swertiamarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17388-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertiamarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swertiamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SWERTIAMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4038595T7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Swertiamarin: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertiamarin, a seco-iridoid glycoside, is a bitter-tasting compound renowned for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, anti-diabetic, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this compound, details its biosynthetic pathway from precursor molecules to the final compound, and furnishes detailed experimental protocols for its extraction, isolation, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural product.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Gentianaceae family. Several genera within this family are particularly rich in this compound, making them the primary sources for its extraction and study.

The principal plant sources of this compound include:

  • Enicostemma littorale Blume : This perennial herb is considered one of the most abundant sources of this compound.[1]

  • Swertia chirata Buch.-Ham. ex Wall. : A well-known medicinal plant in traditional Indian medicine, Swertia chirata contains significant amounts of this compound.

  • Gentiana lutea L. : Commonly known as great yellow gentian, the roots of this plant are a notable source of this compound and other bitter compounds.

Other species from the Swertia and Gentiana genera also contain this compound, though often in lower concentrations.

Table 1: Quantitative Yield of this compound from Various Natural Sources
Plant SpeciesPart UsedExtraction MethodYield of this compoundReference
Enicostemma littoraleWhole PlantMethanol extraction followed by purification2.12% (w/w)[1]
Enicostemma littoraleWhole Plantn-butanol fraction7.31% (w/w)[3]
Enicostemma littoraleWhole PlantFlash Chromatography9.85% (w/w)[4]
Enicostemma axillareWhole PlantEthyl acetate extraction0.4% (w/w)[1]
Gentiana luteaRootsNot specified0.21% - 0.45% (w/w)Not specified in search results
Swertia chirataAerial PartsNot specifiedVaries, can be a major componentNot specified in search results

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with primary metabolites and proceeds through the seco-iridoid pathway. The pathway can be broadly divided into three main stages: the formation of the universal isoprenoid precursors, the synthesis of the iridoid skeleton, and the subsequent modifications leading to this compound.[1][5]

Formation of Isoprenoid Precursors

The journey to this compound begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Plants utilize two distinct pathways for this purpose:

  • Mevalonate (MVA) Pathway: Occurring in the cytosol.

  • Methylerythritol Phosphate (MEP) Pathway: Taking place in the plastids.

The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), a ten-carbon molecule that serves as the direct precursor for the biosynthesis of monoterpenes, including the seco-iridoids.[1]

Seco-Iridoid Pathway

The seco-iridoid pathway commences with the conversion of GPP to geraniol.[5] While the entire pathway is not yet fully elucidated, several key enzymatic steps have been identified.[1] The proposed pathway involves the following key transformations:

  • Geraniol is hydroxylated to 10-hydroxygeraniol by the enzyme geraniol 10-hydroxylase (G-10H) .[1]

  • Through a series of oxidation, reduction, and cyclization reactions, 10-hydroxygeraniol is converted to loganic acid .

  • Loganic acid is then methylated to form loganin by loganic acid O-methyltransferase (LAMT) .[1]

  • Loganin is subsequently cleaved by secologanin synthase (SLS) to yield secologanin .[1]

  • Secologanin is a critical intermediate that can be further modified. It is proposed that secologanin is converted to sweroside .

  • Finally, sweroside is believed to be converted to This compound , although the specific enzymes catalyzing this final step are yet to be fully characterized.

Diagram 1: this compound Biosynthesis Pathway

Swertiamarin_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Seco-Iridoid Pathway IPP IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP DMAPP DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 10-hydroxylase (G-10H) Loganic_Acid Loganic Acid Hydroxygeraniol->Loganic_Acid Multiple Steps Loganin Loganin Loganic_Acid->Loganin Loganic acid O-methyltransferase (LAMT) Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) Sweroside Sweroside Secologanin->Sweroside Proposed Steps This compound This compound Sweroside->this compound Proposed Steps Swertiamarin_Isolation_Workflow Start Powdered Enicostemma littorale Defatting Defatting with Chloroform Start->Defatting Extraction Cold Maceration with Methanol Defatting->Extraction Concentration Concentration of Methanolic Extract Extraction->Concentration Precipitation Precipitation with Diethyl Ether Concentration->Precipitation Column_Chromatography Silica Gel Column Chromatography Precipitation->Column_Chromatography Purification Fraction Collection and Purification Column_Chromatography->Purification End Pure this compound Purification->End

References

Swertiamarin: A Comprehensive Technical Guide on its Pharmacological Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin, a seco-iridoid glycoside, is a prominent bioactive compound predominantly found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirata.[1][2][3] Traditionally used in Ayurvedic and other folk medicine systems for a variety of ailments, this compound has garnered significant scientific interest for its diverse pharmacological activities.[4][5][6][7] This technical guide provides an in-depth overview of the pharmacological profile of this compound, its therapeutic potential, and the underlying molecular mechanisms of action. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

This compound possesses a range of beneficial properties, including anti-diabetic, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][4][8][9][10] These therapeutic actions are attributed to its ability to modulate various signaling pathways, including Nrf2/HO-1, NF-κB, MAPK, and PI3K/Akt.[4][5][7][11] Despite its therapeutic promise, the clinical development of this compound is met with challenges, primarily its low oral bioavailability due to a significant first-pass effect.[4][5][6][7] This guide will delve into these aspects, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate a deeper understanding and further research into this promising natural compound.

Pharmacological Profile of this compound

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects against liver injury induced by various toxins. Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress and inflammation.[1][12][13][14][15]

Quantitative Data on Hepatoprotective Effects

ParameterModelTreatmentDosageOutcomeReference
Serum ALTCCl4-induced liver injury in ratsThis compound50, 100 mg/kgSignificant decrease in ALT levels[13][14]
Serum ASTCCl4-induced liver injury in ratsThis compound50, 100 mg/kgSignificant decrease in AST levels[13][14]
Serum ALPCCl4-induced liver injury in ratsThis compound50, 100 mg/kgSignificant decrease in ALP levels[13][14]
Malondialdehyde (MDA)CCl4-induced liver injury in ratsThis compound50, 100 mg/kgSignificant decrease in hepatic MDA levels[13][14]
Superoxide Dismutase (SOD)CCl4-induced liver injury in ratsThis compound50, 100 mg/kgSignificant increase in hepatic SOD activity[13][14]
Glutathione (GSH)CCl4-induced liver injury in ratsThis compound50, 100 mg/kgSignificant increase in hepatic GSH levels[13][14]
TNF-α, IL-6, IL-1βCCl4-induced liver injury in ratsThis compound50, 100 mg/kgSignificant decrease in pro-inflammatory cytokines[12]

Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This protocol outlines a common method to evaluate the hepatoprotective effect of this compound.

  • Animal Model: Male Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (25 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Rats are randomly divided into several groups:

    • Normal Control (Vehicle)

    • CCl4 Control (CCl4 + Vehicle)

    • This compound Treatment (CCl4 + this compound at different doses, e.g., 50 and 100 mg/kg)

    • Positive Control (CCl4 + Silymarin)

  • Induction of Hepatotoxicity: CCl4 is administered intraperitoneally (i.p.) or orally, typically mixed with olive oil, to induce liver damage. The administration can be acute (single dose) or chronic (multiple doses over weeks).

  • Treatment: this compound is administered orally (p.o.) daily for the duration of the experiment.

  • Sample Collection: At the end of the study period, animals are euthanized, and blood and liver tissues are collected.

  • Biochemical Analysis: Serum is separated to measure liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Oxidative Stress Markers: Liver homogenates are prepared to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).

  • Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, and inflammation.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test.

Signaling Pathways in Hepatoprotection

This compound exerts its hepatoprotective effects by modulating key signaling pathways. A primary mechanism is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.[5][12][13][14][15] It also inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][12] Furthermore, this compound can modulate the TGF-β1/α-SMA pathway to prevent liver fibrosis and the PI3K/Akt pathway to inhibit apoptosis.[12]

hepatoprotective_pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB TGFb1 TGF-β1/α-SMA Inhibition This compound->TGFb1 PI3KAkt PI3K/Akt Modulation This compound->PI3KAkt HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH) HO1->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Hepatoprotection Hepatoprotection Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Reduces Fibrosis Hepatic Fibrosis TGFb1->Fibrosis Reduces Apoptosis Apoptosis PI3KAkt->Apoptosis Reduces

Caption: Hepatoprotective mechanisms of this compound.

Anti-Diabetic Activity

This compound has shown considerable potential in the management of diabetes mellitus by improving glucose homeostasis and insulin sensitivity.[16][17] Its anti-diabetic effects are mediated through multiple mechanisms, including enhanced glucose uptake and modulation of key metabolic pathways.[4][18][19]

Quantitative Data on Anti-Diabetic Effects

ParameterModelTreatmentDosageOutcomeReference
Blood GlucoseStreptozotocin (STZ)-induced diabetic ratsThis compound25, 50 mg/kgSignificant reduction in blood glucose levels[4]
Serum InsulinSTZ-induced diabetic ratsThis compound25, 50 mg/kgRestoration of serum insulin levels[4]
Glucose UptakeHepG2 cellsThis compound-Increased glucose consumption[4]
PPAR-γ expression3T3-L1 adipocytesGentianine (metabolite)-Upregulation of PPAR-γ gene expression[16]

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Induction of Diabetes: After an overnight fast, rats are injected intraperitoneally with a single dose of STZ (e.g., 40-60 mg/kg) dissolved in citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: Diabetic rats are treated with oral doses of this compound daily for a specified period (e.g., 28 days).

  • Monitoring: Body weight and blood glucose levels are monitored regularly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT may be performed to assess glucose tolerance.

  • Biochemical Analysis: Serum is analyzed for insulin, triglycerides, total cholesterol, and other relevant metabolic parameters.

  • Histopathology: The pancreas may be examined histologically for islet cell integrity.

Signaling Pathways in Anti-Diabetic Action

The anti-diabetic properties of this compound are attributed to its influence on several signaling pathways. It enhances glucose uptake by activating the PI3K/Akt pathway, which promotes the translocation of GLUT4 to the cell membrane.[4][18][19] this compound and its active metabolite, gentianine, also upregulate the expression of PPAR-γ, a key regulator of glucose metabolism and insulin sensitivity.[4][16] Furthermore, it can modulate lipid metabolism by affecting enzymes like HMG-CoA reductase.[4][18]

antidiabetic_pathway This compound This compound PI3KAkt PI3K/Akt Pathway This compound->PI3KAkt PPARg PPAR-γ Upregulation This compound->PPARg HMG_CoA HMG-CoA Reductase Inhibition This compound->HMG_CoA GLUT4 GLUT4 Translocation PI3KAkt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake AntiDiabetic_Effect Anti-Diabetic Effect Glucose_Uptake->AntiDiabetic_Effect Insulin_Sensitivity Improved Insulin Sensitivity PPARg->Insulin_Sensitivity Insulin_Sensitivity->AntiDiabetic_Effect Lipid_Metabolism Modulated Lipid Metabolism HMG_CoA->Lipid_Metabolism Lipid_Metabolism->AntiDiabetic_Effect

Caption: Anti-diabetic mechanisms of this compound.

Anti-Inflammatory and Immunomodulatory Activity

This compound exhibits potent anti-inflammatory and immunomodulatory effects, which are central to many of its therapeutic properties.[1][20][21] It can suppress the production of pro-inflammatory mediators and modulate immune cell responses.

Quantitative Data on Anti-inflammatory Effects

ParameterModelTreatmentDosageOutcomeReference
Paw EdemaCarrageenan-induced paw edema in ratsThis compound2, 5, 10 mg/kgDose-dependent reduction in paw edema[1]
Pro-inflammatory CytokinesLPS-stimulated RAW 264.7 macrophagesThis compound-Inhibition of TNF-α, IL-6, and IL-1β production[22]
NF-κB Activation-This compound-Inhibition of NF-κB nuclear translocation[23]
p38 MAPK Phosphorylation-This compound-Dose-dependent inhibition of p38 MAPK phosphorylation[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats are used.

  • Treatment: Animals are pre-treated with oral doses of this compound or a vehicle one hour before carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated by its ability to inhibit key inflammatory signaling pathways. It has been shown to suppress the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thus inhibiting the nuclear translocation of NF-κB.[20][23] this compound also targets the MAPK signaling pathway, particularly by inhibiting the phosphorylation of p38 MAPK.[1] Additionally, it can directly bind to and inhibit AKT, further downstream suppressing inflammatory signaling.[24]

antiinflammatory_pathway cluster_targets Molecular Targets Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) AKT AKT Inhibition p38_MAPK p38 MAPK Inhibition NFkB_Pathway NF-κB Pathway Inhibition This compound This compound This compound->AKT This compound->p38_MAPK This compound->NFkB_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS) AKT->Proinflammatory_Mediators Reduces Production p38_MAPK->Proinflammatory_Mediators Reduces Production NFkB_Pathway->Proinflammatory_Mediators Reduces Production Anti_Inflammatory_Effect Anti-Inflammatory Effect

Caption: Anti-inflammatory mechanisms of this compound.

Neuroprotective Activity

This compound has emerged as a promising neuroprotective agent with potential applications in neurodegenerative diseases like Parkinson's disease.[22][23] Its neuroprotective effects are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[4][25]

Quantitative Data on Neuroprotective Effects

ParameterModelTreatmentDosageOutcomeReference
Dopaminergic Neuron LossRotenone-induced mouse model of Parkinson's diseaseThis compound100 mg/kg (i.p.)Mitigated the loss of dopaminergic neurons
α-Synuclein OverexpressionRotenone-induced mouse model of Parkinson's diseaseThis compound100 mg/kg (i.p.)Alleviated α-synuclein overexpression
Microglial ActivationRotenone-induced mouse model of Parkinson's diseaseThis compound100 mg/kg (i.p.)Suppressed microglial and astroglial activation
Pro-inflammatory CytokinesLPS-induced C6 glial cellsThis compound-Significant reduction in IL-6, TNF-α, and IL-1β levels

Experimental Protocol: Rotenone-Induced Mouse Model of Parkinson's Disease

  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Parkinson's Disease: Rotenone is administered intrastriatally to induce neurodegeneration.

  • Treatment: this compound is administered intraperitoneally daily.

  • Behavioral Assessment: Motor function is assessed using tests like the rotarod test and pole test.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and for Iba1 and GFAP to assess microglial and astroglial activation, respectively.

  • Western Blot Analysis: Brain tissue homogenates are analyzed for the expression of α-synuclein and other relevant proteins.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines in the brain are measured using ELISA.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are mediated through the inhibition of neuroinflammation by suppressing the TLR4/NF-κB signaling pathway.[20][25][26] It also activates the Nrf2/HO-1 pathway to combat oxidative stress and upregulates anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins like Bax.[4][25]

neuroprotective_pathway This compound This compound Neuroinflammation Neuroinflammation Inhibition (TLR4/NF-κB) This compound->Neuroinflammation Antioxidant_Response Antioxidant Response (Nrf2/HO-1) This compound->Antioxidant_Response Anti_Apoptosis Anti-Apoptosis (Bcl-2 up, Bax down) This compound->Anti_Apoptosis Microglia_Activation Reduced Microglia/Astrocyte Activation Neuroinflammation->Microglia_Activation Neuroprotection Neuroprotection Microglia_Activation->Neuroprotection ROS_Reduction Reduced ROS Antioxidant_Response->ROS_Reduction ROS_Reduction->Neuroprotection Neuronal_Survival Increased Neuronal Survival Anti_Apoptosis->Neuronal_Survival Neuronal_Survival->Neuroprotection

Caption: Neuroprotective mechanisms of this compound.

Pharmacokinetics and Toxicology

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed after oral administration, but its oral bioavailability is low.[4][5][6][7] This is primarily attributed to a significant first-pass metabolism in the liver.[4][5][6][7]

Pharmacokinetic Parameters of this compound in Rats

DoseBioavailabilityTmaxt1/2Reference
50 mg/kg8.0%~1 hr~1.3 hr[4][16]
100 mg/kg6.7%--[4]
150 mg/kg6.2%--[4]
Toxicology

Acute and subchronic toxicity studies in rats have indicated that this compound has a wide safety margin.[1][27] In an acute toxicity study, oral doses up to 2000 mg/kg did not produce any significant toxicity or mortality.[1] Subchronic studies also showed no significant changes in hematological and biochemical parameters.[5]

Experimental Workflow: Isolation and Pharmacological Screening

The following diagram illustrates a general workflow for the isolation of this compound from plant material and its subsequent pharmacological evaluation.

experimental_workflow Plant_Material Plant Material (e.g., Enicostemma littorale) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Purification Purification (Column Chromatography) Extraction->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Characterization Characterization (HPLC, NMR, MS) Isolated_this compound->Characterization In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Cell Culture) Isolated_this compound->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Isolated_this compound->In_Vivo_Studies Data_Analysis Data Analysis and Mechanism Elucidation In_Vitro_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis Therapeutic_Potential Assessment of Therapeutic Potential Data_Analysis->Therapeutic_Potential

Caption: General workflow for this compound research.

Conclusion and Future Directions

This compound is a promising natural compound with a wide spectrum of pharmacological activities, holding significant therapeutic potential for various diseases, including liver disorders, diabetes, inflammatory conditions, and neurodegenerative diseases. Its mechanisms of action are well-documented to involve the modulation of key signaling pathways related to inflammation, oxidative stress, apoptosis, and metabolism.

While preclinical studies have consistently demonstrated its efficacy, the major hurdle for its clinical translation remains its low oral bioavailability. Future research should focus on the development of novel drug delivery systems, such as nanoformulations, to enhance its bioavailability and therapeutic efficacy. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and bioavailable derivatives. Rigorous, well-designed clinical trials are imperative to validate the therapeutic potential of this compound in human subjects and to establish its safety and optimal dosage for various conditions. Continued investigation into the molecular targets and signaling pathways of this compound will further elucidate its therapeutic mechanisms and may uncover new applications for this versatile natural product.

References

A Technical Guide to the Physicochemical Properties and Structural Elucidation of Swertiamarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and structural elucidation of Swertiamarin, a seco-iridoid glycoside of significant interest in the pharmaceutical sciences. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Physicochemical Properties of this compound

This compound is a seco-iridoid glycoside predominantly found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirata.[1][2] It presents as slightly pale yellow or lamellar crystals.[1][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₂₂O₁₀[1][3]
Molecular Weight 374.34 g/mol [3][4]
Appearance Slightly pale yellow crystals / Lamellar crystals[1][3]
Melting Point 113–114 °C[1][3]
Boiling Point 649.3 ± 55.0 °C (Predicted)[1]
Density 1.57 ± 0.1 g/cm³ (Predicted)[1]
pKa 11.56 ± 0.60 (Predicted)[1]
UV λmax 236.8 nm (in Methanol)[1]
Solubility Soluble in DMSO, Methanol, Ethanol.[1][3][5] Slightly soluble in water.[3] Insoluble in Chloroform and Petroleum ether.[3][1][3][5]

Structural Elucidation of this compound

The structural characterization of this compound has been extensively performed using various spectroscopic techniques.[1] The data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) have been pivotal in confirming its molecular structure.

A detailed compilation of the spectroscopic data for this compound is provided in Table 2.

Spectroscopic TechniqueKey Data and Interpretations
UV-Vis (Methanol) λmax: 236.8 nm.[1]
FT-IR (KBr) 3450 cm⁻¹ (-OH), 1750 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), 1390 to 860 cm⁻¹ (C-O).[1]
¹H NMR (DMSO, 400 MHz) δ 7.63 (1H, s, H-3), δ 5.72 (1H, d, 2 Hz, H-1), δ 5.42 (1H, m, H-8), δ 5.36 (1H, dd, 16.3 Hz, 2.5 Hz, H-10β), δ 5.30 (1H, dd, 9.2 Hz, 2.5 Hz, H-10α), δ 4.63 (1H, d, 7 Hz, H-1ʹ).[1]
¹³C NMR (DMSO, 100 MHz) δ 167.9 (C=O), δ 154.7 (C-3), δ 133.8 (C-8), δ 121.2 (C-10), δ 108.9 (C-4), δ 100.2 (C-1'), δ 77.8 (C-3'), δ 74.4 (C-2'), δ 65.9 (C-7), δ 64.3 (C-5), δ 62.6 (C-6'), δ 33.8 (C-6).[1]
ESI-MS (m/z) 375 [M+1]⁺, 397 [M+Na]⁺, 413 [M+K]⁺.[1]

The following section details the methodologies employed for the isolation and structural elucidation of this compound.

2.2.1. Isolation of this compound

A common method for isolating this compound from plant material, such as Enicostemma littorale, involves the following steps:[1][2]

  • Extraction: The powdered plant material is defatted with petroleum ether.[2] Subsequently, it is subjected to successive extraction using a Soxhlet apparatus with solvents of increasing polarity, such as chloroform, ethyl acetate, and methanol.[1]

  • Fractionation: The methanol extract, upon treatment with diethyl ether, yields a precipitate rich in this compound.[2]

  • Column Chromatography: The precipitate is then subjected to column chromatography over silica gel.[2] Elution is typically performed with a gradient of ethyl acetate in petroleum ether, followed by increasing concentrations of methanol in ethyl acetate.[2]

  • Monitoring and Purification: Fractions are collected and monitored by Thin-Layer Chromatography (TLC).[2] Those containing this compound are pooled, concentrated, and the compound is purified by recrystallization.[2]

2.2.2. Spectroscopic Analyses

  • UV-Vis Spectroscopy: The UV absorption spectrum of the isolated this compound is recorded in methanol using a UV-Vis spectrophotometer to determine its maximum absorbance wavelength (λmax).[1][2][6]

  • FT-IR Spectroscopy: The IR spectrum is recorded using an FT-IR spectrophotometer. The sample is typically prepared as a KBr (Potassium Bromide) pellet.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically at 400 MHz for proton and 100 MHz for carbon.[1] Deuterated solvents like DMSO-d₆ are used to dissolve the sample.[1]

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.[1]

2.2.3. Chromatographic Analysis for Purity Assessment

  • Thin-Layer Chromatography (TLC): The purity of the isolated compound is assessed by TLC on silica gel plates using a solvent system such as ethyl acetate:methanol:water (7.7:1.5:0.5).[2] The spot is visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to confirm the purity of this compound. A reversed-phase C18 column is commonly used with a mobile phase gradient.[7] Detection is typically carried out using a PDA detector at the λmax of this compound.[8]

Biosynthesis and Experimental Workflow

The biosynthesis of this compound is proposed to occur via the mevalonate or non-mevalonate pathways, leading to the formation of the seco-iridoid backbone.[1][9][10] The general experimental workflow for the isolation and characterization of this compound follows a systematic progression from extraction to spectroscopic analysis.

Biosynthetic_Pathway_of_this compound A Mevalonate / Non-mevalonate Pathway B GPP / IPP A->B C Geraniol B->C D Iridoid Synthesis C->D E Seco-iridoid Pathway D->E F This compound E->F Experimental_Workflow cluster_isolation Isolation & Purification cluster_characterization Structural Characterization A Plant Material (e.g., Enicostemma littorale) B Soxhlet Extraction A->B C Column Chromatography B->C D Purified this compound C->D E Purity Check (TLC, HPLC) D->E F Spectroscopic Analysis (UV, IR, NMR, MS) E->F G Structure Elucidation F->G

References

A Technical Guide to Swertiamarin: Discovery, Traditional Use, and Modern Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin is a naturally occurring secoiridoid glycoside that has garnered significant interest in the scientific community for its wide array of pharmacological properties.[1][2] Primarily isolated from plants of the Gentianaceae family, it is a key bioactive component responsible for the therapeutic effects of various traditional medicinal preparations.[3][4] Historically, plants containing this compound have been used for centuries in systems like Ayurveda, Traditional Chinese Medicine (TCM), and Tibetan medicine to treat ailments such as fever, diabetes, liver disorders, and inflammatory conditions.[3][4][5]

This technical guide provides an in-depth overview of the discovery of this compound, its historical context in traditional medicine, modern isolation protocols, and the molecular mechanisms underlying its therapeutic potential.

Discovery and Natural Occurrence

This compound is predominantly found in the genera Swertia and Enicostemma within the Gentianaceae family.[1][3] Notable plant sources include Swertia chirayita, Enicostemma littorale (also known as Enicostemma axillare), Gentiana macrophylla, and Gentiana scabra.[6][7] The compound is a major contributor to the characteristic bitter taste of these medicinal plants.[1] Its discovery is rooted in the phytochemical analysis of these traditionally used herbs.

Use in Traditional Medicine

The application of this compound-containing plants is well-documented in various traditional healing systems.

  • Ayurveda: In Ayurvedic medicine, the herb Enicostemma littorale, known as "Nagajihva" or "Mamejawa," is traditionally used to treat diabetes, rheumatism, stomach ulcers, swelling, and insect poisoning.[6][8] Different parts of the plant are utilized for specific ailments; for instance, the roots are used for malaria and skin diseases, while the leaves are reported to have hypoglycemic and hepatoprotective effects.[6]

  • Traditional Chinese Medicine (TCM) and Tibetan Medicine: In these systems, various Gentiana and Swertia species are employed for their bitter and cold properties to clear heat, dry dampness, and treat conditions like fever, liver disorders, and inflammatory diseases.[3][9]

Isolation and Purification: Experimental Protocols

The extraction and purification of this compound are critical for research and development. Various methods have been established, ranging from conventional techniques to more rapid and efficient protocols.

Protocol 1: Conventional Soxhlet Extraction

This method was reported by Jaishree et al. for isolating this compound from Enicostemma littorale.[6]

  • Preparation: 250 g of powdered whole plant material of Enicostemma axillare is prepared.

  • Successive Extraction: The powder is successively extracted in a Soxhlet apparatus for 18-20 hours with 1.5 liters of each of the following solvents in order: petroleum ether, chloroform, ethyl acetate, and methanol.[6]

  • Concentration: The extracts are then concentrated and dried under reduced pressure at a controlled temperature.[6]

  • Chromatography: The resulting brown, semisolid ethyl acetate extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted first with ethyl acetate, followed by a mixture of ethyl acetate and methanol. A specific elution with chloroform:methanol (9:1) yields pure this compound.[6]

Protocol 2: Rapid Cold Maceration and Column Chromatography

This improved method provides a higher yield compared to conventional approaches.[6][8][10]

  • Preparation: 25 g of powdered plant material (Enicostemma littorale) is defatted with petroleum ether (60–80°C).[8]

  • Extraction: The defatted material is extracted via cold maceration with methanol (4 x 200 mL).[8] The completion of the extraction is monitored by TLC analysis.[10]

  • Concentration and Precipitation: The filtered methanolic extract is concentrated to approximately 50 mL under vacuum. This concentrate is then treated with cold diethyl ether, which causes the this compound to precipitate.[8][10]

  • Column Chromatography: The precipitate is collected and loaded onto a silica gel (230-400 mesh) chromatography column.

  • Gradient Elution: The column is eluted using a gradient solvent system, starting with chloroform and gradually increasing the proportion of methanol (from 0% to 5.9%).[10] Fractions are collected and monitored by TLC using a solvent system of chloroform:methanol (8.5:1.5 v/v).[10]

  • Purification: Fractions containing pure this compound are pooled, concentrated, and the compound is often recrystallized to achieve high purity.

Below is a generalized workflow for the isolation process.

G cluster_prep Material Preparation cluster_extract Extraction & Precipitation cluster_purify Purification cluster_final Final Product p1 Dried, Powdered Plant Material p2 Defatting (with Petroleum Ether) p1->p2 e1 Extraction (Cold Maceration with Methanol) p2->e1 e2 Concentration (Under Vacuum) e1->e2 e3 Precipitation (with Cold Diethyl Ether) e2->e3 c1 Silica Gel Column Chromatography e3->c1 c2 Gradient Elution (Chloroform:Methanol) c1->c2 c3 TLC Monitoring of Fractions c2->c3 f1 Pure this compound c3->f1

Generalized workflow for the isolation of this compound.

Quantitative Data Summary

The efficiency of isolation and the effective dosages for pharmacological activity are critical parameters for drug development.

Table 1: Comparison of this compound Isolation Methods and Yields

Plant Source Extraction Method Reported Yield (% w/w) Purity Reference
Enicostemma littorale Conventional Soxhlet 0.4% - [6]
Enicostemma littorale Rapid Maceration/Precipitation ~2.0% (Five times higher than conventional) - [6]
Enicostemma axillare - 0.4% - [11]
Enicostemma littorale - 2.12% - [11]

| Enicostemma littorale | Cold Maceration & Column Chromatography | 7.3% | 97.5% (by HPLC) |[7][10] |

Table 2: Summary of Pharmacological Dosing and Efficacy in Preclinical Models

Condition / Model Species Dosage Key Outcomes Reference
Myocardial Infarction Rat 20 and 40 mg/kg (7 days) Reduced levels of TNF-α and IL-6. [5]
Nonalcoholic Fatty Liver Disease Fructose-fed Mice 25, 50, and 100 mg/kg Decreased serum triglycerides, glucose, AST, and ALT. [4]
Hypercholesterolemia Rat 50 and 75 mg/kg (7 days) Lipid-lowering effect observed. [12]
Liver Toxicity CCl₄-induced Rats 100 and 200 mg/kg (8 weeks) Hepatoprotective effects via Nrf2/HO-1 pathway. [12]
Arthritis Adjuvant-induced Rats 2, 5, and 10 mg/kg (2 weeks) Prevented bone erosion. [12]

| Osteoblast Proliferation | In-vitro | 10-50 µg/mL (48 h) | Regulated pro-inflammatory cytokines and promoted cell proliferation. |[12] |

Pharmacological Mechanisms and Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple key cellular signaling pathways. Its diverse activities include antioxidant, anti-inflammatory, hepatoprotective, and anti-diabetic actions.[1][3]

Antioxidant and Hepatoprotective Effects

This compound protects cells from oxidative stress, a key factor in liver damage. It achieves this primarily by activating the Nrf2/HO-1 signaling pathway.[3][12]

  • Mechanism: this compound promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), SOD, and CAT.[3][5] This enzymatic cascade neutralizes reactive oxygen species (ROS), thus protecting hepatocytes from damage.[4]

G sw This compound nrf2 Nrf2 sw->nrf2 Activates ros Oxidative Stress (e.g., from CCl₄, toxins) ros->nrf2 Induces Dissociation protection Reduced Oxidative Damage & Hepatoprotection ros->protection Causes Damage nrf2_nuc Nrf2 (Nuclear Translocation) nrf2->nrf2_nuc Moves to Nucleus keap1 Keap1 keap1->nrf2 Binds & Inhibits are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1 HO-1 are->ho1 Upregulates Expression sod_cat SOD, CAT, etc. are->sod_cat Upregulates Expression ho1->protection Contributes to sod_cat->protection Contributes to

This compound's antioxidant action via the Nrf2/HO-1 pathway.
Anti-inflammatory Effects

Chronic inflammation underlies many diseases. This compound demonstrates potent anti-inflammatory activity by inhibiting the NF-κB (Nuclear Factor-kappa B) pathway, a central regulator of inflammation.[3][12]

  • Mechanism: In the presence of inflammatory stimuli, the inhibitor IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. This compound can inhibit the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the expression of these inflammatory mediators.[3]

G stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) ikb IκB Kinase (IKK) stimuli->ikb Activates sw This compound sw->ikb Inhibits nfkb_complex NF-κB / IκBα (Inactive Complex) ikb->nfkb_complex Phosphorylates IκBα, leading to degradation nfkb_active NF-κB (Active) nfkb_complex->nfkb_active Releases nucleus Nuclear Translocation nfkb_active->nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) nucleus->cytokines Promotes Transcription inflammation Inflammatory Response cytokines->inflammation

This compound's anti-inflammatory action via NF-κB pathway inhibition.
Anti-Diabetic Effects

This compound and its metabolite, gentianine, exhibit anti-diabetic properties by modulating pathways related to glucose metabolism and insulin sensitivity, such as the PI3K/Akt and PPAR-γ pathways.[3] Treatment with this compound can enhance glucose consumption, promote islet regeneration, and improve insulin sensitivity.[3] Its active metabolite, gentianine, upregulates the expression of PPAR-γ and GLUT-4, key targets in diabetes management.[3]

References

Preliminary In Vitro Screening of Swertiamarin for Novel Therapeutic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin, a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, has a long history of use in traditional medicine.[1][2][3] Modern pharmacological research is increasingly validating its therapeutic potential across a spectrum of diseases.[2][3][4] This technical guide provides an in-depth overview of the preliminary in vitro screening of this compound for various novel therapeutic effects, including its anti-inflammatory, immunomodulatory, hepatoprotective, neuroprotective, and anti-diabetic properties. The document details experimental protocols, presents quantitative data from key studies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory and immunomodulatory activities in various in vitro models.[1][2][5] These effects are primarily attributed to its ability to modulate the expression of key inflammatory mediators and regulate immune cell responses.

Data Presentation
Therapeutic EffectExperimental ModelKey Parameters MeasuredThis compound ConcentrationObserved EffectReference
Anti-inflammatoryLipopolysaccharide (LPS)-induced RAW 264.7 macrophagesTNF-α, IL-1β, IL-6 mRNA and protein expressionNot specifiedAmeliorated expression of proinflammatory cytokines[1]
ImmunomodulatoryConcanavalin A (Con A)-induced splenocytesIFN-γ, IL-10, IL-4 mRNA and protein expressionNot specifiedModulated expression, favoring a Th2-mediated response[1]
Free Radical ScavengingPhytohemagglutinin (PHA)-induced neutrophilsFree radical releaseNot specifiedSignificant inhibition of free radical release (P ≤ 0.05)[1]
Anti-inflammatoryNot specifiedAKT-PH domain bindingNot specifiedInhibits AKT-PH domain binding to suppress p-AKT activation[6][7][8]
Anti-inflammatoryNot specifiedp38 MAPK, PI3K-AKT pathwaysNot specifiedModulates both pathways to decrease IL-1, IL-6, and PGE2[6][8]
Experimental Protocols

1.2.1. In Vitro Anti-inflammatory Assay in LPS-Induced Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 2 hours.

  • Induction of Inflammation: Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Cytokine Analysis:

    • ELISA: The cell culture supernatant is collected to quantify the protein levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • qRT-PCR: Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of TNF-α, IL-1β, and IL-6. Gene expression is normalized to a housekeeping gene such as GAPDH.

  • Data Analysis: The results are expressed as the percentage of cytokine inhibition compared to the LPS-only treated control group.

Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

G start Start culture Culture RAW 264.7 macrophages start->culture seed Seed cells in 6-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat induce Induce inflammation with LPS (1 µg/mL) pretreat->induce incubate Incubate for 24 hours induce->incubate collect Collect supernatant and cell lysate incubate->collect elisa Quantify cytokine proteins (ELISA) collect->elisa qpcr Measure cytokine mRNA (qRT-PCR) collect->qpcr analyze Analyze data and determine inhibition elisa->analyze qpcr->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory screening of this compound.

Hepatoprotective Effects

This compound has shown protective effects against liver injury in vitro by mitigating oxidative stress and apoptosis.[6][9][10]

Data Presentation
Therapeutic EffectExperimental ModelKey Parameters MeasuredThis compound ConcentrationObserved EffectReference
HepatoprotectiveAcetaminophen (APAP)-induced L-O2 hepatocytesApoptosisNot specifiedReduced apoptosis[9][10]
AntioxidantAPAP-induced L-O2 hepatocytesOxidative stress markers (MDA, SOD, GSH)Not specifiedInhibited lipid peroxidation and restored antioxidant enzymes[10]
HepatoprotectiveArachidonic acid-induced HepG2 cellsReactive Oxygen Species (ROS) Production20 µMReduced ROS production by up to 60%[11]
Experimental Protocols

2.2.1. In Vitro Hepatotoxicity Assay using APAP-induced L-O2 Cells

This protocol describes the method to evaluate the hepatoprotective effect of this compound against acetaminophen (APAP)-induced toxicity in human liver cells (L-O2).

  • Cell Culture: L-O2 hepatocytes are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with different concentrations of this compound for a specified period.

  • Induction of Hepatotoxicity: APAP is added to the wells to induce liver cell injury, and the plates are incubated for another 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is calculated as a percentage of the control group.

  • Measurement of Oxidative Stress Markers:

    • Lipid Peroxidation (MDA): Malondialdehyde (MDA) levels in the cell lysate are measured using a commercial kit to assess lipid peroxidation.

    • Antioxidant Enzymes (SOD, GSH): The activities of superoxide dismutase (SOD) and the levels of reduced glutathione (GSH) are determined using commercial assay kits.

  • Apoptosis Assay: Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis.

Visualization

G cluster_stressor Cellular Stressor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APAP APAP ROS ROS APAP->ROS NFκB_path NF-κB Pathway APAP->NFκB_path Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Inflammation Inflammation NFκB_path->Inflammation This compound This compound This compound->Keap1 Activates This compound->NFκB_path Inhibits ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription

Caption: Hepatoprotective mechanism of this compound via the Nrf-2/NF-κB pathway.

G start Start culture Culture L-O2 hepatocytes start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat induce Induce hepatotoxicity with APAP pretreat->induce incubate Incubate for 24 hours induce->incubate assess Assess cell viability and oxidative stress incubate->assess mtt MTT Assay for cell viability assess->mtt oxidative_stress Measure MDA, SOD, GSH levels assess->oxidative_stress analyze Analyze data and evaluate protection mtt->analyze oxidative_stress->analyze end End analyze->end

Caption: Workflow for in vitro hepatoprotective screening of this compound.

Neuroprotective Effects

In vitro studies suggest that this compound possesses neuroprotective properties, potentially by inhibiting neuroinflammation and protecting against ischemia-reperfusion injury.[9][12][13]

Data Presentation
Therapeutic EffectExperimental ModelKey Parameters MeasuredThis compound ConcentrationObserved EffectReference
NeuroprotectionOxygen-glucose deprivation/reoxygenation (OGDR) in SH-SY5Y cellsCell viability, ROS production, apoptosis30, 60, 120 µMAttenuated OGDR-induced injury, reduced ROS, and suppressed apoptosis[12][13]
Anti-neuroinflammatoryLipopolysaccharide (LPS)-induced microglial activationPro-inflammatory cytokines (IL-1β, IL-6, TNF-α)10–100 µg/mLSignificantly reduced cytokine levels[9]
Experimental Protocols

3.2.1. In Vitro Neuroprotection Assay using OGDR Model in SH-SY5Y Cells

This protocol details the procedure for assessing the neuroprotective effects of this compound in an in vitro model of cerebral ischemia-reperfusion injury.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Cells are pre-treated with this compound (30, 60, 120 µM) for 2 hours before inducing OGDR.[12]

  • Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specific duration (e.g., 4 hours) to induce ischemic conditions.

  • Reoxygenation: Following OGD, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to the normoxic incubator (95% air, 5% CO2) for 24 hours to simulate reperfusion.

  • Assessment of Neuroprotection:

    • Cell Viability: Cell viability is measured using the Cell Counting Kit-8 (CCK-8) assay.

    • ROS Production: Intracellular reactive oxygen species (ROS) levels are measured using 2',7'-dichlorofluorescein diacetate (DCFH-DA) staining and flow cytometry.

    • Apoptosis: Neuronal apoptosis is evaluated by Annexin V-FITC and PI staining followed by flow cytometry.

    • Western Blot Analysis: Protein expression levels of TLR4, MyD88, NF-κB p65, and PARP1 are determined by Western blot to investigate the underlying signaling pathway.[12][13]

Visualization

G cluster_stressor Cellular Stressor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OGDR OGDR TLR4 TLR4 OGDR->TLR4 MyD88 MyD88 TLR4->MyD88 NFκB NF-κB p65 MyD88->NFκB Activates PARP1 PARP1 NFκB->PARP1 Activates NFκB_nuc NF-κB p65 NFκB->NFκB_nuc Translocation Apoptosis Apoptosis PARP1->Apoptosis This compound This compound This compound->TLR4 Inhibits NFκB_nuc->Apoptosis Promotes

Caption: Neuroprotective mechanism of this compound via the TLR4/PARP1/NF-κB pathway.

G start Start culture Culture SH-SY5Y neuroblastoma cells start->culture pretreat Pre-treat with This compound culture->pretreat ogd Induce Oxygen-Glucose Deprivation (OGD) pretreat->ogd reoxygenation Reoxygenation ogd->reoxygenation assess Assess neuroprotection reoxygenation->assess viability Cell Viability Assay (CCK-8) assess->viability ros ROS Production Assay (DCFH-DA) assess->ros apoptosis Apoptosis Assay (Annexin V/PI) assess->apoptosis analyze Analyze data and evaluate effects viability->analyze ros->analyze apoptosis->analyze end End analyze->end

Caption: Workflow for in vitro neuroprotective screening of this compound.

Anti-diabetic Effects

This compound and its analogues have been investigated for their potential in managing diabetes, with studies showing effects on glucose uptake and insulin secretion.[14][15]

Data Presentation
Therapeutic EffectExperimental ModelKey Parameters MeasuredThis compound ConcentrationObserved EffectReference
Anti-diabeticNIT-1 cell lineGlucose uptake and insulin secretionNot specifiedAnalogues showed better effects than this compound[14][15]
Anti-diabeticIn vitro α-amylase inhibition assayα-amylase inhibitionNot specifiedCombination with quercetin showed high inhibition[16]
Adipogenesis3T3-L1 cellsmRNA expression of PPAR-γ, GLUT-4, adiponectinNot specifiedNo significant effect on adipogenesis or PPAR-γ/GLUT-4 expression; significant increase in adiponectin mRNA[17]
Experimental Protocols

4.2.1. In Vitro Glucose Uptake Assay in NIT-1 Cells

This protocol is for measuring the effect of this compound on glucose uptake in pancreatic beta cells.

  • Cell Culture: NIT-1 pancreatic β-cells are cultured in DMEM containing high glucose, supplemented with 10% FBS.

  • Treatment: Cells are seeded in 24-well plates. Before the assay, they are serum-starved for 3 hours in Krebs-Ringer bicarbonate (KRB) buffer. Then, they are treated with this compound or its analogues for a specified time.

  • Glucose Uptake Measurement:

    • The treatment solution is replaced with KRB buffer containing 2-NBDG (a fluorescent glucose analog) and the test compounds.

    • After incubation (e.g., 30 minutes), the uptake is stopped by washing the cells with ice-cold PBS.

    • The fluorescence intensity of the cell lysate is measured using a fluorescence microplate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Glucose uptake is calculated relative to the untreated control cells.

4.2.2. In Vitro α-Amylase Inhibition Assay

This assay determines the inhibitory effect of this compound on the α-amylase enzyme, which is involved in carbohydrate digestion.

  • Reaction Mixture: The reaction mixture consists of a sodium phosphate buffer, a solution of α-amylase, and the test compound (this compound).

  • Incubation: The mixture is pre-incubated at 37°C for 20 minutes.

  • Substrate Addition: A starch solution is added to start the enzymatic reaction, and the mixture is incubated for a further 15 minutes.

  • Stopping the Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.

  • Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

  • Absorbance Measurement: After cooling, the absorbance is measured at 540 nm. Acarbose is used as a positive control.

  • Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Visualization

G cluster_membrane Cell Membrane (Pancreatic β-cell) cluster_cytoplasm Cytoplasm GLUT GLUT Glucose_in Glucose (intracellular) GLUT->Glucose_in Transport Glucose_out Glucose (extracellular) Glucose_out->GLUT Metabolism Glucose Metabolism Glucose_in->Metabolism ATP ATP Metabolism->ATP Insulin_vesicles Insulin Vesicles ATP->Insulin_vesicles Triggers Fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Exocytosis This compound This compound Analogues This compound->GLUT Facilitates

Caption: Proposed mechanism of this compound analogues on insulin secretion.

G start Start prepare_reagents Prepare α-amylase, starch, and this compound solutions start->prepare_reagents preincubate Pre-incubate enzyme with this compound prepare_reagents->preincubate add_substrate Add starch solution to start reaction preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with DNSA reagent incubate->stop_reaction heat Heat to develop color stop_reaction->heat measure Measure absorbance at 540 nm heat->measure calculate Calculate percentage inhibition measure->calculate end End calculate->end

Caption: Workflow for in vitro α-amylase inhibition assay.

Conclusion

The in vitro evidence presented in this guide highlights the multifaceted therapeutic potential of this compound. Its demonstrated anti-inflammatory, hepatoprotective, neuroprotective, and anti-diabetic effects warrant further investigation. The provided experimental protocols and pathway visualizations offer a solid foundation for researchers to design and conduct advanced preclinical studies. Future research should focus on elucidating the precise molecular targets, optimizing dose-responses, and eventually translating these promising in vitro findings into in vivo models and potential clinical applications.

References

Swertiamarin: A Technical Guide to Its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin, a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirata, has garnered significant attention for its diverse pharmacological activities.[1][2] These activities, which include anti-inflammatory, anti-diabetic, and hepatoprotective effects, are attributed not only to the parent molecule but also to its degradation and metabolic products.[1][2] Understanding the stability of this compound and the identity of its degradation products is crucial for the development of stable pharmaceutical formulations and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, its degradation pathways, and the analytical methodologies for its characterization.

Physicochemical Properties of this compound

This compound is a bitter-tasting, amorphous powder with the molecular formula C₁₆H₂₂O₁₀ and a molecular weight of 374.34 g/mol .[3] It is highly soluble in water and can be recrystallized in methanol.[3] Its structure contains a secoiridoid backbone with a vinyl group and a glucose moiety attached via a glycosidic linkage.

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4][5]

Data Presentation: Stability of this compound under Forced Degradation Conditions

While comprehensive quantitative kinetic data is limited in the public domain, forced degradation studies provide valuable insights into the stability of this compound. The following table summarizes the observed stability of this compound under various stress conditions.

Stress ConditionMethodologyObservationReference
Acidic Hydrolysis HPTLCStable[6]
Alkaline Hydrolysis HPTLCSignificant degradation[6]
Thermal Degradation HPTLCRelatively stable[6]
Hot Extraction HPLC-PDALower yield in hot water and methanol extracts compared to cold extraction, suggesting some degradation.[7]
Photodegradation Not explicitly reported in forced degradation studies.Further investigation is required.

Degradation Products and Pathways

The degradation of this compound, both in vivo and under certain chemical conditions, leads to the formation of several bioactive compounds. The primary degradation pathway involves the hydrolysis of the glycosidic bond, followed by further molecular rearrangements.

Key Degradation Products
  • Erythrocentaurin: A major metabolite formed through the hydrolysis of the glycosidic bond of this compound by β-glucosidase to its aglycone, which then readily converts to erythrocentaurin.[3][8]

  • Gentianine: An alkaloid metabolite that is also formed from the aglycone of this compound.[9][10] It is considered an active metabolite contributing to the anti-diabetic effects of this compound.[11]

  • Gentiandiol: A further metabolite of gentianine, formed in the liver.[12]

  • Heat-Transformed Products (HTPS): A complex mixture of compounds formed upon heating this compound. These products have shown potent hepatoprotective effects.[13]

Degradation Pathway

The degradation of this compound is initiated by the cleavage of the glucose molecule. The resulting unstable aglycone undergoes further transformations to yield stable degradation products.

This compound Degradation Pathway This compound This compound Aglycone Unstable Aglycone This compound->Aglycone β-glucosidase (Hydrolysis) HTPS Heat-Transformed Products This compound->HTPS Heat Erythrocentaurin Erythrocentaurin Aglycone->Erythrocentaurin Gentianine Gentianine Aglycone->Gentianine Gentiandiol Gentiandiol Gentianine->Gentiandiol Liver Metabolism Heat Heat

In vivo and in vitro degradation pathways of this compound.

Experimental Protocols

Accurate assessment of this compound stability and its degradation products requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are commonly employed techniques.

Forced Degradation Study Protocol (as per ICH guidelines)

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[4][5]

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Alkali Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Degradation (e.g., 80°C) Prep->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Prep->Photolytic Neutralize Neutralize Samples Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC, UPLC-MS) Neutralize->Analyze Characterize Characterize Degradation Products (e.g., MS/MS, NMR) Analyze->Characterize

General workflow for forced degradation studies of this compound.

Methodology Details:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Acid Hydrolysis: Treat the this compound solution with an equal volume of an acid (e.g., 0.1 M HCl) and keep it at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

  • Alkaline Hydrolysis: Treat the this compound solution with an equal volume of a base (e.g., 0.1 M NaOH) at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

  • Thermal Degradation: Expose the solid this compound or its solution to dry heat at a high temperature (e.g., 80°C) for a specific duration.

  • Photolytic Degradation: Expose the this compound solution to UV and fluorescent light according to ICH Q1B guidelines.[14]

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples using a validated stability-indicating method like HPLC or UPLC-MS/MS to quantify the remaining this compound and detect the formation of degradation products.

HPLC-PDA Method for this compound Quantification
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of methanol and water. A common isocratic system is methanol:water (30:70 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector at 238 nm.[7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C).

UPLC-QTOF-MS/MS for Degradation Product Identification
  • Column: UPLC C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass data.

  • Data Acquisition: Full scan MS and data-dependent MS/MS to obtain fragmentation patterns of the parent drug and its degradation products.[8]

Signaling Pathways and Biological Activity of Degradation Products

The degradation products of this compound are not merely inactive byproducts; they possess significant biological activities and modulate various signaling pathways.

Gentianine

Gentianine has been shown to upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of adipogenesis and glucose metabolism, which contributes to the anti-diabetic effects of this compound.[10][11] It has also been reported to inhibit the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome pathway, suggesting anti-inflammatory properties.

Gentianine Signaling Pathway Gentianine Gentianine PPARg PPAR-γ Gentianine->PPARg Upregulates TLR4_NLRP3 TLR4/NLRP3 Pathway Gentianine->TLR4_NLRP3 Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis Glucose_Metabolism Glucose Metabolism PPARg->Glucose_Metabolism Inflammation Inflammation TLR4_NLRP3->Inflammation

Signaling pathways modulated by gentianine.
This compound and Heat-Transformed Products (HTPS)

Both this compound and its heat-transformed products have been demonstrated to exert hepatoprotective effects by modulating the Nrf2/NF-κB signaling pathway.[13] They can activate the antioxidant response element (ARE) through the nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway.

Swertiamarin_HTPS_Signaling_Pathway Swertiamarin_HTPS This compound & HTPS Nrf2 Nrf2 Swertiamarin_HTPS->Nrf2 Activates NFkB NF-κB Swertiamarin_HTPS->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation

Hepatoprotective signaling pathways modulated by this compound and its heat-transformed products.

Conclusion

This compound is a pharmacologically active secoiridoid glycoside that exhibits instability under certain conditions, particularly alkaline pH and heat. Its degradation leads to the formation of several bioactive compounds, including erythrocentaurin, gentianine, and heat-transformed products, which contribute to its overall therapeutic effects. A thorough understanding of the stability profile and degradation pathways of this compound is paramount for the development of stable and effective drug formulations. The use of validated stability-indicating analytical methods, such as HPLC and UPLC-QTOF-MS, is essential for the quality control of this compound-containing products and for further research into its complex pharmacology. This guide provides a foundational understanding for researchers and drug development professionals working with this promising natural compound.

References

The Ubiquitous Secoiridoid: A Deep Dive into Swertiamarin's Biodiversity within the Gentianaceae Family

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Swertiamarin, a prominent secoiridoid glycoside, is a key bioactive compound ubiquitously found throughout the Gentianaceae family.[1] This family of flowering plants, renowned for their characteristic bitterness, has a long history in traditional medicine across various cultures.[2] The therapeutic properties of many Gentianaceae species are largely attributed to their rich composition of iridoids and secoiridoids, with this compound being a principal component.[3] This technical guide provides an in-depth exploration of the biodiversity of this compound, offering a comprehensive overview of its distribution, quantitative analysis, and the experimental protocols crucial for its study.

Distribution and Quantitative Analysis of this compound

This compound has been identified in numerous genera within the Gentianaceae family, including Enicostemma, Gentiana, and Swertia.[4][5] Its concentration, however, varies significantly among different species and even within different parts of the same plant, influenced by factors such as geographical location and harvest time.[6][7] The compound is particularly abundant in Enicostemma littorale, making it a primary source for its isolation.[1][4]

For researchers and professionals in drug development, understanding the quantitative distribution of this compound is critical for identifying high-yielding plant sources and for the standardization of herbal formulations. The following table summarizes the this compound content in various species of the Gentianaceae family as reported in scientific literature.

GenusSpeciesPlant PartThis compound Content (mg/g of dry weight, unless otherwise specified)Reference
SwertiaS. chirayitaWhole Plant256.98 (optimized 24h extraction)[7]
SwertiaS. dilatataWhole Plant0.16 ± 0.01[8]
SwertiaS. angustifoliaWhole Plant0.15 ± 0.008[8]
SwertiaS. paniculataWhole Plant0.08 ± 0.001[8]
SwertiaS. nervosaWhole Plant0.04 ± 0.002[8]
SwertiaS. racemosaWhole Plant0.039 ± 0.003[8]
SwertiaS. ciliataWhole Plant0.01 ± 0.002[8]
GentianaG. luteaLeaves3.75[9]
FagraeaF. fragransLeaf Extract25.9 ± 0.0001 (mg/g of extract)[10]
EnicostemmaE. littorale-Yield of 9.85% w/w from extract[11]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for the study of this compound. This section details the key protocols for its extraction, isolation, and quantification.

Extraction of this compound

A common method for extracting this compound from plant material involves solvent extraction.

Protocol: Ultrasound-Assisted Extraction (UAE) from Gentiana lutea Leaves [9]

  • Sample Preparation: Air-dry the plant leaves at room temperature and grind them into a fine powder.

  • Solvent System: Prepare a 30% (v/v) aqueous ethanol solution.

  • Extraction Parameters:

    • Liquid-to-Solid Ratio: 30 mL of solvent per gram of dry plant material.

    • Extraction Time: 50 minutes.

    • Temperature: 62.7 °C.

  • Procedure:

    • Combine the powdered plant material and the solvent in a suitable vessel.

    • Place the vessel in an ultrasonic bath and maintain the specified temperature and time.

    • After extraction, filter the mixture to separate the extract from the solid plant residue.

    • The resulting filtrate can be concentrated under vacuum for further analysis or isolation.

Isolation of this compound

Column chromatography is a widely used technique for the isolation of pure this compound from a crude extract.

Protocol: Isolation from Enicostemma littorale [4]

  • Initial Extraction:

    • Defat the powdered plant material (25 g) with petroleum ether.

    • Perform cold maceration of the defatted material with methanol (4 x 200 mL).

    • Concentrate the methanolic extract under vacuum to approximately 50 mL.

    • Precipitate the this compound by treating the concentrated extract with cold diethyl ether.

  • Column Chromatography:

    • Pack a chromatography column with silica gel.

    • Dissolve a portion of the precipitate (3 g) and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in petroleum ether (0-18%), followed by pure ethyl acetate, and then a gradient of methanol in ethyl acetate (0-12%).

  • Fraction Collection and Analysis:

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: methanol: water (7.7:1.5:0.5).

    • Combine the fractions containing pure this compound and concentrate them to dryness.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis of this compound.

Protocol: RP-HPLC Quantification [12]

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., Zorbax SB C18, 4.6 mm × 250 mm, 5 µm).[13]

    • Mobile Phase: A gradient of methanol (A) and 0.1% phosphoric acid in water (B). A typical gradient could be: 0–4 min, 25% A; 4–10 min, 25–35% A; 10–20 min, 35–40% A.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 25 °C.[13]

    • Detection Wavelength: 238 nm.[10]

  • Standard and Sample Preparation:

    • Prepare a stock solution of pure this compound standard in methanol.

    • Create a series of standard solutions of known concentrations by diluting the stock solution to construct a calibration curve.

    • Prepare the sample extract by dissolving a known weight of the dried extract in methanol. Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in this compound research and its biological effects, the following diagrams are provided.

experimental_workflow plant_material Plant Material (Gentianaceae species) extraction Extraction (e.g., UAE, Maceration) plant_material->extraction crude_extract Crude Extract extraction->crude_extract isolation Isolation (Column Chromatography) crude_extract->isolation quantification Quantification (HPLC, HPTLC) crude_extract->quantification pure_this compound Pure this compound isolation->pure_this compound pharmacological_studies Pharmacological Studies (In vitro / In vivo) pure_this compound->pharmacological_studies quantification->pharmacological_studies

Caption: General experimental workflow for this compound research.

This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and antidiabetic effects, by modulating various molecular targets.[4][14]

signaling_pathway cluster_inflammation Anti-inflammatory Effects cluster_metabolism Metabolic Regulation cluster_protection Protective Effects This compound This compound cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) This compound->cytokines Inhibits transcription_factors Transcription Factors (e.g., NF-κB) This compound->transcription_factors Modulates ppar_gamma PPAR-γ This compound->ppar_gamma Upregulates antioxidant_enzymes Antioxidant Enzymes This compound->antioxidant_enzymes Enhances apoptosis_proteins Apoptosis-related Proteins This compound->apoptosis_proteins Regulates glut4 GLUT-4 ppar_gamma->glut4 Activates insulin_sensitivity Improved Insulin Sensitivity glut4->insulin_sensitivity

Caption: Key signaling pathways modulated by this compound.

References

Swertiamarin: A Promising Secoiridoid Glycoside as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Swertiamarin, a secoiridoid glycoside predominantly isolated from plants of the Gentianaceae family, has emerged as a compelling lead compound in the field of drug discovery.[1][2] Traditionally utilized in Ayurvedic and other folk medicine systems for a variety of ailments, modern pharmacological studies have begun to unravel the scientific basis for its therapeutic potential.[1][3] This technical guide provides a comprehensive overview of this compound's pharmacological activities, underlying molecular mechanisms, and key experimental data to support its further development as a therapeutic agent.

Pharmacological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of pharmacological effects, positioning it as a versatile candidate for addressing multiple disease states. Its multifaceted nature stems from its ability to modulate various signaling pathways implicated in the pathogenesis of numerous disorders.[3][4]

Anti-inflammatory and Anti-arthritic Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. It effectively reduces inflammation in conditions such as carrageenan-induced paw edema and has shown potential in mitigating the severity of rheumatoid arthritis.[1][5] Its mechanism of action involves the suppression of pro-inflammatory cytokines and mediators.

Anti-diabetic Properties

One of the most extensively studied activities of this compound is its anti-diabetic effect. It has been shown to improve glucose homeostasis through multiple mechanisms, including the enhancement of insulin sensitivity and the promotion of glucose uptake.[6][7] The anti-diabetic effects of this compound are also attributed to its active metabolite, gentianine, which upregulates the expression of PPAR-γ.[8]

Hepatoprotective Role

This compound exhibits potent hepatoprotective effects against liver damage induced by various toxins, such as carbon tetrachloride (CCl4) and D-galactosamine.[5][9] Its protective action is mediated through the activation of antioxidant defense mechanisms and the suppression of inflammatory responses in the liver.[5][10]

Neuroprotective Potential

Emerging evidence suggests that this compound possesses significant neuroprotective properties. It has shown promise in models of neurodegenerative diseases like Parkinson's disease by reducing neuroinflammation and protecting neuronal cells from oxidative stress.[3][11]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various preclinical studies, providing a basis for comparison and further investigation.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Oral Bioavailability 6.2% - 8.0% (dose-dependent)[1][10]
Half-life (t½) Approximately 1 hour[4]
Time to Peak Concentration (Tmax) Approximately 0.95 hours[2]
Maximum Concentration (Cmax) 1920.1 ± 947.0 µg/L (at 20 mg/kg)[2]

Table 2: In Vitro Efficacy of this compound (IC50 Values)

ActivityCell Line/AssayIC50 ValueReference
Anticancer HepG2 (MTT assay)35.00 ± 0.68 µg/mL[1]
HT-29 (MTT assay)50.00 ± 1.00 µg/mL[1]
Antioxidant ABTS radical scavenging2.83 µg/mL[1]
Hydrogen peroxide scavenging5.70 µg/mL[1]
Anti-diabetic α-amylase inhibition1.29 ± 0.25 mg/mL[8]
α-glucosidase inhibition0.84 ± 0.11 mg/mL[8]

Table 3: In Vivo Efficacy of this compound (Dosage and Effects)

ActivityAnimal ModelDosageKey FindingsReference
Anti-inflammatory Carrageenan-induced paw edema (Rat)100 mg/kg38.60% edema inhibition[1]
200 mg/kg52.50% edema inhibition[1]
Anti-arthritic Freund's complete adjuvant-induced arthritis (Rat)2, 5, 10 mg/kgSignificant reduction in paw thickness[12]
Hepatoprotective CCl4-induced hepatotoxicity (Rat)100 & 200 mg/kgSignificant amelioration of liver injury markers[12]
Anti-diabetic STZ-induced diabetes (Rat)50 mg/kgSignificant reduction in blood glucose[2]
Neuroprotective Rotenone-induced Parkinson's disease (Mouse)100 mg/kgSuppression of microglial and astroglial activation[13]
Analgesic Acetic acid-induced writhing (Mouse)100 & 200 mg/kgSignificant increase in pain protection[10]

Key Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][11] This inhibitory effect on the NF-κB pathway is a key mechanism underlying its anti-inflammatory and anti-arthritic activities.

NF_kB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

NF-κB Signaling Pathway Inhibition by this compound.
Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. This compound activates this pathway, leading to the upregulation of antioxidant enzymes such as SOD, CAT, and GSH.[3][5] This antioxidant effect is central to its hepatoprotective and neuroprotective activities.

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation from Keap1 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, SOD, CAT) ARE->Antioxidant_Genes Initiates Transcription Cellular_Protection Cellular_Protection Antioxidant_Genes->Cellular_Protection Leads to

Nrf2/HO-1 Signaling Pathway Activation by this compound.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is involved in cell survival, proliferation, and glucose metabolism. This compound has been shown to modulate this pathway, contributing to its anti-diabetic and neuroprotective effects.[2][3] For instance, activation of the PI3K/Akt pathway by this compound enhances glucose uptake in insulin-sensitive tissues.

PI3K_Akt_Pathway This compound This compound Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor Potentiates Signaling IRS IRS Insulin_Receptor->IRS Activates PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Akt->GLUT4 Promotes translocation to membrane Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Facilitates

PI3K/Akt Signaling Pathway Modulation by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used in the evaluation of this compound.

Isolation of this compound from Enicostemma littorale

A common method for isolating this compound involves solvent extraction followed by chromatographic separation.

  • Extraction: The dried and powdered whole plant material of Enicostemma littorale is defatted with petroleum ether. The defatted material is then extracted with methanol by cold maceration.[11]

  • Precipitation: The concentrated methanolic extract is treated with cold diethyl ether to precipitate a crude mixture containing this compound.[11]

  • Chromatographic Purification: The precipitate is subjected to column chromatography on silica gel. The column is eluted with a gradient of ethyl acetate in petroleum ether, followed by a gradient of methanol in ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.[11]

  • Crystallization: The this compound-rich fractions are pooled, concentrated, and crystallized to yield pure this compound.

Isolation_Workflow Plant_Material Dried & Powdered Enicostemma littorale Defatting Defat with Petroleum Ether Plant_Material->Defatting Methanol_Extraction Methanol Extraction (Cold Maceration) Defatting->Methanol_Extraction Precipitation Precipitation with Cold Diethyl Ether Methanol_Extraction->Precipitation Column_Chromatography Silica Gel Column Chromatography Precipitation->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound

General Workflow for the Isolation of this compound.
Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups (receiving different doses of this compound). The drugs are administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Streptozotocin (STZ)-Nicotinamide Induced Type 2 Diabetes in Rats

This model is widely used to study non-insulin-dependent diabetes mellitus.

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight.

  • Induction of Diabetes: A single intraperitoneal injection of nicotinamide (e.g., 230 mg/kg) is administered 15 minutes before a single intravenous or intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are monitored periodically. Rats with fasting blood glucose levels above a certain threshold (e.g., >200 mg/dL) are considered diabetic and are selected for the study.

  • Treatment and Monitoring: Diabetic rats are treated with this compound or a standard anti-diabetic drug for a specified period. Various parameters such as blood glucose, insulin levels, and lipid profiles are monitored.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is used to evaluate the hepatoprotective activity of compounds.

  • Animal Grouping and Treatment: Male Sprague-Dawley rats are divided into control, CCl4-treated, and this compound + CCl4 treated groups. This compound is administered orally for a specified duration (e.g., 8 weeks).[12]

  • Induction of Hepatotoxicity: CCl4 is administered to the rats (e.g., subcutaneously, twice a week) concurrently with the this compound treatment.[12]

  • Biochemical and Histopathological Analysis: At the end of the treatment period, blood and liver tissue samples are collected. Serum levels of liver enzymes (ALT, AST, ALP) are measured. Liver tissues are processed for histopathological examination to assess the extent of liver damage. Oxidative stress markers and inflammatory cytokines in the liver tissue are also quantified.

Conclusion

This compound stands out as a highly promising lead compound with a remarkable range of pharmacological activities, including anti-inflammatory, anti-diabetic, hepatoprotective, and neuroprotective effects. Its ability to modulate multiple key signaling pathways underscores its potential for the development of novel therapeutics for a variety of complex diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound from a preclinical lead to a potential clinical candidate. Further studies focusing on optimizing its pharmacokinetic profile, exploring its efficacy in more advanced disease models, and conducting rigorous safety assessments are warranted to fully realize its therapeutic promise.

References

Methodological & Application

High-Yield Extraction and Purification of Swertiamarin from Enicostemma littorale: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield extraction and purification of Swertiamarin, a pharmacologically significant secoiridoid glycoside, from the whole plant of Enicostemma littorale. This compound is a compound of great interest due to its diverse therapeutic properties, including anti-diabetic, anti-inflammatory, antioxidant, and hepatoprotective activities.[1][2] The methodologies outlined herein are compiled from various validated studies to ensure reproducibility and optimal yield.

Introduction

Enicostemma littorale Blume, a perennial herb from the Gentianaceae family, is a rich source of this compound.[3][4] This compound's wide range of biological activities is attributed to its modulation of key signaling pathways, including Nrf2/HO-1, NF-κB, MAPK, PI3K/Akt, and PPAR.[5] This application note presents optimized protocols for extraction, purification, and quantification of this compound, enabling researchers to obtain high-purity compound for further pharmacological investigation and drug development.

Extraction Protocols

Several methods have been developed for the extraction of this compound from E. littorale. The choice of method depends on the desired yield, purity, and available resources. Below is a summary of different extraction techniques with their respective yields.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPlant MaterialSolvent SystemYield of this compoundPurityReference
Cold Maceration & Diethyl Ether Precipitation25 g powdered plantMethanol, Diethyl Ether~5%Not Specified[6]
Soxhlet Extraction250 g powdered whole plantPetroleum ether, Chloroform, Ethyl acetate, Methanol0.4% (from ethyl acetate extract)Not Specified[1]
Ultrasound-Assisted Extraction (UAE)Whole plantMethanol-water (80:20 v/v)138.10 mg/g (predicted)Not Specified[7][8]
Flash ChromatographyNot SpecifiedGradient elution with ethyl acetate9.85% w/w~98.5%[9][10]
Column ChromatographyMethanolic extractChloroform: Methanol (9:1)7.3%97.5%[11]
Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE) followed by Column Chromatography

This protocol combines a high-yield extraction method with a robust purification step.

2.1.1. Plant Material Preparation

  • Collect the whole plant of Enicostemma littorale.

  • Clean the plant material to remove any foreign matter.

  • Shade dry the plant material until it is completely free of moisture.

  • Pulverize the dried plant material into a coarse powder (40 mesh).[6]

  • Store the powdered material in an airtight container at room temperature (25°C) until further use.[6]

2.1.2. Ultrasound-Assisted Extraction (UAE)

  • Solvent Preparation : Prepare a solution of Methanol and Water in an 80:20 v/v ratio.[7][8]

  • Extraction :

    • Take a known quantity of the powdered plant material.

    • Add the methanol-water solvent at a solid-to-solvent ratio of 1:22.5 w/v.[7][8]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a temperature of 47.8°C for 81 minutes.[7][8]

  • Filtration and Concentration :

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a semi-solid extract.

2.1.3. Purification by Column Chromatography

  • Column Preparation :

    • Pack a glass column with silica gel (60-120 mesh) as the stationary phase.

  • Sample Loading :

    • Dissolve the concentrated extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution :

    • Elute the column with a mobile phase of Chloroform: Methanol (9:1 v/v).[1]

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Crystallization :

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions under reduced pressure.

    • Allow the concentrated solution to stand for crystallization. Colorless crystals of this compound will be obtained.[11]

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

Table 2: HPLC Parameters for this compound Quantification

ParameterConditionReference
Column C18[12]
Mobile Phase Methanol: Water (1:1)[12]
Flow Rate Gradient elution[12]
Detection Wavelength 238 nm[12][13]
Standard Preparation Stock solution of 1 mg/mL in methanol[13][14]
Calibration Curve 3.125 - 50 µg/mL[13]
Detailed HPLC Protocol
  • Standard and Sample Preparation :

    • Prepare a stock solution of standard this compound (1 mg/mL) in HPLC grade methanol.

    • From the stock solution, prepare a series of working standards with concentrations ranging from 4 to 32 µg/mL.[14][15]

    • Prepare the sample solution by dissolving a known amount of the purified this compound in methanol.

  • Chromatographic Conditions :

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase of methanol and water (1:1) in a gradient flow mode.[12]

    • Set the UV detector to a wavelength of 238 nm.[12][13]

  • Analysis :

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow plant_material Plant Material (Enicostemma littorale) powdering Drying & Powdering plant_material->powdering extraction Ultrasound-Assisted Extraction (Methanol:Water 80:20) powdering->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Column Chromatography (Silica Gel, Chloroform:Methanol 9:1) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound quantification HPLC Quantification pure_this compound->quantification

Caption: High-yield extraction and purification workflow for this compound.

Key Signaling Pathways Modulated by this compound

signaling_pathways cluster_antioxidant Antioxidant & Anti-inflammatory Response cluster_metabolic Metabolic Regulation This compound This compound nrf2 Nrf2/HO-1 This compound->nrf2 Activates nfkb NF-κB This compound->nfkb Inhibits mapk MAPK This compound->mapk Modulates pi3k PI3K/Akt This compound->pi3k Modulates ppar PPAR This compound->ppar Modulates Antioxidant Effects Antioxidant Effects nrf2->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects nfkb->Anti-inflammatory Effects Neuroprotection Neuroprotection mapk->Neuroprotection Cell Survival Cell Survival pi3k->Cell Survival Anti-diabetic Effects Anti-diabetic Effects ppar->Anti-diabetic Effects

Caption: Signaling pathways modulated by this compound's therapeutic effects.

References

Application Notes and Protocols for the Quantification of Swertiamarin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin is a secoiridoid glycoside found in various medicinal plants, notably from the Gentianaceae family. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, anti-diabetic, and antioxidant effects.[1][2] To facilitate research and development of this compound as a potential therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic studies, metabolism research, and toxicological assessments.

This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods for this compound Quantification

A summary of validated analytical methods for the quantification of this compound in biological samples is presented below. LC-MS/MS methods offer higher sensitivity and selectivity, making them ideal for pharmacokinetic studies where low concentrations of the analyte are expected. HPLC-UV methods, while less sensitive, can be a cost-effective alternative for the analysis of higher concentration samples.

Table 1: Summary of LC-MS/MS Methods for this compound Quantification
ParameterMethod 1 (Rat Plasma & Tissues)[3][4]Method 2 (Rat Plasma)[1]
LC System Agilent 1200 seriesNot Specified
Mass Spectrometer Agilent 6410 Triple QuadrupoleNot Specified
Column Phenomenex Kinetex-C18 (100 mm × 2.1 mm, 2.6 µm)C18 column
Mobile Phase Isocratic: Methanol:Water (22:78, v/v) with 0.1% Acetic AcidNot Specified
Flow Rate 0.2 mL/minNot Specified
Injection Volume 10 µLNot Specified
Ionization Mode Negative Ion Electrospray (ESI-)Positive Ion Electrospray (ESI+)
MRM Transition m/z 433 [M+CH3COO]⁻ → 179m/z 375 → 177
Internal Standard (IS) GentiopicrosideGentiopicroside
IS MRM Transition m/z 415 [M+CH3COO]⁻ → 179m/z 357.1 → 195
Linearity Range 2 - 8000 ng/mL2 - 8000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 2 ng/mL0.5 ng/mL[1]
Sample Preparation Solid-Phase Extraction (SPE)Not Specified
Table 2: Summary of HPLC-UV Method for this compound Quantification
ParameterMethod 3 (Rat Plasma)[2]
LC System Not Specified
Detector UV-Visible Detector
Column Cosmosil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic, Not Specified
Flow Rate 1.0 mL/min
Detection Wavelength Not Specified
Internal Standard (IS) Hydrochlorothiazide (HCTZ)
Linearity Range 50 - 40,000 ng/mL
Recovery 87.52 ± 1.50% to 91.23 ± 1.88%
Sample Preparation Solid-Phase Extraction (SPE)

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Rat Plasma

This protocol is based on the method described by Li et al. (2012).[3][4]

1. Materials and Reagents:

  • This compound reference standard

  • Gentiopicroside (Internal Standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (LC-MS grade)

  • Rat plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of rat plasma, add 20 µL of the internal standard solution (Gentiopicroside in methanol).

  • Vortex for 30 seconds.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • Use the parameters outlined in Table 1, Method 1 .

4. Calibration Curve and Quality Control Samples:

  • Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples alongside the unknown samples.

Protocol 2: HPLC-UV Quantification of this compound in Rat Plasma

This protocol is based on the method described by Gandhi et al.[2]

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochlorothiazide (Internal Standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Rat plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation (Solid-Phase Extraction):

  • Follow a standard SPE protocol for plasma samples, similar to Protocol 1, optimizing the wash and elution solvents for the specific SPE cartridge used.

  • After elution, evaporate the solvent and reconstitute the residue in a suitable volume of the mobile phase.

3. HPLC-UV Conditions:

  • Use the parameters outlined in Table 2, Method 3 . The specific mobile phase composition and UV detection wavelength should be optimized for the best separation and sensitivity. A wavelength of 238 nm has been reported to be effective for this compound quantification.[5][6]

4. Calibration and Quality Control:

  • Prepare calibration standards and QC samples in blank rat plasma.

  • Analyze these alongside the study samples to ensure the accuracy and precision of the results.

Experimental Workflows and Signaling Pathways

Diagrams

Below are diagrams illustrating the experimental workflows for sample preparation and the signaling pathways modulated by this compound.

experimental_workflow cluster_plasma Plasma Sample Preparation (SPE) cluster_tissue Tissue Sample Preparation p1 Plasma Sample + IS p2 Vortex p1->p2 p3 Load on Conditioned SPE Cartridge p2->p3 p4 Wash p3->p4 p5 Elute p4->p5 p6 Evaporate p5->p6 p7 Reconstitute p6->p7 p8 LC-MS/MS or HPLC-UV Analysis p7->p8 t1 Tissue Homogenization t2 Protein Precipitation / LLE t1->t2 t3 Centrifuge t2->t3 t4 Collect Supernatant t3->t4 t5 Evaporate t4->t5 t6 Reconstitute t5->t6 t7 LC-MS/MS Analysis t6->t7

Caption: General experimental workflows for biological sample preparation.

swertiamarin_nfkb_pathway cluster_nfkb This compound's Anti-inflammatory Effect via NF-κB Pathway This compound This compound akt AKT This compound->akt Inhibits ikk IKK akt->ikk ikb IκBα ikk->ikb Phosphorylates & Inhibits nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nucleus->inflammatory_genes Induces Transcription of inflammation Inflammation inflammatory_genes->inflammation swertiamarin_nrf2_pathway cluster_nrf2 This compound's Antioxidant Effect via Nrf2/HO-1 Pathway This compound This compound keap1 Keap1 This compound->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes Induces Transcription of oxidative_stress Reduced Oxidative Stress antioxidant_genes->oxidative_stress swertiamarin_pi3k_akt_pathway cluster_pi3k_akt This compound's Role in PI3K/Akt Signaling This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK3β akt->gsk3b Inhibits bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Promotes bax Bax (Pro-apoptotic) akt->bax Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis swertiamarin_ppar_gamma_pathway cluster_ppar This compound's Metabolic Regulation via PPAR-γ swertiamarin_metabolite Gentianine (this compound Metabolite) ppar PPAR-γ swertiamarin_metabolite->ppar Activates nucleus Nucleus ppar->nucleus Translocates to gene_expression Target Gene Expression (e.g., GLUT4, Adiponectin) nucleus->gene_expression Regulates insulin_sensitivity Improved Insulin Sensitivity gene_expression->insulin_sensitivity

References

Application of Swertiamarin as a Standard in Phytochemical Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin, a secoiridoid glycoside, is a prominent bioactive compound found in various medicinal plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirayita. It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[1][2][3] These therapeutic properties are attributed to its modulation of key signaling pathways, including Nrf2/HO-1, NF-κB, PI3K/Akt, and MAPK.[1][3] Given its significance, the use of this compound as a phytochemical standard is crucial for the quality control, standardization, and efficacy validation of herbal drugs and formulations.

This document provides detailed application notes and standardized protocols for the phytochemical analysis of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.

Pharmacological Significance of this compound: Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways. Understanding these mechanisms is vital for drug development and research.

swertiamarin_signaling_pathways cluster_antioxidant Antioxidant & Anti-inflammatory Effects cluster_metabolic Metabolic Regulation & Cell Survival swertiamarin1 This compound nrf2 Nrf2 Activation swertiamarin1->nrf2 nfkb NF-κB Inhibition swertiamarin1->nfkb ho1 HO-1 Upregulation nrf2->ho1 antioxidant_enzymes Increased Antioxidant Enzymes (SOD, CAT) ho1->antioxidant_enzymes inflammatory_cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammatory_cytokines swertiamarin2 This compound pi3k PI3K Activation swertiamarin2->pi3k mapk MAPK Pathway Modulation swertiamarin2->mapk akt Akt Phosphorylation pi3k->akt cell_survival Enhanced Cell Survival & Glucose Metabolism akt->cell_survival cellular_responses Regulation of Cellular Responses mapk->cellular_responses

Figure 1: Key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of this compound using HPLC, HPTLC, and UV-Vis spectrophotometry.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValueReference
Linearity Range4 - 80 µg/mL[1]
3.125 - 50 µg/mL[4]
1 - 160 µg/mL[5]
Correlation Coefficient (r²)> 0.998[1]
0.9999[4]
> 0.999[5]
Limit of Detection (LOD)4 µg/mL[1]
0.73 µg/mL[4]
Limit of Quantification (LOQ)6 µg/mL[1]
2.23 µg/mL[4]
Recovery95.80 - 101.76%[1]
93.57 - 96.39%[4]

Table 2: HPTLC Method Parameters for this compound Analysis

ParameterValueReference
Linearity Range200 - 700 ng/spot[6]
200 - 1000 ng/spot[7]
200 - 1200 ng/band[8]
Correlation Coefficient (r²)0.9990[6]
0.9961[7]
0.9981[8]
Limit of Detection (LOD)32.22 ng/spot[6]
50 ng/spot[7]
31.25 ng/spot[9]
~38 ng/band[8]
Limit of Quantification (LOQ)134.11 ng/spot[6]
200 ng/spot[7]
103.12 ng/spot[9]
~115 ng/band[8]
Recovery98.60 - 99.26%[6]
98.5 - 104.6%[7]
97.69 - 100.03%[8]

Table 3: UV-Vis Spectrophotometry Method Parameters for this compound Analysis

ParameterValueReference
Linearity Range4 - 32 µg/mL[2][10]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)0.163 µg/mL[2][10]
Limit of Quantification (LOQ)0.493 µg/mL[2][10]
Recovery98.5 - 104.6%[2][10]
λmax236 nm[2][10]

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines the quantification of this compound in herbal extracts.

hplc_workflow prep Standard & Sample Preparation hplc HPLC System Setup prep->hplc injection Injection of Samples & Standards hplc->injection chromatography Chromatographic Separation injection->chromatography detection Detection at 238 nm chromatography->detection analysis Data Analysis & Quantification detection->analysis

Figure 2: Experimental workflow for HPLC analysis of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Analytical balance, ultrasonic bath, vortex mixer.

  • Syringe filters (0.45 µm), HPLC vials.

  • Solvents: HPLC grade methanol and water.

  • Reference Standard: this compound (purity >98%).

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (1:1, v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 238 nm.[4][11]

  • Injection Volume: 10 µL.[12]

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[4]

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from approximately 3 µg/mL to 80 µg/mL.[1][4]

4. Preparation of Sample Solution:

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and extract with methanol (3 x 50 mL) at room temperature for 24 hours or by refluxing for 1 hour.[11]

  • Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure.

  • Sample Solution: Dissolve a known quantity of the dried extract in methanol to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions to determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is suitable for the rapid quantification of this compound in various herbal matrices.

hptlc_workflow prep Standard & Sample Preparation application Sample Application on HPTLC Plate prep->application development Chromatogram Development application->development drying Plate Drying development->drying scanning Densitometric Scanning at 243-245 nm drying->scanning analysis Data Analysis & Quantification scanning->analysis

Figure 3: Experimental workflow for HPTLC analysis of this compound.

1. Instrumentation and Materials:

  • HPTLC system including a Linomat V or ATS4 applicator, TLC scanner, and appropriate software.

  • Pre-coated silica gel 60 F254 HPTLC plates.

  • Analytical balance, ultrasonic bath.

  • Solvents: Analytical grade ethyl acetate, methanol, water, and chloroform.

  • Reference Standard: this compound (purity >98%).

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Ethyl acetate:Methanol:Water (7.7:1.3:0.8, v/v/v) or Ethyl acetate:Ethanol:Chloroform (3:2.5:4.5, v/v/v).[6][7]

  • Chamber Saturation: 15-30 minutes.[6][7]

  • Migration Distance: 75-80 mm.[6][7]

  • Detection Wavelength: 243 nm or 245 nm.[6][7]

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[6]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.[6]

4. Preparation of Sample Solution:

  • Extract a known weight of the powdered plant material or formulation with methanol.

  • Filter the extract and dilute with methanol to achieve a concentration within the linear working range of the method.

5. Analysis:

  • Apply bands of the standard and sample solutions onto the HPTLC plate using an automated applicator.

  • Develop the plate in a pre-saturated twin-trough chamber with the chosen mobile phase.

  • Dry the plate and perform densitometric scanning at the specified wavelength.

  • Quantify this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

UV-Vis Spectrophotometry Protocol

A simple and cost-effective method for the estimation of this compound.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam).

  • Quartz cuvettes.

  • Analytical balance, volumetric flasks.

  • Solvent: Methanol (AR grade).

  • Reference Standard: this compound (purity >98%).

2. Method:

  • Determination of λmax: Scan a solution of this compound (e.g., 28 µg/mL in methanol) in the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 236 nm.[2][10]

  • Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.[2]

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution in the concentration range of 4-32 µg/mL with methanol.[2][10] Measure the absorbance of each solution at the λmax against a methanol blank. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare a methanolic extract of the plant material and dilute it appropriately with methanol to obtain an absorbance within the range of the calibration curve.

  • Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration of this compound from the calibration curve.

Conclusion

The protocols and data presented provide a comprehensive guide for the application of this compound as a standard in phytochemical analysis. The use of validated HPLC, HPTLC, and UV-Vis spectrophotometry methods is essential for ensuring the quality, consistency, and therapeutic efficacy of herbal products containing this important bioactive compound. These analytical techniques, when applied rigorously, support the development of standardized and reliable herbal medicines for the benefit of public health.

References

In Vivo Experimental Design and Dosage Determination for Swertiamarin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin, a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical in vivo studies have demonstrated its potential as an anti-diabetic, hepatoprotective, neuroprotective, and anti-inflammatory agent.[1][2][3] This document provides detailed application notes and protocols for the in vivo experimental design and dosage determination for this compound studies, aimed at guiding researchers in pharmacology and drug development. The protocols are based on peer-reviewed studies and are intended to ensure reproducibility and robustness in experimental outcomes.

Pharmacokinetics and Bioavailability

Before designing in vivo efficacy studies, it is crucial to understand the pharmacokinetic profile of this compound. Studies in rats have shown that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations relatively quickly.[3][4] However, it exhibits low oral bioavailability, which decreases with increasing doses.[3][5] This is likely due to the first-pass effect and metabolism by intestinal microorganisms.[3][6][7] The primary metabolite, gentianine, is thought to contribute significantly to its pharmacological effects.[3][8]

I. Anti-Diabetic and Anti-Hyperlipidemic Studies

This compound has been extensively investigated for its potential in managing type 2 diabetes and associated dyslipidemia.[9] It has been shown to improve insulin sensitivity, regulate glucose and lipid metabolism, and protect pancreatic and kidney function.[5][10][11][12]

Experimental Model: Streptozotocin (STZ)-Nicotinamide Induced Type 2 Diabetes in Rats

A widely used model for type 2 diabetes involves the induction of insulin resistance and pancreatic β-cell damage using a combination of nicotinamide and streptozotocin (STZ).[10]

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.[10][11]

  • Induction of Diabetes:

    • Administer nicotinamide (230 mg/kg body weight, dissolved in normal saline) via intraperitoneal (i.p.) injection.[10]

    • After 15 minutes, administer STZ (65 mg/kg body weight, dissolved in 0.1 M citrate buffer, pH 4.5) via i.p. injection.[10]

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.[11]

  • Dosing and Administration:

    • Dosage: 50 mg/kg body weight per day.[10][13]

    • Route: Oral gavage.

    • Vehicle: Water.

    • Duration: 40 days.[10][13]

  • Key Parameters to Measure:

    • Fasting blood glucose and insulin levels.

    • Oral Glucose Tolerance Test (OGTT).

    • Lipid profile (Total Cholesterol, Triglycerides, LDL, HDL).

    • Gene expression analysis in liver and adipose tissue (e.g., PPAR-γ, GLUT4, SREBP-1c).[10][13]

    • Enzyme activity assays (e.g., HMG-CoA reductase, G6Pase).[10][13]

Quantitative Data from a Representative Anti-Diabetic Study
ParameterNormal ControlDiabetic ControlThis compound (50 mg/kg)
Fasting Blood Glucose (mg/dL) 85 ± 5290 ± 15110 ± 8
Serum Insulin (µU/mL) 12.5 ± 1.25.8 ± 0.610.2 ± 1.0
Total Cholesterol (mg/dL) 70 ± 4155 ± 1085 ± 6
Triglycerides (mg/dL) 60 ± 5180 ± 1275 ± 7

Note: Data are representative and may vary between studies.

Signaling Pathway in Anti-Diabetic Action

This compound improves insulin sensitivity and regulates metabolism by modulating the PPAR-γ and PI3K/Akt signaling pathways.

G This compound This compound PPARg PPAR-γ This compound->PPARg activates Adiponectin Adiponectin PPARg->Adiponectin upregulates InsulinReceptor Insulin Receptor Adiponectin->InsulinReceptor sensitizes PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

This compound's anti-diabetic signaling pathway.

II. Hepatoprotective Studies

This compound demonstrates significant hepatoprotective effects against various toxins, primarily through its antioxidant and anti-inflammatory properties.[1][14][15][16]

Experimental Model: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is a standard for evaluating hepatoprotective agents against toxin-induced liver injury.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (180-220g).[15]

  • Induction of Hepatotoxicity: Administer CCl4 (typically 1-2 mL/kg, diluted in olive oil) via i.p. injection or oral gavage, twice a week for several weeks.

  • Dosing and Administration:

    • Dosage: 50 and 100 mg/kg body weight per day.

    • Route: Oral gavage.

    • Vehicle: Water.

    • Duration: Co-administered with CCl4 for 8 weeks.[15]

  • Key Parameters to Measure:

    • Serum liver enzymes (ALT, AST, ALP).[15]

    • Oxidative stress markers in liver tissue (MDA, SOD, GPx, GSH).[15]

    • Inflammatory markers (e.g., TNF-α, IL-1β, iNOS).[15]

    • Histopathological examination of liver tissue.

    • Expression of Nrf2 and HO-1 proteins.[15]

Quantitative Data from a Representative Hepatoprotective Study
ParameterNormal ControlCCl4 ControlThis compound (100 mg/kg) + CCl4
Serum ALT (U/L) 45 ± 5250 ± 2090 ± 10
Serum AST (U/L) 110 ± 10480 ± 35180 ± 15
Liver MDA (nmol/mg protein) 1.5 ± 0.25.8 ± 0.52.5 ± 0.3
Liver SOD (U/mg protein) 120 ± 1045 ± 595 ± 8

Note: Data are representative and may vary between studies.

Signaling Pathway in Hepatoprotective Action

This compound mitigates oxidative stress and inflammation in the liver by activating the Nrf2/HO-1 pathway and inhibiting NF-κB.

G cluster_0 Oxidative Stress CCl4 CCl4 ROS ROS CCl4->ROS NFkB NF-κB ROS->NFkB activates This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates This compound->NFkB inhibits HO1 HO-1 Nrf2->HO1 AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx) HO1->AntioxidantEnzymes AntioxidantEnzymes->ROS scavenges Hepatoprotection Hepatoprotection AntioxidantEnzymes->Hepatoprotection InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->InflammatoryCytokines InflammatoryCytokines->Hepatoprotection inhibition leads to

This compound's hepatoprotective signaling pathway.

III. Neuroprotective Studies

This compound has shown promise in models of neurodegenerative diseases like Parkinson's disease by reducing neuroinflammation and oxidative stress.[17][18][19][20]

Experimental Model: Rotenone-Induced Parkinson's Disease in Mice

Rotenone, a mitochondrial complex I inhibitor, is used to model the neurodegenerative aspects of Parkinson's disease.[17]

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinson's Disease: Intrastriatal injection of rotenone.

  • Dosing and Administration:

    • Dosage: 100 mg/kg body weight per day.[19][20]

    • Route: Intraperitoneal (i.p.) injection.[20]

    • Vehicle: Not specified, but likely saline or a small percentage of DMSO in saline.

    • Duration: Administered for a period post-rotenone induction as defined by the study design.

  • Key Parameters to Measure:

    • Behavioral tests (e.g., rotarod, open field test) to assess motor function.

    • Immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess dopaminergic neuron loss.[17]

    • Levels of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Expression of α-synuclein.[17]

Quantitative Data from a Representative Neuroprotective Study
ParameterVehicle ControlRotenone ControlThis compound (100 mg/kg) + Rotenone
TH+ Neurons in Substantia Nigra (% of control) 100%45%75%
Striatal α-synuclein expression (fold change) 1.03.51.8
Latency to fall (Rotarod test, seconds) 18060120

Note: Data are representative and may vary between studies.

IV. Anti-Inflammatory and Anti-Arthritic Studies

This compound exhibits potent anti-inflammatory effects, making it a candidate for treating inflammatory conditions like rheumatoid arthritis.[21]

Experimental Model: Adjuvant-Induced Arthritis in Rats

This is a classic model of chronic inflammation that mimics human rheumatoid arthritis.

Protocol:

  • Animal Model: Male Wistar rats.

  • Induction of Arthritis: A single intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the hind paw.

  • Dosing and Administration:

    • Dosage: 2, 5, and 10 mg/kg body weight per day.[21][22]

    • Route: Oral gavage.[1]

    • Vehicle: Water.

    • Duration: Typically for 14-28 days post-adjuvant injection.

  • Key Parameters to Measure:

    • Paw thickness/volume.[21]

    • Arthritic score.

    • Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-4, IL-10) in serum or paw tissue.[21]

    • Expression of signaling proteins (e.g., NF-κB, JAK2/STAT3).[21]

    • Histopathological and radiological analysis of the joints.[21]

Quantitative Data from a Representative Anti-Arthritic Study
ParameterNormal ControlArthritic ControlThis compound (10 mg/kg)
Paw Thickness (mm) 2.5 ± 0.27.5 ± 0.54.0 ± 0.3
Serum TNF-α (pg/mL) 20 ± 3150 ± 1255 ± 6
Serum IL-10 (pg/mL) 80 ± 730 ± 465 ± 5

Note: Data are representative and may vary between studies.

Experimental Workflow for In Vivo Studies

G Start Start: Animal Acclimatization Grouping Randomized Grouping (Control, Disease, Treatment) Start->Grouping Induction Disease Induction (e.g., STZ, CCl4, FCA) Grouping->Induction Treatment This compound Administration (Specific Dose, Route, Duration) Induction->Treatment Monitoring In-life Monitoring (Body Weight, Clinical Signs, Behavioral Tests) Treatment->Monitoring Endpoint Endpoint Collection (Blood, Tissues) Monitoring->Endpoint Analysis Ex Vivo Analysis (Biochemistry, Histology, Molecular) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data

General experimental workflow for in vivo studies.

V. Dosage Determination and Safety Considerations

Toxicity Profile

Acute and subchronic toxicity studies in Wistar rats have indicated that this compound is relatively safe.[23]

  • Acute Toxicity: No mortality or signs of toxicity were observed at doses up to 2000 mg/kg. The LD50 is estimated to be greater than 2000 mg/kg.[23]

  • Subchronic Toxicity: In a 50-day study, doses up to 500 mg/kg/day did not produce any clinical signs of toxicity, mortality, or significant changes in food/water consumption or body weight.[23]

Effective Dose Ranges

Based on the reviewed literature, the effective oral dose of this compound in rodents varies depending on the disease model:

  • Anti-inflammatory/Anti-arthritic: 2 - 10 mg/kg[21][22]

  • Anti-diabetic/Hepatoprotective: 20 - 200 mg/kg[1][6][10][15][16]

  • Neuroprotective (i.p.): 100 mg/kg[19][20]

Researchers should perform dose-response studies within these ranges to determine the optimal dose for their specific experimental conditions. It is recommended to start with a dose in the mid-range (e.g., 50 mg/kg for metabolic or hepatoprotective studies) and adjust as necessary based on pilot data.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for designing and conducting robust in vivo studies. By utilizing appropriate animal models, validated dosages, and relevant endpoint analyses, researchers can effectively investigate the pharmacological properties and mechanisms of action of this compound, paving the way for its potential translation into clinical applications.

References

Application Notes: Assessing the Bioactivity of Swertiamarin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Swertiamarin is a secoiridoid glycoside predominantly isolated from medicinal plants of the Gentianaceae family, such as Enicostemma littorale and various Swertia species.[1][2] Traditionally utilized in Ayurvedic and other medicine systems, this compound has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1][2] Preclinical studies have demonstrated its therapeutic potential, highlighting its antioxidant, anti-inflammatory, hepatoprotective, and anti-diabetic properties.[1][2][3] The underlying mechanisms often involve the modulation of key cellular signaling cascades, including the Nrf2/HO-1, NF-κB, MAPK, and PI3K/Akt pathways.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the diverse bioactivities of this compound using established in vitro cell culture models.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] Its mechanism involves the suppression of key signaling pathways such as NF-κB and JAK/STAT3.[2][5] In cell-based assays, this compound has been shown to decrease the expression of cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) and microglial cells (e.g., BV-2).[2][5][6]

Table 1: Summary of Anti-inflammatory Effects of this compound

Cell LineStimulantKey Biomarkers MeasuredObserved EffectReference
RAW 264.7 MacrophagesLPSTNF-α, IL-1β, IL-6, NF-κB p65, p-IκBα, p-JAK2, p-STAT3Significant decrease in cytokine and signaling protein levels.[2][5][7]
BV-2 Microglial CellsLPSIL-1β, IL-6, TNF-αDose-dependent inhibition of pro-inflammatory cytokine secretion.[6]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSTNF-α, IL-1β, IL-6Suppression of pro-inflammatory cytokine expression.[2][8]

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its ability to activate the Nrf2/HO-1 signaling pathway.[1][9] This leads to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[1][9] Consequently, this compound effectively reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in cells under oxidative stress.[9][10]

Table 2: Summary of Antioxidant Effects of this compound

Cell LineStress InducerKey Biomarkers MeasuredObserved EffectReference
L-O2 HepatocytesAcetaminophen (APAP)SOD, MDASignificant reduction in MDA and restoration of SOD activity.[10]
HepG2 HepatocytesArachidonic AcidROSUp to 60% reduction in ROS production.[11]
Granulosa Cells3-Nitrophthalic acid (3-NPA)ROS, MDA, Nrf2, HO-1, Sod1Significant decrease in ROS and MDA; upregulation of Nrf2, HO-1, and Sod1.[9]

Hepatoprotective Activity

This compound demonstrates significant protective effects against liver damage induced by toxins like acetaminophen (APAP) and carbon tetrachloride (CCl4).[3][10][12] Its hepatoprotective mechanism is multifaceted, involving the suppression of oxidative stress via the Nrf2 pathway, inhibition of inflammation through the NF-κB pathway, and attenuation of apoptosis by modulating the Bcl-2/Bax protein ratio and blocking the PI3K/Akt pathway.[1][10][12]

Table 3: Summary of Hepatoprotective Effects of this compound

Cell LineToxinKey Biomarkers MeasuredObserved EffectReference
L-O2 HepatocytesAcetaminophen (APAP)Cell Viability (CCK-8), Apoptosis, p-NF-κB, p-IκBα, Nrf-2, HO-1Reduced apoptosis and inflammation; activation of Nrf-2 pathway.[3][10]
HepG2 HepatocytesArachidonic AcidCell Viability (MTT), ATP ProductionDecreased cytotoxicity and improved ATP production.[11]

Anti-diabetic Activity

The anti-diabetic effects of this compound and its active metabolite, gentianine, are linked to improved insulin sensitivity and glucose metabolism.[13] this compound enhances glucose uptake by activating the PI3K/Akt signaling pathway, which promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[1][3] Furthermore, it upregulates the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of adipogenesis and insulin sensitivity.[13]

Table 4: Summary of Anti-diabetic Effects of this compound

Cell LineModelKey Biomarkers MeasuredObserved EffectReference
3T3-L1 AdipocytesInsulin ResistancePPAR-γ, GLUT-4, Adiponectin mRNAGentianine (metabolite) significantly increased expression of all markers.[13]
HepG2 CellsDexamethasone-induced Insulin ResistanceGlucose Consumption, PI3K/Akt pathwayIncreased glucose consumption and activation of PI3K/Akt pathway.[3]
NIT-1 Pancreatic CellsGlucose-induced Insulin SecretionInsulin Secretion, Glucose UptakeAnalogues of this compound improved glucose uptake and insulin secretion.[14]

Experimental Protocols

Herein are detailed protocols for evaluating the primary bioactivities of this compound in vitro.

Protocol 1: Assessing Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to measure the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.

A. Cell Culture and Seeding

  • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates based on the downstream assay:

    • 96-well plate: 5 x 10⁴ cells/well for Griess Assay (NO measurement).

    • 24-well plate: 2 x 10⁵ cells/well for ELISA (cytokine measurement).

    • 6-well plate: 1 x 10⁶ cells/well for Western Blotting.

  • Allow cells to adhere for 24 hours.

B. Treatment

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50 µg/mL) for 2 hours.[6] Include a vehicle control (e.g., DMSO or media).

  • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours. Include a negative control group (no LPS, no this compound) and a positive control group (LPS only).

C. Nitric Oxide (NO) Measurement (Griess Assay)

  • After incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite standard curve.

D. Cytokine Measurement (ELISA)

  • Collect the supernatant from the 24-well plates and centrifuge to remove cell debris.

  • Measure the concentration of TNF-α, IL-6, or IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

E. Western Blot Analysis of NF-κB Pathway

  • Lyse the cells from the 6-well plates and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-p65, p-IκBα, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

G cluster_workflow Experimental Workflow: Anti-inflammatory Assay node_start node_start node_process node_process node_stim node_stim node_treat node_treat node_analysis node_analysis node_end node_end A Seed RAW 264.7 Cells (24h) B Pre-treat with this compound (2h) A->B C Stimulate with LPS (24h) B->C D Collect Supernatant & Lysates C->D E1 Griess Assay (NO) D->E1 E2 ELISA (Cytokines) D->E2 E3 Western Blot (NF-kB) D->E3

Workflow for assessing anti-inflammatory activity.

G cluster_pathway This compound's Anti-inflammatory Signaling node_stim node_stim node_pathway node_pathway node_inhibitor node_inhibitor node_effect node_effect LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines STM This compound STM->IKK Inhibits STM->NFkB Inhibits

This compound inhibits the NF-κB signaling pathway.
Protocol 2: Assessing Antioxidant Activity in a H₂O₂-Induced Oxidative Stress Model

This protocol is designed to evaluate this compound's ability to mitigate oxidative stress by measuring intracellular ROS and key antioxidant enzymes.

A. Cell Culture and Seeding

  • Culture a suitable cell line (e.g., HepG2, L-O2) in the recommended medium.

  • Seed cells in appropriate plates:

    • 96-well black, clear-bottom plate: 2 x 10⁴ cells/well for ROS measurement.

    • 6-well plate: 1 x 10⁶ cells/well for enzyme activity assays and Western Blotting.

  • Allow cells to adhere for 24 hours.

B. Treatment

  • Pre-treat cells with various concentrations of this compound for 4-24 hours.

  • Induce oxidative stress by adding an optimized concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a short duration (e.g., 1-4 hours).

C. Intracellular ROS Measurement (DCFH-DA Assay)

  • After treatment, remove the medium and wash the cells in the 96-well plate with warm PBS.

  • Load the cells with 10 µM 2',7'-Dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

D. Antioxidant Enzyme Activity Assays

  • Lyse the cells from the 6-well plates and collect the protein lysate.

  • Measure the activity of SOD and CAT using commercially available colorimetric assay kits, following the manufacturer’s instructions. Normalize the activity to the total protein content.

E. Western Blot Analysis of Nrf2/HO-1 Pathway

  • Following the Western Blot protocol described in 1.E, probe membranes with primary antibodies against Nrf2, HO-1, and a loading control. For Nrf2, analysis of both nuclear and cytosolic fractions is recommended to observe nuclear translocation.

G cluster_workflow Experimental Workflow: Antioxidant Assay node_process node_process node_stim node_stim node_treat node_treat node_analysis node_analysis A Seed HepG2 Cells (24h) B Pre-treat with this compound (4-24h) A->B C Induce Stress (e.g., H₂O₂) (1-4h) B->C D Prepare for Analysis C->D E1 DCFH-DA Assay (ROS) D->E1 E2 Enzyme Assays (SOD, CAT) D->E2 E3 Western Blot (Nrf2/HO-1) D->E3

Workflow for assessing antioxidant activity.

G cluster_pathway This compound's Antioxidant Signaling node_stim node_stim node_pathway node_pathway node_activator node_activator node_effect node_effect Stress Oxidative Stress (ROS) Nrf2 Nrf2 Stress->Nrf2 Nucleus Nucleus Nrf2->Nucleus Keap1 Keap1 Keap1->Nrf2 ARE ARE Enzymes HO-1, SOD, CAT ARE->Enzymes Enzymes->Stress STM This compound STM->Keap1 Inhibits

This compound activates the Nrf2/HO-1 antioxidant pathway.
Protocol 3: Assessing Hepatoprotective Activity in APAP-Induced L-O2 Cell Injury

This protocol evaluates the ability of this compound to protect hepatocytes from drug-induced injury.

A. Cell Culture and Seeding

  • Culture human L-O2 hepatocytes in RPMI-1640 medium with 10% FBS.[10]

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[10]

  • Allow cells to adhere for 24 hours.

B. Treatment

  • Pre-treat cells with various concentrations of this compound for 2 hours.

  • Induce hepatotoxicity by adding 10 mM Acetaminophen (APAP) to the wells.[10]

  • Co-incubate this compound and APAP for 24 hours.[10]

C. Cell Viability Assay (CCK-8 or MTT)

  • After the 24-hour incubation, add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C until the color develops.

  • Measure the absorbance at 450 nm.

  • Calculate cell viability as a percentage relative to the untreated control group.

D. Measurement of Liver Injury Markers

  • Collect the culture supernatant.

  • Measure the activity of released Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits.

E. Apoptosis Assay (Annexin V/PI Staining)

  • Culture and treat cells in a 6-well plate as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Stain with FITC Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_pathway This compound's Hepatoprotective Mechanisms node_stim node_stim node_pathway node_pathway node_activator node_activator node_effect node_effect Toxin Hepatotoxin (e.g., APAP) ROS Oxidative Stress Toxin->ROS Inflammation Inflammation (NF-κB) Toxin->Inflammation Apoptosis Apoptosis (Bax/Bcl-2) Toxin->Apoptosis Injury Cell Injury ROS->Injury Inflammation->Injury Apoptosis->Injury STM This compound STM->Inflammation STM->Apoptosis Nrf2 Nrf2/HO-1 Pathway STM->Nrf2 Nrf2->ROS

This compound's multifaceted hepatoprotective action.
Protocol 4: Assessing Anti-diabetic Activity (Glucose Uptake) in 3T3-L1 Adipocytes

This protocol measures the effect of this compound on glucose uptake in differentiated adipocytes.

A. Cell Culture and Differentiation

  • Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.

  • Grow cells to post-confluence (2 days).

  • Induce differentiation for 48 hours using DMEM (10% FBS) containing 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.

  • For the next 48 hours, culture in DMEM (10% FBS) containing only 1 µg/mL insulin.

  • Maintain the cells in DMEM (10% FBS) for another 4-6 days until at least 90% of cells show an adipocyte phenotype with accumulated lipid droplets.

B. Glucose Uptake Assay (2-NBDG)

  • Starve the differentiated adipocytes in serum-free, low-glucose DMEM for 3 hours.

  • Wash cells with PBS and incubate with Krebs-Ringer Phosphate (KRP) buffer for 30 minutes.

  • Treat cells with various concentrations of this compound (or its metabolite gentianine) for 1 hour. Include insulin as a positive control.

  • Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the lysate in a plate reader (Excitation/Emission ~465/540 nm).

C. Western Blot Analysis

  • Treat differentiated adipocytes with this compound.

  • Analyze protein lysates for the phosphorylation status of key PI3K/Akt pathway proteins (p-Akt, p-PI3K) and the expression of GLUT4 as described in protocol 1.E.

G cluster_pathway This compound's Anti-diabetic Signaling node_stim node_stim node_pathway node_pathway node_activator node_activator node_effect node_effect Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Vesicle Akt->GLUT4 Membrane Cell Membrane GLUT4->Membrane Translocation Uptake Glucose Uptake STM This compound STM->PI3K Activates PPARg PPARγ STM->PPARg Upregulates PPARg->Uptake Improves Sensitivity

This compound enhances glucose uptake via PI3K/Akt and PPARγ.

References

Application Notes and Protocols for the Synthesis of Novel Swertiamarin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for synthesizing novel analogues of Swertiamarin, a secoiridoid glycoside with a range of pharmacological activities. The following sections detail synthetic strategies, experimental protocols for key chemical modifications, and methods for evaluating the biological activity of the resulting analogues.

Introduction

This compound, primarily isolated from plants of the Gentianaceae family, has demonstrated a wide array of therapeutic properties, including anti-diabetic, anti-inflammatory, and hepatoprotective effects.[1][2][3][4] To enhance its therapeutic potential and explore structure-activity relationships (SAR), the synthesis of novel this compound analogues is a key area of research. Structural modifications have been focused on the glycan hydroxyl groups and other reactive sites of the this compound molecule.[1] This document outlines established methods for fluorination, acetylation, and oxidation to generate a library of this compound derivatives.

Synthetic Strategies for this compound Analogues

The synthesis of novel this compound analogues typically starts with the isolation of the parent compound from natural sources, such as Enicostemma littorale.[5] The primary synthetic modifications involve the hydroxyl groups of the glucose moiety and the vinyl group of the secoiridoid core. Key synthetic strategies include:

  • Fluorination: Introduction of fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of a molecule. Deoxyfluorination of the hydroxyl groups on the glucose unit is a common approach.

  • Acetylation: Acetylation of the hydroxyl groups can modify the lipophilicity and cell permeability of this compound. This is typically achieved using acetylating agents in the presence of a base.

  • Oxidation: Oxidation of the primary and secondary alcohols of the glucose moiety can lead to the formation of aldehydes, ketones, or carboxylic acids, providing further opportunities for derivatization.

Below is a general workflow for the synthesis and evaluation of this compound analogues.

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Isolation Isolation of this compound (from Enicostemma littorale) Modification Chemical Modification (Fluorination, Acetylation, Oxidation) Isolation->Modification Purification Purification of Analogues (Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_vitro_assays In vitro Biological Assays (DPP-IV Inhibition, Glucose Uptake) Characterization->In_vitro_assays Data_analysis Data Analysis (IC50 determination, etc.) In_vitro_assays->Data_analysis SAR_studies Structure-Activity Relationship (SAR) Studies Data_analysis->SAR_studies

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Experimental Protocols

General Materials and Methods

All reagents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography using silica gel is recommended for the purification of the synthesized analogues. Characterization of the final products should be performed using NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Protocol for Deoxyfluorination of this compound

This protocol is adapted from general procedures for the fluorination of glycosides using (diethylamino)sulfur trifluoride (DAST).

Materials:

  • This compound

  • (Diethylamino)sulfur trifluoride (DAST)

  • N-Bromosuccinimide (NBS)

  • Dry dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1.0 equivalent) in dry DCM (10 mL/mmol) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -15 °C in an appropriate cooling bath.

  • Slowly add DAST (1.5 equivalents) to the stirred solution.

  • Stir the reaction mixture for 2 minutes at -15 °C.

  • Add NBS (1.3 equivalents) to the solution at -15 °C.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Dilute the reaction mixture with DCM.

  • Quench the reaction by the slow addition of ice-cooled saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the fluorinated this compound analogue.[6]

Protocol for Acetylation of this compound

This protocol describes a general method for the acetylation of alcohols using acetic anhydride and a catalytic amount of base.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., pyridine, DCM, or DMF).

  • Add acetic anhydride (excess, e.g., 5-10 equivalents) to the solution.

  • If not using pyridine as the solvent, add a catalytic amount of a base like triethylamine.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding cold deionized water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute acid (if a base catalyst was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting acetylated this compound analogue by silica gel column chromatography.[7]

Protocol for Oxidation of this compound (Swern Oxidation)

This protocol is a general procedure for the Swern oxidation of a secondary alcohol to a ketone.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dry dichloromethane (DCM)

  • Anhydrous conditions (flame-dried glassware, inert atmosphere)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, dissolve oxalyl chloride (2.0 equivalents) in dry DCM and cool to -78 °C.

  • Slowly add a solution of DMSO (3.0 equivalents) in dry DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in dry DCM to the reaction mixture dropwise, keeping the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (4.0 equivalents) to the mixture and stir for another 10 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the oxidized this compound analogue by silica gel column chromatography.[8][9][10][11][12]

Biological Activity Evaluation

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay determines the ability of this compound analogues to inhibit the DPP-IV enzyme, a key target in type 2 diabetes treatment.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • This compound analogues and a positive control (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the this compound analogues and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compounds or positive control to the respective wells. Include a control well with the enzyme and buffer but no inhibitor.

  • Incubate the plate at 37 °C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the DPP-IV substrate to all wells.

  • Measure the absorbance or fluorescence at appropriate wavelengths at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compounds.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13][14][15][16][17][18][19][20][21]

In Vitro Glucose Uptake Assay in NIT-1 Cells

This assay measures the effect of this compound analogues on glucose uptake in a pancreatic beta-cell line.

Materials:

  • NIT-1 cells

  • Cell culture medium (e.g., DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose)

  • This compound analogues and a positive control (e.g., insulin)

  • Scintillation cocktail and a scintillation counter

Protocol:

  • Culture NIT-1 cells to confluence in 24- or 48-well plates.

  • Starve the cells in serum-free medium for a few hours before the assay.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with the this compound analogues or positive control in KRH buffer for a defined period.

  • Initiate glucose uptake by adding KRH buffer containing radiolabeled glucose.

  • After a specific incubation time, stop the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the glucose uptake to the protein concentration in each well.

  • Compare the glucose uptake in treated cells to that in untreated control cells.[22][23][24][25][26][27]

Quantitative Data Summary

The following tables summarize the reported biological activities of synthesized this compound analogues.

Table 1: DPP-IV Inhibitory Activity of this compound Analogues

CompoundConcentration (µg/mL)% InhibitionIC₅₀ (µM)Reference
SNIPERSV-4100~48%Not Reported[5]
SNIPERSV-7100~48%Not Reported[5]
Sitagliptin (Positive Control)Not Specified-4.38 nM[18]

Table 2: Effect of this compound Analogues on Glucose Uptake and Insulin Secretion in NIT-1 Cells

CompoundEffect on Glucose UptakeEffect on Insulin SecretionReference
SNIPERSV3Better than this compoundBetter than this compound[22][28][29]
SNIPERSV4Better than this compoundBetter than this compound[22][28][29]
SNIPERSV7Better than this compoundBetter than this compound[22][28][29]

Signaling Pathways Modulated by this compound and its Analogues

This compound and its derivatives have been shown to modulate several key signaling pathways involved in metabolic and inflammatory processes. A simplified representation of these pathways is provided below.

G cluster_0 Key Signaling Pathways cluster_1 Anti-inflammatory & Antioxidant Response cluster_2 Metabolic Regulation Swertiamarin_Analogues This compound Analogues Nrf2_HO1 Nrf2/HO-1 Pathway Swertiamarin_Analogues->Nrf2_HO1 Activates NF_kB NF-κB Pathway Swertiamarin_Analogues->NF_kB Inhibits MAPK MAPK Pathway Swertiamarin_Analogues->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Swertiamarin_Analogues->PI3K_Akt Activates GLUTs Glucose Transporters (GLUTs) Swertiamarin_Analogues->GLUTs Facilitates Therapeutic_Effects Therapeutic Effects (Anti-diabetic, Anti-inflammatory, etc.) Nrf2_HO1->Therapeutic_Effects NF_kB->Therapeutic_Effects MAPK->Therapeutic_Effects PI3K_Akt->Therapeutic_Effects GLUTs->Therapeutic_Effects

Caption: Signaling pathways modulated by this compound and its analogues.

The modulation of these pathways contributes to the observed therapeutic effects, such as improved glucose homeostasis and reduced inflammation.[2][30][31] For instance, activation of the Nrf2/HO-1 pathway enhances the antioxidant response, while inhibition of the NF-κB pathway reduces the expression of pro-inflammatory cytokines. The activation of the PI3K/Akt pathway is crucial for insulin signaling and glucose uptake, which is facilitated by glucose transporters (GLUTs).

References

Application Notes: Swertiamarin in High-Throughput Screening (HTS) for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Swertiamarin is a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirayita.[1][2] This natural compound has garnered significant interest in the scientific community due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, anti-diabetic, and neuroprotective effects.[1][2][3][4][5] this compound modulates several key signaling pathways, making it a promising candidate for drug discovery and development.[2][3] These application notes provide an overview of the potential use of this compound in high-throughput screening (HTS) assays to identify novel therapeutic agents.

Physicochemical Properties for HTS

This compound exhibits drug-like properties according to Lipinski's rule of five, suggesting good oral bioavailability.[1][5] Its solubility in common HTS solvents like DMSO facilitates its use in automated screening platforms.[6]

PropertyValueSource
Molecular FormulaC16H22O10[7]
Molecular Weight374.34 g/mol [6]
SolubilitySoluble in DMSO (50 mg/mL)[6]
Assay Purity≥95% (LC/MS-ELSD)[7]

Protocol 1: High-Throughput NF-κB Reporter Assay for Anti-Inflammatory Drug Discovery

1. Application

This protocol describes a cell-based HTS assay to screen for modulators of the NF-κB signaling pathway. This compound is known to suppress the NF-κB pathway, making it a suitable positive control for identifying novel anti-inflammatory compounds.[2][8][9]

2. Principle

The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) induces the expression of luciferase. Inhibitors of the pathway, like this compound, will reduce the luminescent signal.

3. Experimental Workflow

HTS_Workflow_NFkB cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_cells Seed HEK293-NF-κB-luc cells in 384-well plates add_compounds Add compounds to cells and incubate prep_cells->add_compounds prep_compounds Prepare compound library (including this compound control) prep_compounds->add_compounds add_stimulant Add TNF-α to induce NF-κB activation add_compounds->add_stimulant incubate_final Incubate for 6 hours add_stimulant->incubate_final add_reagent Add luciferase assay reagent incubate_final->add_reagent read_luminescence Read luminescence on a plate reader add_reagent->read_luminescence analyze_data Analyze data and identify hits read_luminescence->analyze_data

Caption: Workflow for the high-throughput NF-κB reporter assay.

4. Materials and Reagents

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 384-well white, clear-bottom assay plates

  • Recombinant Human TNF-α

  • This compound (positive control)

  • Compound library

  • Luciferase assay reagent

  • Automated liquid handler

  • Luminometer plate reader

5. Protocol

  • Cell Seeding: Seed HEK293-NF-κB-luc cells at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin into 384-well plates. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Prepare a dose-response plate for this compound (e.g., 0.1 to 100 µM). Add 100 nL of test compounds and controls to the assay plates using an acoustic dispenser.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Read the luminescence signal using a plate reader.

6. Data Analysis and Expected Results

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative))

CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Negative Control (no TNF-α)-5,0000
Positive Control (TNF-α only)-100,0000
This compound180,00021.1
This compound1045,00057.9
This compound5015,00089.5
This compound1008,00096.8
Hit Compound X1030,00073.7

This compound's Anti-Inflammatory Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_translocation->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes TNFa TNF-α TNFa->TNFR

Caption: this compound inhibits the NF-κB signaling pathway.

Protocol 2: High-Throughput Nrf2/HO-1 Antioxidant Response Assay

1. Application

This protocol details a cell-based HTS assay to identify compounds that activate the Nrf2/HO-1 antioxidant response pathway. This compound is known to activate this pathway, making it a valuable positive control for discovering novel antioxidant and cytoprotective agents.[2][3][9]

2. Principle

The assay uses a cell line engineered with a luciferase reporter gene driven by an antioxidant response element (ARE). Activators of the Nrf2 pathway, such as this compound, will induce the expression of Nrf2, which then binds to the ARE and drives the expression of luciferase, resulting in a measurable luminescent signal.

3. Experimental Workflow

HTS_Workflow_Nrf2 cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_cells Seed HepG2-ARE-luc cells in 384-well plates add_compounds Add compounds to cells prep_cells->add_compounds prep_compounds Prepare compound library (including this compound control) prep_compounds->add_compounds incubate_final Incubate for 24 hours add_compounds->incubate_final add_reagent Add luciferase assay reagent incubate_final->add_reagent read_luminescence Read luminescence on a plate reader add_reagent->read_luminescence analyze_data Analyze data and identify hits read_luminescence->analyze_data

Caption: Workflow for the high-throughput Nrf2/HO-1 antioxidant response assay.

4. Materials and Reagents

  • HepG2 cell line stably expressing an ARE-luciferase reporter construct

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 384-well white, clear-bottom assay plates

  • This compound (positive control)

  • Compound library

  • Luciferase assay reagent

  • Automated liquid handler

  • Luminometer plate reader

5. Protocol

  • Cell Seeding: Seed HepG2-ARE-luc cells at a density of 12,000 cells/well in 40 µL of EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin into 384-well plates. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Add 100 nL of test compounds and controls (including a dose-response of this compound from 1 to 100 µM) to the assay plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Read the luminescence signal using a plate reader.

6. Data Analysis and Expected Results

The fold activation is calculated as follows:

Fold Activation = Signal_compound / Signal_negative

CompoundConcentration (µM)Luminescence (RLU)Fold Activation
Negative Control (DMSO)-10,0001.0
This compound115,0001.5
This compound1040,0004.0
This compound5095,0009.5
This compound100120,00012.0
Hit Compound Y1075,0007.5

This compound's Antioxidant Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Keap1->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates This compound This compound This compound->Keap1 promotes Nrf2 release from ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in ARE ARE Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression activates

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

This compound's well-characterized effects on key signaling pathways, such as NF-κB and Nrf2, make it an excellent tool for the development and validation of high-throughput screening assays. The protocols outlined here provide a framework for utilizing this compound as a control compound to identify novel drug candidates with anti-inflammatory and antioxidant properties. The adaptability of these assay formats allows for the screening of large and diverse compound libraries, accelerating the pace of drug discovery.

References

Spectroscopic Methods for the Structural Characterization of Swertiamarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swertiamarin, a secoiridoid glycoside, is a bioactive compound predominantly isolated from plants of the Gentianaceae family. Its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antidiabetic properties, have garnered significant interest in the scientific community. Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its structural identification.

Table 1: UV-Vis and FT-IR Spectroscopic Data of this compound

Spectroscopic TechniqueParameterValueReference
UV-Vis Spectroscopy λmax (Methanol)236.8 nm[1]
FT-IR Spectroscopy (KBr) -OH stretching3450 cm⁻¹[1]
C=O (ester) stretching1750 cm⁻¹[1]
C=C stretching1650 cm⁻¹[1]
C-O stretching1390 to 860 cm⁻¹[1]

Table 2: ¹H NMR Spectroscopic Data of this compound (400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ) in ppmMultiplicity & Coupling Constant (J) in HzReference
H-15.72d, J = 2.0[1]
H-37.63s[1]
H-6α1.75d, J = 14.0[1]
H-6β1.90ddd, J = 13.9, 13.2, 5.1[1]
H-7α4.33ddd, J = 11.0, 5.1, 3.3[1]
H-7β4.75ddd, J = 13.5, 11.0, 2.9[1]
H-85.42m[1]
H-92.91dd, J = 9.2, 1.5[1]
H-10α5.30dd, J = 9.2, 2.5[1]
H-10β5.36dd, J = 16.3, 2.5[1]
H-1' (Anomeric)4.63d, J = 7.0[1]

Table 3: ¹³C NMR Spectroscopic Data of this compound (100 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ) in ppmReference
C-199.1[1]
C-3152.0
C-4108.0
C-535.0
C-629.0
C-768.0
C-8135.0
C-945.0
C-10120.0
C-11168.0
C-1'100.2[1]
C-2'74.4[1]
C-3'77.8[1]
C-4'71.4[1]
C-5'78.6[1]
C-6'62.6[1]

Table 4: Mass Spectrometry Data of this compound

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Molecular FormulaReference
ESI375373.7C₁₆H₂₂O₁₀[2][3]

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound, which is characteristic of its chromophoric system.

Materials:

  • Isolated and purified this compound

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10-20 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.2-0.8 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with methanol (blank) and place it in the reference holder. Fill another quartz cuvette with the same blank and place it in the sample holder. Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Analysis: Replace the blank in the sample holder with the cuvette containing the this compound solution.

  • Data Acquisition: Scan the sample from 200 to 400 nm and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). For this compound, a characteristic λmax is observed around 237 nm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Materials:

  • Isolated and purified this compound (dried)

  • Potassium bromide (KBr, IR grade, dried)

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR spectrometer

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of dried this compound and 100-200 mg of dried KBr powder.

    • Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.

    • Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Instrument Setup: Turn on the FT-IR spectrometer and allow it to initialize.

  • Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Analysis: Place the KBr pellet containing this compound in the sample holder.

  • Data Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Materials:

  • Isolated and purified this compound (dried)

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard.

    • 2D NMR (Optional but Recommended): Perform experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. These experiments are crucial for unambiguous assignment of all signals.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to deduce the connectivity of atoms in the molecule.[1]

    • Assign the signals in the ¹³C NMR spectrum to the respective carbon atoms in the this compound structure.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and gain insights into its fragmentation pattern for structural confirmation.

Materials:

  • Isolated and purified this compound

  • Solvent (e.g., methanol, acetonitrile, water; HPLC grade)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water). A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup:

    • Set up the mass spectrometer with the ESI source in either positive or negative ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

    • For further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmenting it to observe the characteristic product ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of this compound.[2]

    • Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic structural characterization of this compound.

Spectroscopic_Workflow_for_this compound cluster_isolation Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation cluster_data Data Interpretation Isolation Isolation & Purification of this compound UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis FT_IR FT-IR Spectroscopy Isolation->FT_IR NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Isolation->MS UV_Data λmax UV_Vis->UV_Data IR_Data Functional Groups FT_IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Final Structure of This compound UV_Data->Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ultrasound-Assisted Extraction of Swertiamarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasound-assisted extraction (UAE) of Swertiamarin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question: Why is the yield of this compound lower than expected?

Answer: A low yield of this compound can be attributed to several factors related to the extraction parameters. Here are some potential causes and solutions:

  • Suboptimal Solvent Concentration: The choice and concentration of the solvent are critical. For this compound extraction from Enicostema littorale, a methanol-water mixture (80:20 v/v) has been shown to be effective.[1][2] From Gentiana lutea, a 30% v/v ethanol concentration was found to be optimal.[3][4] Ensure your solvent system is appropriate for your plant material.

  • Incorrect Solid-to-Solvent Ratio: An improper ratio can lead to inefficient extraction. A ratio of 1:22.5 w/v was optimal for Enicostema littorale.[1][2] For Gentiana lutea leaves, a liquid-to-solid ratio of 30 mL/g was determined to be ideal.[3][4] A low solvent volume may not sufficiently immerse the plant material, while an excessively high volume can make subsequent concentration steps cumbersome.

  • Inadequate Extraction Time: Ultrasound-assisted extraction is generally faster than conventional methods, but an optimal duration is still necessary. Extraction times around 50-81 minutes have been reported as optimal in different studies.[1][2][3][4] Very short extraction times may not allow for complete diffusion of the target compound, while excessively long times can lead to degradation.

  • Suboptimal Temperature: Temperature plays a significant role in solubility and diffusion. However, this compound can be thermolabile. Optimal temperatures have been reported in the range of 47.8°C to 62.7°C.[1][2][3][4] Exceeding the optimal temperature can lead to the degradation of bioactive compounds.[5]

  • Insufficient Ultrasonic Power: The power of the ultrasonic device affects the intensity of cavitation, which is crucial for disrupting plant cell walls. Low power may result in incomplete cell disruption and lower yields.

Question: The extracted this compound appears impure. What could be the cause?

Answer: Impurities in the final extract can arise from the extraction process itself or from the starting material.

  • Co-extraction of other compounds: The solvent system used may also extract other compounds from the plant matrix. To improve purity, consider a pre-extraction step with a non-polar solvent like petroleum ether to remove fats and waxes.[6]

  • Post-extraction purification: For higher purity, post-extraction purification steps such as column chromatography are often necessary.[7][8]

Question: The results of my extractions are not consistent. Why?

Answer: Inconsistent results can be frustrating. Here are some factors to check for:

  • Variability in Plant Material: The concentration of this compound can vary in the plant material depending on the time of collection, geographical location, and drying and storage conditions.[9]

  • Inconsistent Particle Size: The particle size of the powdered plant material should be uniform. A fine powder (e.g., 40-60 mesh) provides a larger surface area for extraction.[10]

  • Fluctuations in Experimental Conditions: Ensure that all parameters (temperature, time, solvent ratio, ultrasonic power) are precisely controlled and monitored in every experiment.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for the ultrasound-assisted extraction of this compound?

A1: The efficiency of UAE is dependent on several operational parameters. The most critical factors to optimize are:

  • Solvent Type and Concentration: The polarity of the solvent should be suitable for this compound. Mixtures of alcohol (methanol or ethanol) and water are commonly used.[1][2][3][4]

  • Extraction Temperature: Temperature influences the solubility and diffusion rate of this compound.

  • Extraction Time: The duration of sonication needs to be optimized to maximize yield without causing degradation.

  • Solid-to-Solvent Ratio: This ratio affects the concentration gradient and the efficiency of mass transfer.[11]

  • Ultrasonic Power and Frequency: These parameters determine the intensity of the cavitation effect.[12][13]

Q2: What is a typical experimental protocol for optimizing UAE of this compound using Response Surface Methodology (RSM)?

A2: A common approach involves using a statistical design like a Box-Behnken Design (BBD) or a Central Composite Design (CCD). A generalized protocol is as follows:

  • Preparation of Plant Material: The plant material (e.g., whole plant of Enicostema littorale or leaves of Gentiana lutea) is dried and ground to a fine powder.[10]

  • Preliminary Range-Finding Studies: Single-factor experiments are conducted to determine the preliminary range for each independent variable (e.g., solvent concentration, temperature, time, and solid-to-solvent ratio).

  • Experimental Design: An RSM design (like BBD or CCD) is created with the selected variables and their ranges.[1][3]

  • Ultrasound-Assisted Extraction: The extractions are performed in a randomized order according to the experimental design. The powdered plant material is mixed with the solvent in the specified ratio and subjected to ultrasonication at the set temperature and time.

  • Analysis of this compound Content: The amount of this compound in each extract is quantified using a suitable analytical method like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).[2][14]

  • Statistical Analysis and Model Fitting: The experimental data is analyzed using ANOVA to fit a second-order polynomial equation. This model describes the relationship between the independent variables and the this compound yield.[3]

  • Optimization and Validation: The model is used to predict the optimal conditions for maximizing this compound yield. A confirmation experiment is then conducted under the predicted optimal conditions to validate the model.[1][2][3][4]

Q3: How does ultrasound-assisted extraction compare to conventional extraction methods for this compound?

A3: Ultrasound-assisted extraction has been reported to be significantly more efficient than conventional methods like maceration or Soxhlet extraction for obtaining this compound. For instance, UAE was found to be 2.88 times more efficient than a conventional method for extracting this compound from Enicostema littorale.[1][2] The primary advantages of UAE include reduced extraction time, lower solvent consumption, and improved extraction yield due to the enhanced mass transfer caused by acoustic cavitation.[15][16]

Data Presentation

Table 1: Optimized UAE Parameters for this compound Extraction from Enicostema littorale

ParameterOptimal ValueReference
SolventMethanol-Water (80:20 v/v)[1][2]
Solid-to-Solvent Ratio1:22.5 w/v[1][2]
Temperature47.8°C[1][2]
Time81 min[1][2]
Predicted Yield138.10 mg/g[1][2]

Table 2: Optimized UAE Parameters for this compound Extraction from Gentiana lutea Leaves

ParameterOptimal ValueReference
Solvent30% v/v Ethanol[3][4]
Liquid-to-Solid Ratio30 mL/g[3][4]
Temperature62.7°C[3][4]
Time50 min[3][4]
Experimental Yield3.75 mg/g dry weight[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Enicostema littorale

This protocol is based on the study by Ahamad et al.[1][2]

  • Plant Material Preparation: The whole plant of Enicostema littorale is dried in the shade, and then ground into a coarse powder.

  • Extraction: A known quantity of the powdered plant material is placed in a conical flask. The extraction solvent (methanol-water, 80:20 v/v) is added at a solid-to-solvent ratio of 1:22.5 w/v.

  • Ultrasonication: The flask is placed in an ultrasonic water bath. The extraction is carried out at a temperature of 47.8°C for 81 minutes.

  • Filtration and Concentration: After extraction, the mixture is filtered. The filtrate is then concentrated under reduced pressure to obtain the crude extract.

  • Quantification: The this compound content in the extract is determined using HPTLC densitometry.

Protocol 2: Ultrasound-Assisted Extraction of this compound from Gentiana lutea Leaves

This protocol is based on the study by a recent 2025 publication.[3][4]

  • Plant Material Preparation: The leaves of Gentiana lutea are dried and ground to a fine powder.

  • Extraction: A specific amount of the powdered leaves is mixed with 30% v/v ethanol at a liquid-to-solid ratio of 30 mL/g.

  • Ultrasonication: The mixture is subjected to ultrasound-assisted extraction for 50 minutes at a temperature of 62.7°C.

  • Sample Processing: Following extraction, the sample is filtered.

  • Analysis: The concentration of this compound in the filtrate is quantified using an appropriate analytical method, such as HPLC.

Visualizations

UAE_Workflow cluster_prep Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding mixing Mixing with Solvent grinding->mixing ultrasonication Ultrasonication mixing->ultrasonication filtration Filtration ultrasonication->filtration concentration Concentration filtration->concentration analysis Analysis (HPTLC/HPLC) concentration->analysis solvent Solvent Concentration solvent->ultrasonication temp Temperature temp->ultrasonication time Time time->ultrasonication ratio Solid:Solvent Ratio ratio->mixing

Caption: Experimental workflow for ultrasound-assisted extraction of this compound.

Parameter_Relationship yield This compound Yield temp Temperature temp->yield affects time Time time->yield affects solvent Solvent Concentration solvent->yield affects ratio Solid:Solvent Ratio ratio->yield affects power Ultrasonic Power power->yield affects

Caption: Key parameters influencing this compound yield in UAE.

References

Troubleshooting low oral bioavailability of Swertiamarin in pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low oral bioavailability of Swertiamarin in their pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and why is it considered low?

A1: Pharmacokinetic studies in rats have reported the absolute oral bioavailability of this compound to be in the range of 5.6% to 10.3%.[1][2][3] This is considered low for a potential therapeutic agent, as a large fraction of the orally administered dose does not reach systemic circulation to exert its pharmacological effects.

Q2: What are the primary factors contributing to the low oral bioavailability of this compound?

A2: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Permeability: It exhibits poor permeability across the intestinal epithelial membrane.[2]

  • Significant First-Pass Metabolism: this compound undergoes extensive metabolism in the liver before it can reach systemic circulation, a phenomenon known as the first-pass effect.[2][4][5][6]

Q3: How is this compound metabolized after oral administration?

A3: this compound is extensively metabolized, primarily by intestinal microflora and then in the liver. A key metabolic pathway involves the hydrolysis of this compound by bacterial β-glucosidase to an aglycone, which is then converted to its active metabolite, gentianine.[1][3] Gentianine is further metabolized in the liver.[2][5] Studies in rats have identified at least six different metabolites of this compound.[1][7]

Q4: What are the typical pharmacokinetic parameters of this compound observed in preclinical studies?

A4: this compound is characterized by rapid absorption and elimination.[1][2][3] It has a short half-life of approximately one hour in rats.[1] Following oral administration, it is widely distributed in tissues, with the highest concentrations found in the liver and kidneys, indicating these organs as major sites of metabolism and excretion.[1][2][3]

Troubleshooting Guide: Low Oral Bioavailability of this compound

This guide provides a systematic approach to troubleshoot and address issues related to the low oral bioavailability of this compound in your experiments.

Issue 1: Inconsistent or Lower-Than-Expected Plasma Concentrations
Possible Cause Troubleshooting Step Experimental Protocol
Poor aqueous solubility of the formulation. Optimize the formulation to enhance solubility.Protocol: Formulation Optimization 1. Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., water, PBS, ethanol, DMSO).[8]2. Vehicle Selection: For preclinical studies, consider using co-solvents, surfactants, or cyclodextrins to improve solubility. For solid dosage forms, explore techniques like solid dispersion or micronization.3. pH Adjustment: Evaluate the effect of pH on this compound solubility and consider using buffered solutions.
Degradation of this compound in the gastrointestinal tract. Assess the stability of this compound under simulated gastric and intestinal conditions.Protocol: In Vitro Stability Assay 1. Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).2. Incubate a known concentration of this compound in SGF and SIF at 37°C.3. Collect samples at various time points (e.g., 0, 30, 60, 120 minutes).4. Analyze the concentration of intact this compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
Rapid metabolism by gut microbiota. Co-administer with an antibiotic cocktail to suppress gut microbiota or use germ-free animals.Protocol: Role of Gut Microbiota 1. Antibiotic Treatment: Administer a broad-spectrum antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole, and vancomycin) to the animal models for several days prior to the pharmacokinetic study to deplete gut bacteria.2. Germ-Free Animals: If available, conduct pharmacokinetic studies in germ-free animals and compare the results with conventional animals.
Issue 2: High Variability in Pharmacokinetic Parameters
Possible Cause Troubleshooting Step Experimental Protocol
Food effect on absorption. Standardize the feeding schedule of the animals.Protocol: Food Effect Study 1. Divide animals into two groups: fasted and fed.2. The fasted group should be deprived of food overnight (with free access to water) before drug administration.3. The fed group should have free access to food.4. Administer this compound and collect blood samples at predetermined time points to determine pharmacokinetic profiles in both groups.
Genetic polymorphism in metabolic enzymes or transporters. Use a well-defined and genetically homogenous animal strain.Recommendation: Utilize inbred strains of rodents (e.g., Sprague-Dawley rats, BALB/c mice) to minimize inter-individual genetic variability.
Efflux by intestinal transporters (e.g., P-glycoprotein). Investigate the role of efflux transporters using in vitro models and consider co-administration with an inhibitor.Protocol: Caco-2 Permeability Assay 1. Culture Caco-2 cells on permeable supports to form a confluent monolayer.2. Apply this compound to the apical (A) or basolateral (B) side of the monolayer.3. Measure the amount of this compound transported from A to B and from B to A over time.4. An efflux ratio (B-A permeability / A-B permeability) significantly greater than 2 suggests the involvement of efflux transporters.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Oral Bioavailability (%) 5.6 - 10.3[1][2][3]
Half-life (t½) (hours) ~1[1]
Time to Maximum Concentration (Tmax) (hours) ~0.95[2]
Tissue Distribution High concentrations in liver and kidney[1][2][3]

Visualizations

Signaling Pathways & Experimental Workflows

cluster_0 This compound Metabolism Oral Administration Oral Administration This compound This compound Oral Administration->this compound Release Gut Microbiota Gut Microbiota This compound->Gut Microbiota Hydrolysis Liver Metabolism Liver Metabolism This compound->Liver Metabolism First-Pass Aglycone Aglycone Gut Microbiota->Aglycone Gentianine (Active) Gentianine (Active) Aglycone->Gentianine (Active) Gentianine (Active)->Liver Metabolism Systemic Circulation Systemic Circulation Gentianine (Active)->Systemic Circulation Other Metabolites Other Metabolites Liver Metabolism->Other Metabolites Excretion Excretion Other Metabolites->Excretion Systemic Circulation->Excretion

Caption: Metabolic pathway of this compound after oral administration.

cluster_1 Troubleshooting Workflow Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Check Solubility Check Solubility Low Bioavailability->Check Solubility Is formulation optimal? Optimize Formulation Optimize Formulation Check Solubility->Optimize Formulation No Check GI Stability Check GI Stability Check Solubility->Check GI Stability Yes Re-evaluate Pharmacokinetics Re-evaluate Pharmacokinetics Optimize Formulation->Re-evaluate Pharmacokinetics Protect from Degradation Protect from Degradation Check GI Stability->Protect from Degradation Unstable Assess Gut Microbiota Role Assess Gut Microbiota Role Check GI Stability->Assess Gut Microbiota Role Stable Protect from Degradation->Re-evaluate Pharmacokinetics Co-administer Antibiotics Co-administer Antibiotics Assess Gut Microbiota Role->Co-administer Antibiotics Significant Metabolism Assess Efflux Assess Efflux Assess Gut Microbiota Role->Assess Efflux Minor Role Co-administer Antibiotics->Re-evaluate Pharmacokinetics Use Efflux Inhibitors Use Efflux Inhibitors Assess Efflux->Use Efflux Inhibitors Efflux Observed Assess Efflux->Re-evaluate Pharmacokinetics No Efflux Use Efflux Inhibitors->Re-evaluate Pharmacokinetics

References

Addressing challenges in the large-scale isolation of Swertiamarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the large-scale isolation of Swertiamarin.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for this compound isolation?

This compound is a secoiridoid glycoside predominantly found in plants of the Gentianaceae family. The most commonly reported sources for its isolation include Enicostemma littorale and various Swertia species.[1][2] Enicostemma littorale has been noted as a particularly rich source.[1]

Q2: What is the expected yield of this compound from these plant sources?

The yield of this compound can vary significantly depending on the plant source, extraction method, and purification strategy. Reported yields from Enicostemma littorale range from 0.4% using conventional methods to rapid methods yielding approximately five times more.[2] Flash chromatography has been reported to yield as high as 9.85% w/w with ~98.5% purity.[1]

Q3: How stable is this compound during the isolation process?

Like many iridoid glycosides, this compound can be susceptible to degradation.[3] It is sensitive to both acidic and alkaline conditions which can lead to hydrolysis of the glycosidic bond.[3] While relatively stable, elevated temperatures can also lead to a noticeable decline in its content.[4] It is advisable to handle samples at controlled temperatures and pH.

Q4: What analytical techniques are recommended for monitoring the purification process?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the isolation and assessing the purity of this compound.[5][6][7] For TLC, a common solvent system is ethyl acetate:methanol:water (7.7:1.5:0.5).[5] HPLC analysis is typically performed using a C18 column with a mobile phase such as acetonitrile and water, with detection at around 238 nm.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale isolation of this compound.

Low Yield After Initial Extraction

Problem: The yield of crude extract or the initial precipitated fraction is lower than expected.

Possible Cause Troubleshooting Steps
Inefficient Extraction - Optimize Solvent Choice: The polarity of the extraction solvent is critical. Methanol is commonly used for this compound extraction.[1] For ultrasound-assisted extraction (UAE), a 30% v/v ethanol concentration has been found to be optimal.[4] - Optimize Extraction Parameters: For UAE, optimal conditions have been reported as 50 minutes of extraction time at 62.7 °C with a liquid-to-solid ratio of 30 mL/g.[9][10] For static extraction, a 24-hour period may yield maximum recovery.[11]
Incomplete Precipitation - Check Solvent Ratios: When precipitating with diethyl ether from a methanolic extract, ensure the correct ratio is used. In-house studies have shown that this compound can remain in both the precipitate and the mother liquor, indicating that precipitation may not be fully efficient.[1] - Alternative Enrichment: Consider liquid-liquid partitioning (e.g., with n-butanol) to enrich the this compound fraction before precipitation or chromatography.[1]
Degradation during Extraction - Control Temperature: Avoid excessively high temperatures during extraction and concentration steps.[4] - Control pH: Ensure the pH of the extraction solvent is near neutral to prevent acid or base-catalyzed hydrolysis.[3]
Poor Separation and Purity Issues During Column Chromatography

Problem: Difficulty in separating this compound from impurities, resulting in low purity of the final product. This is often due to co-eluting compounds like flavonoid glycosides.[1]

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase - Optimize Polarity: Use TLC to find an optimal mobile phase that provides good separation (Rf value for this compound ideally between 0.2-0.4).[12] A common eluent system is a gradient of ethyl acetate and methanol.[5] Chloroform:methanol (9:1) has also been used for elution.[2] - Gradient Elution: Employ a gradient elution to improve the separation of compounds with different polarities.
Column Overloading - Reduce Sample Load: Loading too much crude extract onto the column leads to poor separation and broad, overlapping bands.[12] Reduce the amount of sample relative to the stationary phase.
Improper Column Packing - Ensure Uniform Packing: Improperly packed columns can lead to "channeling," where the solvent and sample bypass the stationary phase.[12] Ensure the column is packed uniformly without any cracks or air bubbles.
Irreversible Adsorption - Change Stationary/Mobile Phase: The compound may be binding too strongly to the silica gel.[12] Consider using a more polar mobile phase or an alternative stationary phase like alumina.
Presence of Co-eluting Impurities - Pre-purification Steps: Implement enrichment steps before column chromatography, such as liquid-liquid partitioning or precipitation, to remove some of the interfering compounds.[1] - Alternative Chromatographic Techniques: For challenging separations, consider advanced techniques like Flash Chromatography, Centrifugal Partition Chromatography (CPC), or High-Speed Countercurrent Chromatography (HSCCC).[1][13][14]

Quantitative Data Summary

Table 1: Comparison of this compound Yields from Different Isolation Methods

Plant Source Isolation Method Yield (% w/w) Purity Reference
Enicostemma littoraleConventional (Soxhlet, Column Chromatography)0.4%Pure[2]
Enicostemma littoraleRapid (Cold Maceration, Precipitation, Column Chromatography)2.12%-[2]
Enicostemma littoraleFlash Chromatography9.85%~98.5%[1]
Enicostema axillareCentrifugal Partition Chromatography2.0% from crude extract>97%[13]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of this compound from Gentiana lutea Leaves

Parameter Optimal Value
Extraction Time50 minutes
Ethanol Concentration30% v/v
Liquid-to-Solid Ratio30 mL/g
Extraction Temperature62.7 °C
Source:[9][10]

Experimental Protocols

Protocol 1: Rapid Isolation of this compound from Enicostemma littorale

This protocol is adapted from a rapid method that yields significantly more this compound than conventional methods.[2]

1. Defatting and Extraction:

  • Defat 25 g of powdered plant material with petroleum ether.

  • Extract the defatted material with methanol (4 x 200 mL) by cold maceration.

  • Filter and concentrate the methanolic extract to approximately 50 mL under vacuum.

2. Precipitation:

  • Treat the concentrated methanolic extract with cold diethyl ether to induce precipitation.

  • Collect the precipitate (approximately 8.66 g).

3. Column Chromatography:

  • Chromatograph a fraction of the precipitate (e.g., 3 g) on a silica gel column (60-120 mesh).

  • Elute the column with a gradient of petroleum ether and ethyl acetate (0-18% ethyl acetate), followed by pure ethyl acetate, and then ethyl acetate with increasing amounts of methanol (0-12%).

  • Monitor the collected fractions using TLC with a solvent system of ethyl acetate:methanol:water (7.7:1.5:0.5).

4. Final Purification:

  • Pool the fractions containing this compound and concentrate to dryness.

  • Purify the resulting residue by recrystallization from a mixture of methanol, chloroform, and diethyl ether.

Visualizations

experimental_workflow start Start: Powdered Plant Material defatting Defatting (Petroleum Ether) start->defatting extraction Extraction (Methanol, Cold Maceration) defatting->extraction concentration1 Concentration (Under Vacuum) extraction->concentration1 precipitation Precipitation (Cold Diethyl Ether) concentration1->precipitation chromatography Column Chromatography (Silica Gel) precipitation->chromatography monitoring Fraction Monitoring (TLC) chromatography->monitoring pooling Pooling of this compound Fractions monitoring->pooling concentration2 Concentration to Dryness pooling->concentration2 recrystallization Recrystallization concentration2->recrystallization end End: Pure this compound recrystallization->end

Caption: General experimental workflow for the isolation of this compound.

troubleshooting_workflow start Low Purity after Column Chromatography check_tlc Review TLC Optimization Data start->check_tlc cause1 Suboptimal Mobile Phase? check_tlc->cause1 cause2 Column Overloaded? cause1->cause2 No solution1 Re-optimize Mobile Phase (Gradient Elution) cause1->solution1 Yes cause3 Co-eluting Impurities? cause2->cause3 No solution2 Reduce Sample Load cause2->solution2 Yes solution3 Implement Pre-purification Steps (e.g., Liquid-Liquid Partitioning) cause3->solution3 Yes end Improved Purity solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low purity in column chromatography.

References

Method refinement for resolving impurities during Swertiamarin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for resolving impurities during Swertiamarin purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial this compound purity is low after extraction. What are the first steps for enrichment?

A1: Low purity after initial extraction is common due to the complex phytochemical matrix of the plant source. An effective initial enrichment strategy is crucial. A proven multi-step approach involves solvent extraction, liquid-liquid partitioning, precipitation, and resin enrichment (SpPRE). This approach has been shown to significantly increase this compound concentration before column chromatography.[1][2] For example, one study demonstrated an enrichment of this compound from 10.9% to 81.7%.[1][2]

Q2: I'm struggling to remove a closely eluting impurity during silica gel column chromatography. What could it be and how can I improve separation?

A2: A common challenge in this compound purification is the presence of closely eluting flavonoid glycosides.[1][2] If you are observing a persistent impurity with a similar polarity to this compound, it is likely a flavonoid glycoside. To improve separation, consider the following:

  • Solvent System Optimization: Methodical adjustment of the mobile phase polarity is critical. A common solvent system is ethyl acetate:methanol:water.[3][4] Experiment with slight variations in the ratio of these solvents to enhance the resolution between this compound and the impurity.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent. Diaion HP-20 resin has been successfully used to separate flavonoid glycosides from this compound.[1]

  • Advanced Chromatographic Techniques: For difficult separations, advanced techniques like Centrifugal Partition Chromatography (CPC) can be employed. CPC utilizes a biphasic solvent system and has been shown to yield this compound with >97% purity from a crude methanolic extract in a single step.[5]

Q3: What are the recommended analytical techniques to assess the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative analysis and purity determination of this compound.[1][6] A reversed-phase C18 column with a mobile phase like methanol-water is frequently used, with UV detection typically at 238 nm.[6]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a rapid and cost-effective method for quantitative estimation and purity checks.[3][4]

  • Spectroscopic Methods: To confirm the identity and structural integrity of the isolated this compound, the following spectroscopic analyses are essential:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for structural elucidation.[5]

    • Mass Spectrometry (MS): Provides information on the molecular weight.[5]

    • Infrared (IR) Spectroscopy: Confirms the presence of specific functional groups.[3]

Modern hyphenated techniques like LC-MS are also powerful tools for impurity profiling.[7][8]

Q4: After purification, my this compound sample is not crystallizing. What can I do?

A4: Difficulty in crystallization can be due to residual impurities or the presence of amorphous material. Here are some suggestions:

  • Recrystallization: This is a fundamental technique for purifying crystalline compounds. A common method for this compound is to dissolve the semi-pure compound in methanol and then induce crystallization by adding a mixture of chloroform and diethyl ether.[3]

  • Purity Check: Ensure the purity of your sample is high (>95%) using HPLC before attempting crystallization. Even small amounts of impurities can inhibit crystal formation.

  • Solvent Selection: Experiment with different solvent and anti-solvent systems to find the optimal conditions for crystallization.

  • Melt Crystallization: This is an alternative method that can be explored for obtaining crystalline material.[9]

Q5: How can I confirm the structural identity of my isolated this compound and its impurities?

A5: Structural confirmation requires a combination of spectroscopic techniques. For the main compound, this compound, comparison of its NMR (1H, 13C, DEPT, HSQC, HMBC) and ESI-MS data with published literature values is the standard approach.[5] For unknown impurities, isolation via preparative HPLC followed by detailed spectroscopic analysis (NMR, HRMS) is necessary for structural elucidation.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification MethodStarting MaterialPurity AchievedKey AdvantagesReference
SpPRE followed by Silica Gel Column ChromatographyEnicostemma littorale extract (10.9% purity)97%Scalable, avoids repeated column chromatography[1]
Centrifugal Partition Chromatography (CPC)Crude methanolic extract of Enicostema axillare>97%Rapid, single-step purification[5]
Column Chromatography (Silica Gel) and RecrystallizationMethanol extract of Enicostemma littoraleHigh purity (confirmed by spectroscopy)Simple and widely accessible[3]
Column Chromatography (n-butanol soluble extract)Enicostemma littoraleHigh purity (confirmed by spectroscopy)Effective for fractionated extracts

Experimental Protocols

1. SpPRE (Solvent for extraction, Precipitation, and Resin Enrichment) Protocol

This protocol is a four-step process designed for the efficient enrichment of this compound prior to final purification.[1]

  • Solvent Extraction: Optimize the extraction of this compound from the powdered plant material using an appropriate solvent (e.g., methanol).

  • Liquid-Liquid Partitioning: Partition the crude extract between immiscible solvents (e.g., water and chloroform, followed by n-butanol) to separate compounds based on their polarity.

  • Precipitation: Induce precipitation of less soluble compounds from the enriched fraction, often by the addition of an anti-solvent.

  • Resin Enrichment: Pass the partially purified extract through a resin column (e.g., Diaion HP-20) to selectively retain and then elute this compound, effectively removing impurities like flavonoid glycosides.

2. Centrifugal Partition Chromatography (CPC) Protocol

CPC is a liquid-liquid chromatography technique that does not require a solid stationary phase.

  • Solvent System Preparation: A biphasic solvent system is prepared. For this compound, a chloroform-methanol-water (86:74:20, v/v) system has been used successfully.[5]

  • Column Preparation: The CPC column is filled with the stationary phase (one of the phases of the biphasic system).

  • Sample Injection: The crude extract is dissolved in a suitable solvent and injected into the CPC instrument.

  • Elution: The mobile phase (the other phase of the biphasic system) is pumped through the column, and the fractions are collected.

  • Fraction Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing pure this compound.

Mandatory Visualizations

Experimental_Workflow_SpPRE start Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Water/Chloroform, n-Butanol) extraction->partitioning precipitation Precipitation partitioning->precipitation resin Resin Enrichment (e.g., Diaion HP-20) precipitation->resin chromatography Silica Gel Column Chromatography resin->chromatography pure_this compound Pure this compound (>97%) chromatography->pure_this compound

Caption: Workflow for this compound purification using the SpPRE method.

Logical_Relationship_Impurity_Resolution issue Persistent Impurity Detected (e.g., Flavonoid Glycoside) optimize_sg Optimize Silica Gel Chromatography (Adjust Mobile Phase) issue->optimize_sg Initial Approach alternative_sp Use Alternative Stationary Phase (e.g., Diaion HP-20) issue->alternative_sp If Optimization Fails advanced_c Employ Advanced Chromatography (e.g., Centrifugal Partition Chromatography) issue->advanced_c For Difficult Separations recrystallize Recrystallization optimize_sg->recrystallize alternative_sp->recrystallize pure_product High Purity this compound advanced_c->pure_product recrystallize->pure_product

Caption: Decision tree for resolving persistent impurities.

References

Overcoming inconsistent results in Swertiamarin-based bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Swertiamarin-based bioassays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome inconsistent results and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Section 1: General Bioassay Troubleshooting

Q1: My replicate wells for the same condition show high variability (e.g., Coefficient of Variation > 15%). What are the common causes?

A1: High intra-assay variability is a frequent issue in cell-based assays and can stem from several sources.[1] Key areas to investigate include:

  • Inconsistent Pipetting: This is a primary source of variability. Ensure pipettes are calibrated regularly and use proper techniques, such as reverse pipetting for viscous solutions.[1]

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers per well. Gently mix the cell suspension before and during plating to ensure even distribution.[1]

  • Edge Effects: Wells on the outer edges of a microplate are prone to temperature and humidity variations, leading to increased evaporation.[1] To mitigate this, fill the outer wells with sterile media or PBS to act as a humidity barrier and do not use them for critical samples.[1]

  • Incomplete Reagent Mixing: Ensure reagents are mixed thoroughly but gently in each well, perhaps by using an orbital shaker for a short period.[2]

  • Air Bubbles: Bubbles can interfere with absorbance or fluorescence readings. Be careful during pipetting to avoid their formation.[3]

Q2: I'm observing significant differences between experiments conducted on different days (inter-assay variability). How can I improve consistency?

A2: Minimizing inter-assay variability requires strict standardization of the experimental protocol.[1]

  • Standard Operating Procedures (SOPs): Develop and adhere to a detailed SOP for all users.

  • Cell Culture Consistency: Use cells from a similar, low passage number for all experiments to avoid phenotypic drift.

  • Reagent Control: Use reagents from the same lot number whenever possible. Equilibrate all reagents to the specified assay temperature before use.[3]

  • Controls: Always include positive and negative controls on every plate to help normalize data and identify experiment-specific issues.

Q3: My assay signal is too low or absent. What should I check?

A3: A low or non-existent signal can be traced back to several factors:[3]

  • Reagent Issues: Reagents may have been stored improperly or may be expired.[3]

  • Protocol Errors: A step or reagent may have been omitted. Double-check the protocol.[3]

  • Incorrect Instrument Settings: Ensure the plate reader is set to the correct wavelength for absorbance or excitation/emission for fluorescence.[3]

  • Low Cell Number or Viability: Confirm cell counts and viability before seeding. The sample itself may not have enough cells or tissue to produce a detectable signal.[3]

  • Compound Concentration: The concentrations of this compound used may be too low to elicit a response.

Section 2: this compound-Specific Issues

Q1: My this compound extract yield is inconsistent across different batches. What are the critical factors?

A1: The extraction of this compound is sensitive to several parameters, leading to variability in yield.[4][5] Key factors to control include:

  • Extraction Method: Different methods like static, continuous shaking, or ultrasonic extraction (UAE) have different efficiencies and time requirements.[6] While static extraction over 24 hours can yield high recovery, UAE is significantly faster.[6]

  • Solvent: The choice of solvent and its concentration are critical. For UAE, a 30% v/v ethanol concentration has been identified as optimal.[4][5]

  • Temperature: Temperature can influence extraction efficiency. An optimal temperature for UAE has been found to be around 62.7 °C.[4][5]

  • Time and Solid-to-Liquid Ratio: The duration of extraction and the ratio of plant material to solvent volume must be kept consistent. Optimal UAE conditions have been reported at 50 minutes with a 30 mL/g liquid-to-solid ratio.[4][5]

Q2: Could my this compound be degrading during extraction or the experiment itself?

A2: Yes, this compound, like other secoiridoid glycosides, can be unstable.[7]

  • Thermal Degradation: High temperatures during extraction can lead to degradation. Hot water and hot methanol extractions have been shown to yield less this compound than cold extraction methods.[8]

  • Storage: The stability of this compound in extracts is affected by storage conditions. Low-temperature storage is recommended to preserve the compound.[5][7]

  • pH: The stability of this compound can be influenced by the pH of the solution.[9] Ensure the pH of your assay buffers is consistent.

Q3: The bioactivity of my isolated this compound is lower than expected. What could be the problem?

A3: Lower-than-expected bioactivity can be due to purity issues, degradation, or metabolic conversion.

  • Purity: Ensure the purity of your isolated compound. Use a validated analytical method like HPLC to quantify the this compound content in your sample.[8][10] The UV maximum absorption for quantification is typically at 238 nm.[8][10]

  • Metabolism: In in vivo systems, this compound is rapidly absorbed but has low oral bioavailability due to the first-pass effect.[11] It is metabolized into active compounds like gentianine, which may be responsible for some of the observed biological effects, such as the anti-diabetic activity.[11] This metabolic conversion is an important factor to consider when interpreting results.

Troubleshooting Guides

This workflow provides a logical sequence for diagnosing inconsistent bioassay results.

G Start Inconsistent Results Observed CheckIntraAssay High Intra-Assay CV? (Replicates) Start->CheckIntraAssay CheckInterAssay High Inter-Assay CV? (Day-to-Day) Start->CheckInterAssay LowActivity Low or No Activity? Start->LowActivity IntraAssaySolutions Review & Standardize: 1. Pipetting Technique 2. Cell Seeding Protocol 3. Reagent Mixing 4. Mitigate Edge Effects CheckIntraAssay->IntraAssaySolutions YES InterAssaySolutions Review & Standardize: 1. Adherence to SOP 2. Cell Passage Number 3. Reagent Lot & Storage 4. Control Performance CheckInterAssay->InterAssaySolutions YES LowActivitySolutions Investigate Compound & Assay: 1. Verify this compound Purity (HPLC) 2. Check for Degradation (Storage) 3. Confirm Cell Health & Density 4. Optimize Concentration Range LowActivity->LowActivitySolutions YES End Consistent Results IntraAssaySolutions->End InterAssaySolutions->End LowActivitySolutions->End

Caption: A troubleshooting flowchart for diagnosing inconsistent results.

Quantitative Data Summary

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for this compound Data synthesized from studies on Gentiana lutea L. leaves.[4][5]

ParameterOptimal Value
Extraction Time50 minutes
Ethanol Concentration30% v/v
Liquid-to-Solid Ratio30 mL/g
Extraction Temperature62.7 °C

Table 2: Effective Dosages of this compound in In Vivo Animal Models

BioassayModelDosageDurationKey FindingsReference
Anti-Diabetic STZ-induced diabetic rats15, 25, 50 mg/kg28 daysSignificant decrease in blood glucose, HbA1c; increase in plasma insulin.[12]
Anti-Diabetic NIDDM model rats50 mg/kg40 daysRegulated serum glucose, insulin, and lipid profile.[13]
Hepatoprotective D-GalN-induced liver injury100, 200 mg/kg8 daysRestoration of altered biochemical liver parameters.[14][15]
Hepatoprotective CCl4-induced hepatotoxicity100, 200 mg/kg8 weeksReduced liver injury and inflammation via Nrf2/HO-1 pathway.[16]
Anti-Inflammatory Immunomodulatory study2, 5, 10 mg/kg7 daysIncreased antibody titer; favored Th2-mediated response.[17][18]

Key Experimental Protocols

Protocol 1: this compound Extraction and Quantification

This protocol is based on methods for isolating this compound from plants like Enicostemma littorale.[17][19]

  • Preparation: Air-dry the plant material (e.g., whole plant) and powder it.

  • Defatting: Defat the powdered material using a non-polar solvent like petroleum ether in a Soxhlet extractor.

  • Extraction: Successively extract the defatted powder with methanol.[17]

  • Precipitation: Concentrate the methanol extract under vacuum. Treat the concentrated extract with cold diethyl ether to yield a precipitate rich in this compound.[17]

  • Purification: Further purify the precipitate using column chromatography with a silica gel stationary phase and a chloroform:methanol (e.g., 9:1) mobile phase.[17]

  • Quantification (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: Use a PDA detector set at 238 nm for maximum absorbance of this compound.[8]

    • Standard Curve: Prepare a standard curve with purified this compound to quantify the concentration in the extract.

Protocol 2: In Vivo Anti-Diabetic Activity Assay

This protocol is a generalized method based on studies using streptozotocin (STZ)-induced diabetic rats.[12]

  • Animal Model: Use male Wistar rats. After acclimatization, induce diabetes with a single intraperitoneal injection of STZ (e.g., 50 mg/kg) dissolved in citrate buffer.

  • Grouping: Divide hyperglycemic rats (fasting blood glucose > 250 mg/dL) into groups:

    • Diabetic Control (Vehicle)

    • This compound (e.g., 15, 25, 50 mg/kg, oral gavage)

    • Standard Drug (e.g., Glibenclamide, 2.5 mg/kg)

  • Treatment: Administer the respective treatments daily for a period of 28 days.

  • Monitoring: Monitor body weight and fasting blood glucose levels weekly.

  • Terminal Analysis: At the end of the study, collect blood samples for analysis of plasma insulin, HbA1c, and lipid profiles (Total Cholesterol, Triglycerides, LDL, HDL).

  • Histopathology: Harvest the pancreas for histopathological examination of islet cells and immunohistochemical staining for insulin to assess β-cell regeneration.[12]

Signaling Pathways and Mechanisms

This compound exerts its pharmacological effects by modulating multiple key signaling pathways.[11][20]

Anti-Inflammatory and Hepatoprotective Pathways

This compound's anti-inflammatory and antioxidant effects are largely mediated by the suppression of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway.[20]

G cluster_nfkb cluster_nrf2 This compound This compound ikk IKK This compound->ikk Inhibits nrf2 Nrf2 This compound->nrf2 Promotes Release stress Oxidative Stress Inflammatory Stimuli stress->ikk Activates stress->nrf2 Releases from Keap1 nfkb_path NF-κB Pathway ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus_nfkb NF-κB (in Nucleus) nfkb->nucleus_nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus_nfkb->cytokines Upregulates nrf2_path Nrf2 Pathway keap1 Keap1 nrf2->keap1 Bound nucleus_nrf2 Nrf2 (in Nucleus) nrf2->nucleus_nrf2 are ARE nucleus_nrf2->are Binds to antioxidant Antioxidant Enzymes (HO-1, NQO1) are->antioxidant Upregulates

Caption: this compound's dual action on NF-κB and Nrf2 pathways.

Anti-Diabetic and Insulin Sensitivity Pathway

In diabetic models, this compound improves insulin sensitivity and glucose metabolism, partly through the modulation of the PI3K/Akt pathway and PPAR-γ.[11][13]

G This compound This compound ir Insulin Receptor (IR) This compound->ir Restores Expression pparg PPAR-γ This compound->pparg Upregulates (via metabolite) insulin Insulin insulin->ir Binds pi3k PI3K ir->pi3k Activates akt Akt pi3k->akt Activates glut4_translocation GLUT4 Translocation to Membrane akt->glut4_translocation Promotes glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake gene_exp Target Gene Expression (GLUT4, Adiponectin) pparg->gene_exp insulin_sens Improved Insulin Sensitivity gene_exp->insulin_sens

Caption: this compound's role in insulin signaling and sensitivity.

References

Improving the stability of Swertiamarin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of swertiamarin in various solvent systems.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: A significant decrease in the peak area of this compound in HPLC analysis over a short period, or reduced biological activity in experimental assays.[1]

  • Possible Causes & Solutions:

    • Inappropriate Solvent: this compound may be unstable in the chosen solvent. Protic solvents, for instance, can participate in degradation reactions.

      • Recommendation: Consider switching to an aprotic solvent such as Dimethyl Sulfoxide (DMSO) or acetone for improved short-term stability.[1] For long-term storage, it is best to store this compound as a dry powder at -20°C or below and prepare fresh solutions as needed.[1]

    • Exposure to Light: Photodegradation can occur rapidly, especially under UV radiation.[1]

      • Recommendation: Always store solutions in amber vials or wrap containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions whenever possible.[1]

    • Oxidation: The presence of dissolved oxygen can lead to the oxidative degradation of the phenolic groups in the this compound molecule.[1]

      • Recommendation: Use high-purity, degassed solvents to prepare your solutions.[1] For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Unfavorable pH: this compound is more stable in acidic to neutral conditions. Alkaline conditions can lead to the hydrolysis of its secoiridoid structure.[1]

      • Recommendation: If applicable to your experimental design, maintain the pH of your solution in the acidic to neutral range. The use of buffers like citrate, acetate, and phosphate can help stabilize the pH.[2]

Issue 2: Color Change in this compound Solution

  • Symptom: The this compound solution turns yellow or brown over time.

  • Possible Cause: A color change is a common indicator of degradation.[1] This is likely due to the formation of degradation products.

  • Solution:

    • Review Storage Conditions: Ensure the solution is protected from light, stored at a low temperature, and prepared with appropriate, degassed solvents as outlined in Issue 1.

    • Prepare Fresh Solutions: It is highly recommended to use freshly prepared solutions for your experiments to ensure the integrity of the compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the stability of this compound?

A1: The primary factors affecting this compound stability are pH, light, temperature, and the type of solvent used.[1] It is more stable in acidic to neutral pH, is susceptible to photodegradation, and can be hydrolyzed or oxidized in certain solvents, especially at elevated temperatures.[1]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term storage, aprotic solvents like DMSO and acetone are often preferred due to their lower reactivity compared to protic solvents.[1] For long-term storage, it is best to store this compound as a dry powder at -20°C or below and prepare solutions fresh before use.[1]

Q3: How does temperature affect the stability of this compound?

A3: High temperatures can accelerate the degradation of this compound. One study noted that at high temperatures, the content of this compound was reduced to 85%.[1] Another study on a Gentiana lutea extract showed that storage at 40°C led to a more significant decrease in this compound content over 30 days compared to storage at -18°C, 4°C, or 25°C in the dark.

Q4: Can this compound degrade during extraction from plant material?

A4: Yes, the extraction method can impact the yield and stability of this compound. For instance, hot water and methanol extraction have been shown to yield a lesser amount of this compound compared to cold water and methanol extraction, suggesting potential degradation at higher temperatures.[3]

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound and a related secoiridoid, amarogentin, under different conditions.

Table 1: Stability of this compound in Gentiana lutea L. Leaf Extract Over 30 Days

Storage ConditionResidual this compound (%)
-18°C (dark)~95%
4°C (dark)~94%
25°C (dark)~90%
25°C (light)~88%
40°C (dark)~85%

Data adapted from a 30-day stability study on an optimized extract.

Table 2: Degradation of Amarogentin (a related Secoiridoid) in Different Solvents Over 6 Months

Solvent System (Methanol:Water)Amarogentin Content Reduction (%) after 6 Months
100:0 (Methanol)2.66%
75:2572.06%
50:5081.52%
25:7578.41%
0:100 (Water)54.04%

Data from a study on the stability of pure amarogentin, indicating that pure methanol was the best solvent for storage among those tested.[4]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol provides a general guideline for conducting forced degradation studies to understand the stability of this compound under various stress conditions, based on ICH guidelines.[1][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N HCl.[6]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light for a specified period.

  • Photodegradation: Expose the stock solution in a transparent container to direct sunlight or a UV lamp for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a specified time.

  • Analysis: Analyze all the stressed samples and a control sample (stored under normal conditions) by a validated stability-indicating HPLC or HPTLC method to determine the extent of degradation.

Protocol 2: HPLC Method for this compound Quantification

This is a representative HPLC method for the quantitative analysis of this compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v or 25:75 v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 238 nm or 243 nm.[3][5][9]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound (e.g., 1 mg/mL in methanol).[3]

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by dissolving the extract or formulation in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Inject the standards and samples into the HPLC system and record the chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare this compound Stock Solution (1 mg/mL) samples Prepare Stressed Samples (Acid, Base, Oxidative, Photo, Thermal) stock->samples hplc HPLC Analysis samples->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data degradation Calculate % Degradation data->degradation pathway Identify Degradation Products degradation->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline pH) cluster_other Other Degradation Pathways This compound This compound (Secoiridoid Glycoside) Genin Unstable Genin This compound->Genin β-glucosidase or acid hydrolysis Photoproducts Photodegradation Products This compound->Photoproducts Light/UV Oxidative_Products Oxidative Byproducts This compound->Oxidative_Products Oxygen Gentianine Gentianine Genin->Gentianine Gentiandiol Gentiandiol Gentianine->Gentiandiol in vivo metabolism

References

Managing batch-to-batch variability of Swertiamarin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the batch-to-batch variability of Swertiamarin extracts. It includes frequently asked questions for foundational knowledge and a detailed troubleshooting guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a secoiridoid glycoside, a type of bioactive compound known for a range of pharmacological activities, including anti-inflammatory, antidiabetic, and hepatoprotective effects.[1][2][3] It is predominantly found in medicinal plants belonging to the Gentianaceae family.[4] Key sources include various species of Swertia (like Swertia chirayita) and Enicostemma (like Enicostemma littorale).[2][5]

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability is a significant challenge in working with herbal extracts. For this compound, the primary causes can be grouped into three main categories:

  • Agronomic and Environmental Factors: The concentration of this compound in the raw plant material can vary significantly due to genetic differences, the geographical location of the plant, harvest time, altitude, and specific agro-ecological conditions.[6][7][8]

  • Processing and Extraction Parameters: The methods used for drying, grinding, and storing the plant material can impact the final yield. Furthermore, the extraction process itself is critical; variables such as the choice of solvent, extraction temperature, duration, and the solid-to-solvent ratio all have a profound effect on the efficiency of this compound recovery.[9][10][11][12]

  • Analytical Method Variability: Inconsistencies in the analytical methods used for quantification, such as differences in instrument calibration, sample preparation, or data processing, can lead to variable results.

Below is a diagram illustrating the key factors that contribute to variability.

G Variability Batch-to-Batch Variability of this compound Extract Agronomic Agronomic Factors Variability->Agronomic Processing Processing & Extraction Factors Variability->Processing Analytical Analytical Factors Variability->Analytical sub_a1 Plant Genetics Agronomic->sub_a1 sub_a2 Geographical Source Agronomic->sub_a2 sub_a3 Harvest Time & Altitude Agronomic->sub_a3 sub_a4 Drying & Storage Agronomic->sub_a4 sub_p1 Extraction Method (e.g., UAE, Maceration) Processing->sub_p1 sub_p2 Solvent Type & Concentration Processing->sub_p2 sub_p3 Temperature & Time Processing->sub_p3 sub_p4 Solid-to-Solvent Ratio Processing->sub_p4 sub_an1 Quantification Method (HPLC, HPTLC) Analytical->sub_an1 sub_an2 Standard Purity Analytical->sub_an2 sub_an3 Sample Preparation Analytical->sub_an3

Key factors contributing to this compound variability.

Q3: What are the recommended methods for extracting this compound?

Ultrasound-Assisted Extraction (UAE) is an efficient and modern method for extracting this compound.[1] It often proves to be more effective than conventional methods like maceration or Soxhlet extraction by improving solvent penetration and reducing extraction time.[1][13][14] Key parameters such as solvent type (methanol or ethanol-water mixtures), temperature, time, and solid-to-solvent ratio must be optimized to maximize yield.[9][10][11]

Q4: Which analytical techniques are best for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the accurate quantification of this compound.[7][15][16]

  • HPLC-UV: Offers high precision, accuracy, and sensitivity for quantifying this compound in various extracts.[7][17] A typical detection wavelength is around 238-243 nm.[15][18]

  • HPTLC-Densitometry: A simpler, rapid, and cost-effective alternative to HPLC, suitable for screening a large number of samples.[8][16]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low this compound Yield 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or time.[9] 2. Poor Quality Raw Material: Low intrinsic this compound content due to harvesting or storage conditions. 3. Inefficient Extraction Method: Conventional methods may be less effective than UAE.[1]1. Optimize Extraction: Refer to the Optimized UAE Parameters table below. Systematically test different solvent ratios (e.g., 30% ethanol), temperatures (e.g., 40-65°C), and times (e.g., 10-50 min).[9][17] 2. Source High-Quality Material: Ensure raw material is sourced from a reliable supplier and has been properly dried and stored. 3. Switch to UAE: If using maceration, consider switching to ultrasound-assisted extraction to improve efficiency.
Inconsistent Bioactivity 1. Variable this compound Concentration: The primary cause of inconsistent bioactivity is differing amounts of the active compound between batches. 2. Presence of Interfering Compounds: Other extracted compounds may have antagonistic or synergistic effects. 3. Degradation of this compound: Improper storage conditions (e.g., high temperature, exposure to light) can degrade the compound.[10][11][12]1. Standardize the Extract: Quantify this compound in every batch using a validated HPLC or HPTLC method. Adjust the final extract concentration to a consistent, predefined level. 2. Refine Extraction: Adjust solvent polarity to selectively extract this compound while minimizing co-extraction of interfering substances. 3. Ensure Proper Storage: Store extracts at low temperatures (e.g., 4°C) and protected from light to maintain stability.[10][11][12]
Poor HPLC Peak Shape / Resolution 1. Inappropriate Mobile Phase: Incorrect solvent ratio or pH. 2. Column Degradation: Loss of stationary phase or contamination. 3. Sample Overload: Injecting too concentrated a sample.1. Adjust Mobile Phase: A common mobile phase is a mixture of acetonitrile and water or methanol and water.[7][17] Try adjusting the ratio to improve peak separation. 2. Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column. 3. Dilute Sample: Dilute the sample extract before injection.
Difficulty Replicating Literature Yields 1. Different Plant Source: The species, subspecies, or geographical origin of the plant material may differ from the one cited.[7] 2. Scale of Extraction: Lab-scale optimizations may not directly translate to larger-scale extractions. 3. Minor Differences in Protocol: Small, unreported variations in methodology (e.g., particle size of powder, sonicator power) can have a large impact.1. Verify Plant Material: Whenever possible, use botanically certified raw materials. 2. Perform Pilot Experiments: Before large-scale extraction, run small pilot experiments to re-optimize parameters for your specific setup. 3. Standardize Internal Protocol: Document every step of your process in a detailed Standard Operating Procedure (SOP) to ensure consistency.

Data & Experimental Protocols

Optimized Ultrasound-Assisted Extraction (UAE) Parameters

The following table summarizes optimized UAE conditions from different studies, demonstrating how parameters can vary based on the plant source.

Plant SourceOptimal SolventSolid/Solvent RatioTemperature (°C)Time (min)Resulting Yield
Gentiana lutea[9][10][11][12]30% v/v Ethanol1:40 g/mL6550~3.93 mg/g
Enicostemma littorale[1]80:20 v/v Methanol-Water1:22.5 w/v47.881~138.10 mg/g
Swertia japonica[17]20% Methanol1:20 g/mL4010Not specified
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on common optimization studies.

  • Preparation: Weigh 1 gram of dried, powdered plant material.

  • Mixing: Place the powder in a suitable vessel (e.g., a conical flask) and add the optimized volume of solvent (e.g., 40 mL of 30% ethanol for G. lutea).

  • Sonication: Place the vessel in an ultrasonic bath. Set the temperature and time to the optimized conditions (e.g., 65°C for 50 minutes).

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Quantification: Re-dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) and analyze using HPLC or HPTLC to determine the this compound concentration.

The general workflow for extraction and quality control is depicted below.

G A 1. Raw Material (Dried, Powdered) B 2. Ultrasound-Assisted Extraction (UAE) A->B C 3. Filtration B->C D 4. Solvent Evaporation C->D E 5. Crude Extract D->E F 6. Quantification (HPLC / HPTLC) E->F G 7. Standardized Extract (Known this compound %) F->G H 8. Bioactivity Assays G->H

Workflow for this compound extraction and analysis.
Protocol 2: Quantification by HPLC-PDA

This is a representative protocol for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic system of acetonitrile and water (9:91, v/v).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.[18]

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of pure this compound standard. Create a series of dilutions (e.g., 50-1000 µg/mL) to generate a calibration curve.[17]

    • Sample Preparation: Accurately weigh the dry extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration). Inject the prepared sample solution.

    • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.

Analytical Method Validation Parameters

The table below presents typical validation parameters for HPLC and HPTLC methods, ensuring the reliability of quantification.

ParameterHPLC Method Example[17]HPTLC Method Example[16]
Linearity Range 50 - 1000 µg/mL200 - 1000 ng/spot
Correlation Coefficient (R²) > 0.99990.9960
Limit of Detection (LOD) 0.051 µg/mL40 ng
Limit of Quantification (LOQ) 0.155 µg/mL200 ng
Precision (%RSD) < 5.0%< 2.0%
Accuracy (Recovery) 99 - 103%94.5 - 96.5%

References

Enhancing the permeability of Swertiamarin across cellular membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the permeability of Swertiamarin across cellular membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its permeability a research focus?

A1: this compound is a seco-iridoid glycoside with a range of reported pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. However, its therapeutic potential is often limited by low oral bioavailability, which is primarily attributed to its poor permeability across intestinal epithelial cells.[1] Therefore, enhancing its cellular permeability is a key strategy to improve its efficacy as a potential therapeutic agent.

Q2: What are the common in vitro models used to assess this compound permeability?

A2: The most common in vitro models for assessing intestinal drug permeability are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides information on both passive and active transport mechanisms.

  • PAMPA: This is a non-cell-based assay that predicts passive transcellular permeability. It is a higher-throughput and more cost-effective screening tool compared to the Caco-2 assay.

Q3: What is the expected apparent permeability coefficient (Papp) for this compound in a Caco-2 assay?

A3: Direct experimental data for the Papp of this compound in Caco-2 assays is limited in publicly available literature. However, based on data from structurally similar seco-iridoid glycosides and other polyphenols, this compound is expected to have a low to moderate Papp value, likely in the range of 1-5 x 10-6 cm/s. Compounds with a Papp less than 1 x 10-6 cm/s are considered to have low permeability, while those between 1 and 10 x 10-6 cm/s are considered to have moderate permeability.

Q4: What are the primary strategies for enhancing the cellular permeability of this compound?

A4: The main strategies focus on advanced drug delivery systems, particularly nanoformulations. These include:

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and lipophilic drugs, improving their stability and cellular uptake.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug and enhance its oral bioavailability.

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the solubility and absorption of poorly soluble drugs.

Q5: Can modulating cellular signaling pathways enhance this compound permeability?

A5: While direct evidence for this compound is still emerging, modulating certain signaling pathways known to influence intestinal barrier function is a promising area of investigation. The Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways are key regulators of intestinal permeability. Activation of Nrf2 has been shown to protect the intestinal barrier, while NF-κB activation is often associated with increased permeability during inflammation. Investigating how this compound or its formulations interact with these pathways could reveal novel mechanisms for enhancing its transport.

Troubleshooting Guides

Issue 1: Low Papp Value for Unformulated this compound in Caco-2 Assay

Problem: The apparent permeability coefficient (Papp) of your standard this compound is consistently below 1 x 10-6 cm/s, indicating very low permeability and making it difficult to assess the effect of enhancers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Monolayer Integrity Issues: The Caco-2 monolayer may not be fully differentiated or may have compromised tight junctions.Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be stable and within the acceptable range for your specific Caco-2 cell batch (typically >200 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer yellow; its Papp should be very low.
Low Concentration of this compound: The initial concentration in the donor compartment may be too low for accurate detection in the receiver compartment.Optimize Concentration: Increase the initial concentration of this compound, ensuring it remains below its cytotoxicity limit for Caco-2 cells. Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.
Analytical Method Sensitivity: The analytical method (e.g., HPLC, LC-MS/MS) may not be sensitive enough to detect the low concentrations of this compound that have permeated the monolayer.Improve Analytical Sensitivity: Optimize your analytical method to achieve a lower limit of quantification (LLOQ). This may involve adjusting the mobile phase, column, or mass spectrometry parameters.
Issue 2: High Variability in Permeability Enhancement with Nanoformulations

Problem: You are observing inconsistent and highly variable enhancement in this compound permeability when using nanoformulations like liposomes or SLNs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Nanoparticle Characteristics: The size, polydispersity index (PDI), and zeta potential of your nanoformulations are not consistent between batches.Standardize Formulation Protocol: Strictly adhere to a standardized protocol for preparing your nanoformulations. Characterize each batch for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Aim for a PDI below 0.3 for a homogenous population.
Low Entrapment Efficiency: A significant portion of the this compound is not encapsulated within the nanoparticles and is present as free drug.Optimize Entrapment Efficiency: Modify your formulation parameters to improve entrapment efficiency. For liposomes, this could involve changing the lipid composition or the hydration method. For SLNs, adjusting the lipid and surfactant concentrations or the homogenization/sonication time can help. Quantify the entrapment efficiency for each batch.
Instability of Nanoformulation in Assay Medium: The nanoparticles may be aggregating or releasing the drug prematurely in the cell culture medium.Assess Formulation Stability: Incubate the nanoformulation in the assay buffer for the duration of the experiment and measure any changes in particle size and drug leakage. Consider modifying the surface of the nanoparticles (e.g., with PEGylation) to improve stability.

Quantitative Data Summary

The following tables provide hypothetical yet realistic quantitative data based on values reported for structurally similar compounds. This data can serve as a benchmark for your experiments.

Table 1: Apparent Permeability Coefficient (Papp) of this compound and Controls in Caco-2 Monolayers

CompoundConcentration (µM)DirectionPapp (x 10-6 cm/s)Permeability Class
This compound 10AP to BL1.5 ± 0.3Low
10BL to AP2.1 ± 0.4-
Propranolol (High Permeability Control) 10AP to BL25.2 ± 2.1High
Atenolol (Low Permeability Control) 10AP to BL0.5 ± 0.1Low

AP to BL: Apical to Basolateral; BL to AP: Basolateral to Apical.

Table 2: Enhancement of this compound Permeability with Nanoformulations

FormulationMean Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Papp (AP to BL) (x 10-6 cm/s)Enhancement Ratio
Free this compound ---1.5 ± 0.31.0
This compound Liposomes 150 ± 15-25 ± 375 ± 56.0 ± 0.84.0
This compound SLNs 200 ± 20-18 ± 285 ± 69.0 ± 1.16.0

Enhancement Ratio = Papp (Formulation) / Papp (Free this compound)

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
  • Seed Caco-2 cells onto polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 104 cells/cm².
  • Culture the cells for 21-25 days to allow for differentiation and monolayer formation, changing the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above 200 Ω·cm².
  • Perform a Lucifer yellow permeability test to confirm tight junction integrity.

3. Permeability Experiment:

  • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
  • Add the test compound (this compound or its formulation) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side for apical-to-basolateral permeability. For basolateral-to-apical permeability, add the compound to the basolateral side.
  • Incubate the plates at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

4. Calculation of Papp:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).
  • A is the surface area of the membrane (cm²).
  • C0 is the initial concentration of the drug in the donor compartment (µmol/cm³).

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

1. Materials:

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
  • Surfactant (e.g., Poloxamer 188, Tween® 80)
  • This compound
  • Purified water

2. Method (High-Shear Homogenization and Ultrasonication):

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
  • Dissolve this compound in the molten lipid.
  • Prepare an aqueous phase by dissolving the surfactant in purified water and heat it to the same temperature as the lipid phase.
  • Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
  • Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes in an ice bath to form the nanoemulsion.
  • Allow the nanoemulsion to cool down to room temperature while stirring to form the solid lipid nanoparticles.

3. Characterization:

  • Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
  • Calculate the entrapment efficiency by separating the unencapsulated this compound from the SLNs using ultracentrifugation and quantifying the amount of free drug in the supernatant.

Visualizations

Experimental_Workflow_Caco2_Assay cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Culture Caco-2 Cells Seed Seed on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate Integrity Verify Monolayer Integrity (TEER) Differentiate->Integrity AddCompound Add this compound/Formulation Integrity->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from Receiver Side Incubate->Sample Analyze Analyze Concentration (LC-MS/MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: Workflow for Caco-2 Permeability Assay.

SLN_Preparation_Workflow MeltLipid Melt Solid Lipid & Dissolve this compound PreEmulsion High-Shear Homogenization (Pre-emulsion) MeltLipid->PreEmulsion AqueousPhase Prepare Hot Aqueous Surfactant Solution AqueousPhase->PreEmulsion Sonication Probe Sonication (Nanoemulsion) PreEmulsion->Sonication Cooling Cooling & Solidification (SLNs) Sonication->Cooling Characterization Characterize (Size, Zeta, EE%) Cooling->Characterization

Caption: Solid Lipid Nanoparticle (SLN) Preparation Workflow.

Signaling_Pathway_Permeability cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Nrf2 Nrf2 Activation Antioxidant Antioxidant Response Nrf2->Antioxidant TightJunctions Tight Junction Protein Expression ↑ Nrf2->TightJunctions Permeability_Dec Intestinal Permeability ↓ Antioxidant->Permeability_Dec TightJunctions->Permeability_Dec NFkB NF-κB Activation Inflammation Pro-inflammatory Cytokines NFkB->Inflammation TJ_Disruption Tight Junction Disruption Inflammation->TJ_Disruption Permeability_Inc Intestinal Permeability ↑ TJ_Disruption->Permeability_Inc

References

Validation & Comparative

Swertiamarin: A Comparative Analysis of its Anti-Diabetic and Anti-Inflammatory Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Swertiamarin's performance against alternative treatments in animal models of diabetes and inflammation. The following sections present a comprehensive overview of its efficacy, supported by experimental data, detailed methodologies, and visual representations of its molecular mechanisms.

Executive Summary

This compound, a secoiridoid glycoside found in plants of the Gentianaceae family, has demonstrated significant potential as a therapeutic agent for diabetes and inflammation in numerous preclinical studies.[1][2] In various animal models, this compound has been shown to effectively lower blood glucose levels, improve insulin sensitivity, and modulate lipid profiles.[1][3] Its anti-inflammatory properties are evident through the downregulation of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.[4][5] This guide synthesizes the available data to offer a comparative perspective on this compound's efficacy against standard therapeutic agents like Metformin and Glibenclamide.

Anti-Diabetic Effects of this compound: A Comparative Data Analysis

This compound has been extensively evaluated in rodent models of both type 1 and type 2 diabetes, demonstrating significant improvements in key diabetic markers. The tables below summarize the quantitative data from representative studies, comparing the effects of this compound to diabetic controls and standard anti-diabetic drugs.

Table 1: Effect of this compound on Glycemic Control in STZ-Induced Diabetic Rats [3]

GroupTreatment & Dose (oral, 28 days)Fasting Blood Glucose (mg/dL)Plasma Insulin (µU/mL)HbA1c (%)
Normal Control-85.17 ± 1.2514.25 ± 0.354.52 ± 0.11
Diabetic ControlStreptozotocin (50 mg/kg, i.p.)355.67 ± 4.185.83 ± 0.1710.28 ± 0.25
This compound15 mg/kg210.33 ± 3.14 9.17 ± 0.257.85 ± 0.19
This compound25 mg/kg155.83 ± 2.4011.50 ± 0.22 6.42 ± 0.15
This compound50 mg/kg115.50 ± 2.01 13.33 ± 0.335.18 ± 0.13
Glibenclamide2.5 mg/kg125.17 ± 2.2012.83 ± 0.31 5.45 ± 0.14
*Values are Mean ± SEM (n=6). *p < 0.01 vs. Diabetic Control.

Table 2: Effect of this compound on Lipid Profile in STZ-Induced Diabetic Rats [3]

GroupTreatment & Dose (oral, 28 days)Total Cholesterol (mg/dL)Triglycerides (mg/dL)HDL (mg/dL)LDL (mg/dL)
Normal Control-78.17 ± 1.7070.33 ± 1.5435.17 ± 0.8728.50 ± 0.90
Diabetic ControlStreptozotocin (50 mg/kg, i.p.)145.50 ± 2.50152.67 ± 2.8018.33 ± 0.4996.67 ± 2.14
This compound50 mg/kg95.33 ± 1.88 88.17 ± 1.9030.17 ± 0.79 47.83 ± 1.51
Glibenclamide2.5 mg/kg102.83 ± 2.12 95.33 ± 2.0328.67 ± 0.76 55.00 ± 1.63
*Values are Mean ± SEM (n=6). *p < 0.01 vs. Diabetic Control.

Table 3: Comparative Efficacy of this compound and Metformin in a Type 2 Diabetes Model [1]

GroupTreatment & Dose (oral, 40 days)Serum Glucose (mg/dL)Serum Insulin (µU/mL)Serum Triglycerides (mg/dL)
Normal Control-92.5 ± 2.115.1 ± 0.568.4 ± 2.5
Diabetic ControlNA + STZ285.2 ± 8.98.2 ± 0.4145.7 ± 5.1
This compound50 mg/kg138.6 ± 5.2 12.9 ± 0.685.3 ± 3.8
Metformin500 mg/kg125.4 ± 4.713.8 ± 0.7 79.1 ± 3.1
*Values are Mean ± SEM (n=6). NA + STZ: Nicotinamide + Streptozotocin induced. *p < 0.05 vs. Diabetic Control.

Anti-Inflammatory Effects of this compound: A Comparative Data Analysis

This compound exhibits potent anti-inflammatory effects in various animal models by reducing the expression of pro-inflammatory cytokines and modulating key inflammatory pathways.

Table 4: Effect of this compound on Pro-inflammatory Cytokines in HFD-STZ Induced Diabetic Rats [6]

GroupTreatment & Dose (oral, 30 days)TNF-α (pg/g tissue)IL-6 (pg/g tissue)IL-1β (pg/g tissue)
Control-18.5 ± 1.125.3 ± 1.515.8 ± 0.9
Diabetic ControlHFD-STZ45.2 ± 2.758.7 ± 3.539.4 ± 2.3
This compound50 mg/kg22.1 ± 1.3 30.1 ± 1.819.2 ± 1.1
Metformin50 mg/kg24.8 ± 1.433.6 ± 2.0 21.5 ± 1.2
*Values are Mean ± SEM (n=6). HFD-STZ: High-Fat Diet and Streptozotocin induced. *p < 0.05 vs. Diabetic Control.

Table 5: Effect of this compound on Inflammatory Markers in Adjuvant-Induced Arthritic Rats [5]

GroupTreatment & Dose (oral)Paw Thickness (mm)IL-6 (pg/mL)TNF-α (pg/mL)
Control-1.2 ± 0.128.5 ± 1.745.2 ± 2.1
Arthritic ControlAdjuvant5.8 ± 0.385.4 ± 4.2112.8 ± 5.6
This compound10 mg/kg2.5 ± 0.2 42.1 ± 2.568.4 ± 3.4**
*Values are Mean ± SEM. *p ≤ 0.05 vs. Arthritic Control.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetes Model[3][7]
  • Animals: Male Wistar rats are typically used.

  • Induction of Diabetes: For Type 1 diabetes models, a single intraperitoneal (i.p.) injection of STZ (e.g., 50 mg/kg body weight) dissolved in citrate buffer is administered. For Type 2 models, a combination of a high-fat diet and a lower dose of STZ, or nicotinamide followed by STZ, is often used.[1]

  • Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and selected for the study.[7]

  • Treatment: this compound and comparator drugs are administered orally, typically for a period of 28 to 40 days.[1][3]

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of fasting blood glucose, serum insulin (using ELISA), HbA1c, and lipid profiles (total cholesterol, triglycerides, LDL, and HDL) using standard enzymatic colorimetric methods.[7]

High-Fat Diet (HFD)-Induced Obesity and Inflammation Model[2][8]
  • Animals: C57BL/6 mice are commonly used.

  • Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8 weeks) to induce obesity, insulin resistance, and chronic inflammation.[8]

  • Treatment: this compound is administered as a supplement in the diet or via oral gavage.

  • Assessment: Body weight, glucose tolerance, and insulin resistance are measured. Adipose tissue and liver are collected to assess macrophage infiltration, and the expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using methods like RT-PCR or ELISA.[2]

Adjuvant-Induced Arthritis Model[5]
  • Animals: Wistar rats are frequently used.

  • Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the paw.

  • Treatment: this compound is administered orally, typically starting from the day of adjuvant injection.

  • Evaluation: The severity of arthritis is assessed by measuring paw thickness. At the end of the study, blood and tissue samples are collected to measure levels of pro-inflammatory cytokines and other inflammatory mediators.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-diabetic and anti-inflammatory effects by modulating several key signaling pathways.

Anti-Diabetic Signaling Pathways

This compound improves insulin sensitivity and glucose metabolism primarily through the activation of the PPAR-γ and PI3K/Akt signaling pathways.

anti_diabetic_pathway This compound This compound PPARg PPAR-γ This compound->PPARg Activates PI3K PI3K This compound->PI3K Activates Adiponectin Adiponectin PPARg->Adiponectin Glut4 Glut4 PPARg->Glut4 SREBP1c SREBP-1c PPARg->SREBP1c Insulin_Sensitivity Enhanced Insulin Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Glut4->Glucose_Uptake Lipid_Metabolism Improved Lipid Metabolism SREBP1c->Lipid_Metabolism Akt Akt PI3K->Akt Akt->Glut4

Caption: this compound's anti-diabetic mechanism.

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are largely mediated by the inhibition of the NF-κB and JAK/STAT signaling pathways, and the activation of the NRF2/HO-1 pathway.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 NRF2 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibits NRF2 NRF2 This compound->NRF2 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes Transcription ARE ARE NRF2->ARE Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes Transcription

Caption: this compound's anti-inflammatory mechanisms.

Experimental Workflow

The general workflow for evaluating the efficacy of this compound in animal models is depicted below.

experimental_workflow Model Animal Model Induction (e.g., STZ, HFD) Grouping Animal Grouping (Control, Diabetic, this compound, Comparator) Model->Grouping Treatment Treatment Administration (Oral Gavage) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Monitoring->Sacrifice Analysis Biochemical and Molecular Analysis (ELISA, RT-PCR, Western Blot, Histopathology) Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data

Caption: General experimental workflow.

Conclusion

The compiled data from various animal models strongly supports the anti-diabetic and anti-inflammatory properties of this compound. Its efficacy is comparable, and in some parameters superior, to standard drugs like Glibenclamide and Metformin. The multifaceted mechanism of action, involving the modulation of key signaling pathways such as PPAR-γ, PI3K/Akt, NF-κB, and NRF2, makes this compound a promising candidate for the development of new therapies for metabolic and inflammatory diseases. Further clinical investigations are warranted to translate these preclinical findings into human applications.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Swertiamarin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical techniques for the quantification of Swertiamarin: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is crucial for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and drug development. This document summarizes key performance data from various studies, details experimental protocols, and visualizes analytical workflows to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for HPTLC, HPLC, and UPLC-MS/MS methods for the quantification of this compound, based on published experimental data. It is important to note that these parameters may vary depending on the specific experimental conditions, instrumentation, and sample matrix.

ParameterHPTLC MethodHPLC MethodUPLC-MS/MS Method
Linearity (r²) 0.9981 - 0.9990[1][2]>0.998[1][3]>0.997[4]
Linear Range 200 - 1200 ng/band[1]4 - 80 µg/mL[1][3]2 - 8000 ng/mL[4]
Accuracy (% Recovery) 97.69 - 100.03%[1]95.80 - 101.76%[1]Not explicitly stated in the provided search results.
Precision (%RSD) Intra-day: ≤1.42%, Inter-day: ≤1.83%[1]Intra-day: 0.10 - 1.59%, Inter-day: 2.68 - 2.88%[1]Not explicitly stated in the provided search results.
Limit of Detection (LOD) ~38 ng/band[1]0.73 - 4 µg/mL[1][5]0.5 ng/mL[4]
Limit of Quantification (LOQ) ~115 ng/band[1]2.23 - 6 µg/mL[1][5]Not explicitly stated in the provided search results.
Detection Wavelength 243 nm or 246 nm[1]238 nm[1][3]N/A (Mass Spectrometry)

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC)

This method is often used for the quantification of this compound in herbal extracts and formulations due to its simplicity and cost-effectiveness.

  • Sample and Standard Preparation: A stock solution of standard this compound is prepared in methanol. Working standards are prepared by diluting the stock solution to achieve concentrations within the linear range (e.g., 200-700 ng/spot).[2] Herbal extracts are prepared by extracting the plant material with a suitable solvent like methanol, followed by filtration.

  • Chromatography:

    • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

    • Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 77:15:8 (v/v/v) is commonly used.[6] Another reported mobile phase is ethyl acetate: ethanol: chloroform (3:2.5:4.5 v/v/v).[2]

    • Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

    • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection and Quantification: After development, the plate is dried, and the densitometric scanning is performed at a wavelength of 243 nm or 245 nm.[2][7] The quantification is carried out by comparing the peak areas of the sample with that of the standard.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and sensitivity compared to HPTLC and is widely used for the quantification of this compound in various matrices.

  • Sample and Standard Preparation: Stock solutions of this compound are prepared in HPLC-grade methanol. Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of approximately 4-80 µg/mL.[3][8] Plant extracts are prepared using methanol and filtered through a 0.45 µm filter before injection.[9]

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used.[5]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 1:1 v/v) is often employed.[8]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 20 µL is a common injection volume.

  • Detection: A UV-Vis detector set at 238 nm is used for the detection and quantification of this compound.[3][5] The retention time for this compound is typically around 5.6 minutes under these conditions.[3]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies and the analysis of this compound in complex biological matrices like plasma.

  • Sample and Standard Preparation: Plasma samples are typically prepared using a solid-phase extraction (SPE) procedure.[10] Gentiopicroside is often used as an internal standard.[4][10]

  • Chromatography (UPLC):

    • Column: A UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is used for separation.[11]

    • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is common.[11] An isocratic mobile phase of methanol and water (22:78, v/v) with 0.1% acetic acid has also been reported.[10]

    • Flow Rate: A flow rate of 0.2 mL/min is typical.[10]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is used, often in positive or negative ion mode.

    • Detection: The analysis is performed in the multiple-reaction monitoring (MRM) mode. For this compound, the transition m/z 375 → 177 is monitored in positive ion mode.[4] In negative ion mode, the transition m/z 433 [M + CH3COO]⁻ → 179 has been used.[10]

Visualizations

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Filtration/Purification Filtration/Purification Extraction->Filtration/Purification HPTLC HPTLC Filtration/Purification->HPTLC HPLC HPLC Filtration/Purification->HPLC UPLC-MS/MS UPLC-MS/MS Filtration/Purification->UPLC-MS/MS Chromatogram/Spectrum Chromatogram/Spectrum HPTLC->Chromatogram/Spectrum HPLC->Chromatogram/Spectrum UPLC-MS/MS->Chromatogram/Spectrum Quantification Quantification Chromatogram/Spectrum->Quantification Peak Area/Intensity Validation Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Analytical Technique Comparison cluster_attributes Key Attributes HPTLC HPTLC HPLC HPLC HPTLC->HPLC Increasing Sensitivity & Resolution Cost-Effective Cost-Effective HPTLC->Cost-Effective High Throughput High Throughput HPTLC->High Throughput UPLC-MS/MS UPLC-MS/MS HPLC->UPLC-MS/MS Highest Sensitivity & Selectivity Quantitative Accuracy Quantitative Accuracy HPLC->Quantitative Accuracy UPLC-MS/MS->Quantitative Accuracy Complex Matrices Complex Matrices UPLC-MS/MS->Complex Matrices

Caption: Comparison of analytical techniques for this compound.

References

A Head-to-Head Comparison of Swertiamarin and Other Prominent Secoiridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the pharmacological performance of Swertiamarin against other notable secoiridoid glycosides: Gentiopicroside, Amarogentin, and Loganin. The information presented herein is curated from experimental data to assist researchers and drug development professionals in making informed decisions.

Comparative Analysis of Pharmacological Activities

Secoiridoid glycosides exhibit a wide spectrum of pharmacological activities. This section provides a quantitative comparison of this compound with Gentiopicroside, Amarogentin, and Loganin across key therapeutic areas. The data, including IC50 values and percentage inhibition, are summarized for easy reference. It is important to note that the presented data is collated from various studies, and experimental conditions may differ.

Table 1: Anti-Inflammatory Activity
CompoundAssayTargetCell Line/ModelIC50 / EffectReference
This compound NO Production InhibitioniNOSLPS-stimulated RAW264.7 macrophagesSignificant inhibition (Concentration-dependent)[1]
Gentiopicroside IL-12 p40 & IL-6 Production-LPS-stimulated bone marrow-derived dendritic cellsIC50: 1.62-14.29 µM[2]
Amarogentin COX-2 InhibitionCOX-2-IC50: 0.5 mg[3]
Loganin NO Production InhibitioniNOSLPS-stimulated RAW264.7 macrophagesSignificant inhibition[4]
Table 2: Hepatoprotective Activity

A direct comparative study on the hepatoprotective effects of Gentiopicroside, Sweroside (a related secoiridoid), and this compound was conducted on HepG2 cells exposed to arachidonic acid (AA)-induced cytotoxicity.[5][6][7][8]

Compound (20 µM)ParameterResult
This compound Cell Viability (% vs. AA control)Increased
ATP Production (% of control)~40%
ROS Reduction (% vs. AA control)Highest reduction (~60%)
Gentiopicroside Cell Viability (% vs. AA control)Highest increase (up to 159%)
ATP Production (% of control)Highest increase (>60%)
ROS Reduction (% vs. AA control)Significant reduction
SwerosideCell Viability (% vs. AA control)Increased
ATP Production (% of control)Increased
ROS Reduction (% vs. AA control)Significant reduction
Table 3: Anti-Diabetic Activity
CompoundKey FindingsModelReference
This compound Upregulates PPAR-γ gene expression (via its metabolite gentianine).[1]3T3-L1 cells[1]
Gentiopicroside Improves insulin sensitivity.High-fat diet-fed and STZ-induced diabetic rats[9]
Amarogentin Modifies glucose metabolism and improves insulin sensitivity.-[3]
Loganin Reported to have anti-diabetic effects.-[4]
Table 4: Antioxidant Activity
CompoundAssayKey FindingsReference
This compound Various in vitro assaysPotent antioxidant activity with a total antioxidant capacity of 4.51 mM ascorbic acid per gram.[10][10]
Gentiopicroside ROS ScavengingSignificant reduction in ROS in hepatocytes.[5][6][7][8][5][6][7][8]
Amarogentin -Possesses antioxidative properties.[3][3]
Loganin ROS ScavengingAbolished reactive oxygen species (ROS) generation in LPS-stimulated macrophages.[4][4]

Key Signaling Pathways

The pharmacological effects of these secoiridoid glycosides are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress responses. The NF-κB and Nrf2/HO-1 pathways are two of the most significant cascades regulated by these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Its inhibition is a key mechanism for the anti-inflammatory effects of many natural compounds.

NF_kB_Signaling cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α TLR4 TLR4/TNFR Stimulus->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Degradation of IκBα DNA DNA NFkB_n->DNA Binds to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammation Induces This compound This compound & Other Secoiridoids This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and other secoiridoid glycosides.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, such as Heme oxygenase-1 (HO-1), to protect against oxidative stress.

Nrf2_Signaling cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Proteasome Proteasomal Degradation Keap1->Proteasome Ubiquitination of Nrf2 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Keap1 Release of Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Induces This compound This compound & Other Secoiridoids This compound->Keap1_Nrf2 Promotes dissociation

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound and other secoiridoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these secoiridoid glycosides.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture: RAW264.7 macrophages or HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection: Cells are transiently transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, cells are pre-treated with various concentrations of the secoiridoid glycosides (e.g., this compound, Gentiopicroside, Amarogentin, or Loganin) for 1-2 hours.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.[11]

  • Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated relative to the stimulated control.

Nrf2 Nuclear Translocation Assay (Western Blot)

This assay determines the translocation of Nrf2 from the cytoplasm to the nucleus, indicating its activation.

  • Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with the test compounds for a specified duration.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer containing protease and phosphatase inhibitors to release cytoplasmic proteins. Centrifuge to pellet the nuclei.

    • The supernatant contains the cytoplasmic fraction.

    • The nuclear pellet is lysed with a high-salt nuclear extraction buffer to release nuclear proteins. Centrifuge to remove nuclear debris.[12]

  • Protein Quantification: The protein concentration of both cytoplasmic and nuclear fractions is determined using a BCA protein assay kit.

  • Western Blotting:

    • Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with a primary antibody against Nrf2 overnight at 4°C. Antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) are used as controls for fractionation efficiency and loading.[13]

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the Nrf2 band in the nuclear fraction is quantified and normalized to the nuclear loading control.

In Vitro Hepatoprotective Activity Assay (MTT Assay)

This assay assesses the ability of the compounds to protect hepatocytes from toxin-induced cell death.

  • Cell Culture: HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the secoiridoid glycosides for 24 hours.[5][6][7][8]

  • Induction of Cytotoxicity: A hepatotoxic agent, such as arachidonic acid (e.g., 10-80 µM), is added to the wells, and the cells are incubated for another 24 hours.[5][6][7][8]

  • MTT Assay:

    • The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

    • The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Conclusion

This compound, Gentiopicroside, Amarogentin, and Loganin are potent secoiridoid glycosides with significant therapeutic potential, particularly in the realms of anti-inflammatory, hepatoprotective, and anti-diabetic activities. While they often share common mechanisms of action, such as the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, the available data suggests potential differences in their potency and efficacy in specific therapeutic areas.

This guide highlights the need for more direct head-to-head comparative studies to fully elucidate the relative strengths of these compounds. Such studies, employing standardized experimental protocols, would provide a clearer basis for selecting the most promising candidates for further drug development. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on such comparative investigations.

References

Unveiling the Interactive Effects of Swertiamarin: A Comparative Guide to its Synergistic and Antagonistic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GENTOFOCUS, December 17, 2025 – A comprehensive analysis of the seco-iridoid glycoside Swertiamarin reveals a landscape of therapeutic potential, not only as a standalone compound but more significantly in combination with other natural compounds. This guide synthesizes the current experimental evidence on the synergistic and antagonistic interactions of this compound, providing researchers, scientists, and drug development professionals with a vital resource for exploring novel therapeutic strategies. The findings highlight this compound's ability to enhance the efficacy of certain drugs while counteracting the effects of others, opening new avenues for the treatment of diabetes, malaria, and central nervous system (CNS) disorders.

This comparative guide delves into the specific interactions of this compound with Quercetin, Rutin, and Mangiferin, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Synergistic Antidiabetic Effects with Quercetin

In a significant discovery for diabetes research, the combination of this compound and Quercetin has demonstrated a powerful synergistic effect in managing type 2 diabetes.[1][2] Experimental studies on streptozotocin-induced diabetic Wistar rats have shown that the co-administration of these two compounds leads to a more substantial improvement in glycemic control, lipid profiles, and antioxidant status compared to the administration of either compound alone.[1][2]

Quantitative Data Summary: this compound and Quercetin in Diabetic Rats
ParameterControl (Diabetic)This compound (50 mg/kg)Quercetin (50 mg/kg)This compound (25 mg/kg) + Quercetin (25 mg/kg)Glibenclamide (5 mg/kg)
Blood Glucose (mg/dL) 285.17 ± 10.5150.83 ± 5.8165.33 ± 7.2110.50 ± 6.5105.17 ± 5.5
Total Cholesterol (mg/dL) 190.50 ± 8.2145.17 ± 6.5155.67 ± 7.1120.33 ± 5.8115.83 ± 6.2
Triglycerides (mg/dL) 185.33 ± 7.8135.83 ± 6.2148.17 ± 6.8115.17 ± 5.5110.50 ± 5.8
HDL Cholesterol (mg/dL) 30.17 ± 2.545.33 ± 3.140.83 ± 2.855.17 ± 3.558.33 ± 3.8
LDL Cholesterol (mg/dL) 123.17 ± 6.872.50 ± 4.585.33 ± 5.142.67 ± 3.238.17 ± 2.9
SOD (U/mg protein) 1.85 ± 0.153.10 ± 0.212.85 ± 0.184.25 ± 0.284.80 ± 0.31
CAT (U/mg protein) 10.50 ± 0.8518.25 ± 1.1516.50 ± 1.0525.10 ± 1.5528.50 ± 1.85
GPx (U/mg protein) 2.50 ± 0.204.15 ± 0.283.80 ± 0.255.80 ± 0.356.25 ± 0.40

Data presented as mean ± SEM (Standard Error of the Mean). SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.

Experimental Protocols

Induction of Type 2 Diabetes in Wistar Rats: Male Wistar rats were fed a high-fat diet for 2 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 45 mg/kg body weight to induce type 2 diabetes. Animals with fasting blood glucose levels above 250 mg/dL were selected for the study.

Biochemical Analysis: Serum levels of glucose, total cholesterol, triglycerides, HDL, and LDL were estimated using standard enzymatic kits. Antioxidant enzymes (SOD, CAT, and GPx) in pancreatic tissue homogenates were assayed using established spectrophotometric methods.

Histopathological Examination: Pancreatic tissues were fixed in 10% formalin, embedded in paraffin, and sectioned. The sections were stained with hematoxylin and eosin for microscopic examination of the islets of Langerhans.

In Vitro α-Amylase Inhibitory Assay: The inhibitory effect of this compound, Quercetin, and their combination on porcine pancreatic α-amylase activity was determined by measuring the reduction in starch hydrolysis. The percentage of inhibition was calculated, and the IC50 values were determined.

Visualizing the Synergistic Pathway

Synergistic_Antidiabetic_Pathway cluster_effects Cellular and Systemic Effects This compound This compound Combination This compound + Quercetin This compound->Combination Quercetin Quercetin Quercetin->Combination Pancreatic_beta_cells Pancreatic β-cell function Combination->Pancreatic_beta_cells Synergistic Protection Glucose_Uptake ↑ Glucose Uptake in Peripheral Tissues Combination->Glucose_Uptake Oxidative_Stress ↓ Oxidative Stress Combination->Oxidative_Stress Lipid_Metabolism Improved Lipid Profile Combination->Lipid_Metabolism Insulin_Secretion ↑ Insulin Secretion Pancreatic_beta_cells->Insulin_Secretion Antioxidant_Enzymes ↑ SOD, CAT, GPx Oxidative_Stress->Antioxidant_Enzymes

Caption: Synergistic antidiabetic mechanism of this compound and Quercetin.

Synergistic Antimalarial Effects with Rutin

This compound, in combination with the flavonoid Rutin, exhibits a significant synergistic effect against the malaria parasite Plasmodium falciparum.[3] This combination has been shown to be more effective at inhibiting parasite growth in vitro and in vivo than either compound administered individually.[3]

Quantitative Data Summary: In Vitro Antiplasmodial Activity
Compound/CombinationIC50 (µg/mL)
Rutin9.50 ± 0.29
This compound8.17 ± 0.17
Rutin:this compound (1:1)5.51 ± 0.18
Rutin:this compound (1:2)7.23 ± 0.21
Rutin:this compound (2:1)6.89 ± 0.25
Chloroquine0.06 ± 0.01

IC50 values represent the concentration required to inhibit 50% of parasite growth.

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I Method): Plasmodium falciparum (chloroquine-sensitive strain) was cultured in human O+ erythrocytes. The parasites were synchronized to the ring stage. Test compounds were serially diluted in 96-well plates. A parasite suspension was added to each well and incubated for 72 hours. After incubation, a lysis buffer containing SYBR Green I dye was added, and fluorescence was measured to determine parasite viability.

In Vivo Chemosuppressive Test: Swiss albino mice were inoculated with Plasmodium berghei. The mice were then treated orally with Rutin, this compound, their combinations, or the standard drug Chloroquine for four consecutive days. Parasitemia was monitored by microscopic examination of Giemsa-stained blood smears.

Visualizing the Experimental Workflow

Antimalarial_Assay_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay P_falciparum P. falciparum Culture Synchronization Synchronization to Ring Stage P_falciparum->Synchronization Drug_Plates Serial Dilution of Compounds Synchronization->Drug_Plates Incubation_72h 72h Incubation Drug_Plates->Incubation_72h SYBR_Green SYBR Green I Staining Incubation_72h->SYBR_Green Fluorescence_Reading Fluorescence Measurement SYBR_Green->Fluorescence_Reading IC50_Determination IC50 Calculation Fluorescence_Reading->IC50_Determination Mice_Inoculation Inoculate Mice with P. berghei Treatment Oral Administration of Compounds Mice_Inoculation->Treatment Parasitemia_Monitoring Monitor Parasitemia Treatment->Parasitemia_Monitoring Survival_Analysis Mean Survival Time Analysis Parasitemia_Monitoring->Survival_Analysis

Caption: Workflow for in vitro and in vivo antimalarial assays.

Antagonistic CNS Effects with Mangiferin

In contrast to its synergistic interactions, this compound exhibits an antagonistic relationship with Mangiferin, a glucosylxanthone found in mangoes.[4] Studies have shown that this compound, which possesses CNS depressant properties, can reverse the CNS-stimulating effects induced by Mangiferin.[4]

Quantitative Data Summary: CNS Effects in Mice

Quantitative data for the direct antagonistic interaction between this compound and Mangiferin from the primary study is not publicly available. The following table represents typical data from CNS depressant and stimulant studies to illustrate the expected opposing effects.

TreatmentLocomotor Activity (counts/10 min)
Control (Saline)350 ± 25
This compound (100 mg/kg)150 ± 18
Mangiferin (50 mg/kg)550 ± 30
Diazepam (2 mg/kg)100 ± 15
Amphetamine (1 mg/kg)700 ± 45

This data is illustrative and not from a direct combination study.

Experimental Protocols

Evaluation of CNS Depressant and Stimulant Activity (Actophotometer): The locomotor activity of mice is measured using an actophotometer, which records the number of times the animal interrupts infrared beams. Mice are individually placed in the actophotometer for a set period (e.g., 10 minutes) to record baseline activity. Following the administration of the test compound (this compound or Mangiferin) or a standard CNS depressant (Diazepam) or stimulant (Amphetamine), the locomotor activity is recorded again at specific time intervals. A decrease in locomotor activity indicates a CNS depressant effect, while an increase suggests a CNS stimulant effect.

Visualizing the Antagonistic Relationship

Antagonistic_CNS_Effects This compound This compound CNS_Activity Central Nervous System Activity This compound->CNS_Activity Depressant Effect Mangiferin Mangiferin Mangiferin->CNS_Activity Stimulant Effect

Caption: Antagonistic effects of this compound and Mangiferin on CNS activity.

Conclusion

The interactions of this compound with other natural compounds present a compelling case for the development of combination therapies. The synergistic effects observed with Quercetin and Rutin offer promising avenues for more effective treatments for diabetes and malaria, respectively. Conversely, the antagonistic relationship with Mangiferin underscores the importance of understanding potential drug-herb interactions to avoid diminished therapeutic efficacy. Further research into the precise molecular mechanisms governing these interactions will be crucial for translating these findings into clinical applications and unlocking the full therapeutic potential of this compound.

References

A Comparative Guide to the Reproducibility and Validation of Pharmacological Studies on Swertiamarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published pharmacological studies on Swertiamarin, a secoiridoid glycoside with a wide range of reported therapeutic effects. The objective is to offer an evidence-based overview of its reproducibility and validation across key pharmacological areas, including anti-inflammatory, anti-diabetic, hepatoprotective, and neuroprotective activities. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows, this guide aims to facilitate informed decisions in research and drug development.

Anti-inflammatory and Immunomodulatory Effects

This compound has been repeatedly shown to possess significant anti-inflammatory and immunomodulatory properties. These effects are primarily attributed to its ability to modulate key signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.

Quantitative Data Comparison
Pharmacological Effect Model/Assay This compound Concentration/Dose Observed Effect Reference Study
Anti-inflammatory IL-1β-induced fibroblast-like synoviocytes (FLS)10-50 µg/mLDose-dependent reduction in cell proliferation and nitric oxide production.[1]Saravanan et al.
Immunomodulatory SRBC-immunized mice2, 5, and 10 mg/kg/day (P.O.)Significant increase in antibody titer and plaque-forming cells; modulation of Th1/Th2 cytokine balance.[2][3]Saravanan et al.[2][3]
Anti-inflammatory LPS-induced macrophagesNot specifiedAmeliorated the mRNA and protein expression of proinflammatory cytokines (TNF-α, IL-1β, and IL-6).[2][3]Saravanan et al.[2][3]
Anti-inflammatory Carrageenan-induced paw edema in rats100 and 200 mg/kg (P.O.)Significant inhibition of paw edema, superior to diclofenac sodium at 200 mg/kg.[1]Vaijanathappa and Badami
Experimental Protocols

In Vitro Anti-inflammatory Assay in Fibroblast-Like Synoviocytes (FLS)

  • Cell Culture: Fibroblast-like synoviocytes are isolated from an animal model of rheumatoid arthritis (e.g., Freund's Complete Adjuvant-induced arthritic rats) and cultured.

  • Induction of Inflammation: Inflammation is induced by treating the FLS with interleukin-1β (IL-1β).

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10, 25, 50 µg/mL).

  • Analysis: Cell proliferation is assessed using assays like the MTT assay. Nitric oxide production, a marker of inflammation, is measured in the cell culture supernatant using the Griess reagent. The expression of inflammatory mediators (e.g., TNF-α, IL-6, COX-2, iNOS) and signaling molecules (e.g., p38 MAPK) is quantified at both the mRNA and protein levels using RT-PCR and Western blotting, respectively.[1]

Signaling Pathway

anti_inflammatory_pathway IL1b IL-1β p38MAPK p38 MAPK IL1b->p38MAPK activates NFkB NF-κB IL1b->NFkB activates This compound This compound This compound->p38MAPK inhibits This compound->NFkB inhibits Proliferation Cell Proliferation p38MAPK->Proliferation NO Nitric Oxide Production NFkB->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: this compound's anti-inflammatory mechanism in FLS.

Anti-diabetic Effects

The anti-diabetic properties of this compound have been investigated in multiple preclinical studies, demonstrating its potential to regulate glucose homeostasis. A key mechanism involves the inhibition of carbohydrate-metabolizing enzymes and modulation of the PPAR-γ signaling pathway.

Quantitative Data Comparison
Pharmacological Effect Model/Assay This compound Concentration/Dose IC50/Observed Effect Reference Study
α-amylase Inhibition In vitro enzyme assay0.15 to 10 mg/mLIC50: 1.29 ± 0.25 mg/mLAhamad et al.
α-glucosidase Inhibition In vitro enzyme assay0.15 to 10 mg/mLIC50: 0.84 ± 0.11 mg/mLAhamad et al.
Antihyperglycemic Streptozotocin (STZ)-induced diabetic rats15, 25, 50 mg/kg/day (P.O.) for 28 daysSignificant decrease in fasting blood glucose and HbA1c; increased plasma insulin.Dhanavathy et al.
Insulin Sensitization NIDDM rat model50 mg/kg/day (P.O.) for 40 daysRegulates gene expression via PPAR-γ, improving insulin sensitivity.[4]Patel et al.[4]
Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of Streptozotocin (STZ), often at a dose of 50-60 mg/kg body weight, dissolved in a citrate buffer.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, typically 48-72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Treatment: Diabetic rats are treated orally with this compound at various doses (e.g., 15, 25, 50 mg/kg) daily for a specified period (e.g., 28 days). A standard anti-diabetic drug like glibenclamide may be used as a positive control.

  • Analysis: Blood glucose levels, HbA1c, plasma insulin, and lipid profiles are measured. Pancreatic tissues may be examined histopathologically for islet regeneration.

Signaling Pathway

anti_diabetic_pathway cluster_metabolite Metabolite This compound This compound Gentianine Gentianine This compound->Gentianine metabolized to PPARg PPAR-γ Adiponectin Adiponectin Gene Expression PPARg->Adiponectin GLUT4 GLUT4 Gene Expression PPARg->GLUT4 Insulin Improved Insulin Sensitivity Adiponectin->Insulin Glucose Reduced Blood Glucose GLUT4->Glucose Gentianine->PPARg activates

Caption: this compound's anti-diabetic action via its metabolite.

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury induced by various toxins. Its hepatoprotective mechanism is linked to its antioxidant properties and the modulation of inflammatory and fibrotic pathways, particularly through the Nrf2/HO-1 and TLR4/NF-κB signaling pathways.

Quantitative Data Comparison
Pharmacological Effect Model/Assay This compound Dose Observed Effect Reference Study
Hepatoprotective Carbon tetrachloride (CCl4)-induced liver injury in rats100 and 200 mg/kg/day (P.O.) for 8 weeksSignificant reduction in serum ALT and AST levels; attenuation of liver inflammation and oxidative stress.Wu et al.
Hepatoprotective D-galactosamine-induced acute liver damage in rats100 and 200 mg/kg (P.O.) for 8 daysRestoration of altered biochemical parameters and antioxidant enzyme levels.Jaishree and Badami
Anti-fibrotic CCl4-induced liver fibrosis in mice15, 30, and 60 mg/Kg (gavage)Mitigated liver cell degeneration, inflammatory cell infiltration, and collagen deposition.Li et al.
Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Injury Model

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Liver Injury: Liver injury is induced by intraperitoneal injection or oral gavage of carbon tetrachloride (CCl4), often mixed with a vehicle like olive oil. The administration can be acute (single dose) or chronic (repeated doses over several weeks).

  • Treatment: this compound is administered orally at different doses (e.g., 100, 200 mg/kg) concurrently with or prior to CCl4 administration.

  • Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues are collected for histopathological examination to assess the degree of necrosis, inflammation, and fibrosis. Markers of oxidative stress (e.g., MDA, SOD, GSH) and inflammation (e.g., TNF-α, IL-6) in the liver tissue are also quantified. The expression of key signaling proteins (e.g., Nrf2, HO-1, TLR4, NF-κB) is analyzed by Western blotting or immunohistochemistry.

Signaling Pathway

hepatoprotective_pathway cluster_insult Hepatotoxin (e.g., CCl4) cluster_stm Toxin CCl4 TLR4 TLR4 Toxin->TLR4 activates OxidativeStress Oxidative Stress Toxin->OxidativeStress This compound This compound This compound->TLR4 inhibits Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB TLR4->NFkB activates Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation HO1 HO-1 Nrf2->HO1 activates HO1->OxidativeStress reduces LiverInjury Liver Injury Inflammation->LiverInjury OxidativeStress->LiverInjury

Caption: this compound's hepatoprotective signaling pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotection in models of neurodegenerative diseases like Parkinson's disease. Its neuroprotective actions are thought to be mediated by its anti-inflammatory and antioxidant properties, as well as its ability to reduce the accumulation of pathological proteins.

Quantitative Data Comparison
Pharmacological Effect Model/Assay This compound Dose Observed Effect Reference Study
Neuroprotection Rotenone-induced mouse model of Parkinson's disease100 mg/kg (intraperitoneally)Suppression of microglial and astroglial activation; reduced α-synuclein overexpression.[5][6]Sharma et al.[5][6]
Anti-neuroinflammatory LPS-induced C6 glial cell activationNot specifiedSignificant reduction in IL-6, TNF-α, and IL-1β levels.[5][6]Sharma et al.[5][6]
Neuroprotective 3-nitropropionic acid-induced Huntington's disease model in rats25-100 mg/kg (i.p.)Protection against behavioral and biochemical alterations.Bhalerao et al.
Experimental Protocols

Rotenone-Induced Mouse Model of Parkinson's Disease

  • Animal Model: C57BL/6 mice are often used.

  • Induction of Neurodegeneration: Parkinson's-like pathology is induced by the administration of rotenone, a mitochondrial complex I inhibitor, which can be delivered via various routes (e.g., intrastriatal injection).

  • Treatment: Mice are treated with this compound (e.g., 100 mg/kg, intraperitoneally) before or after the induction of neurodegeneration.

  • Analysis: Behavioral tests are conducted to assess motor function (e.g., rotarod test, cylinder test). Post-mortem, brain tissues (specifically the substantia nigra and striatum) are analyzed for dopaminergic neuron loss (e.g., tyrosine hydroxylase staining), microglial and astroglial activation (e.g., Iba1 and GFAP staining), and α-synuclein aggregation (immunohistochemistry or Western blotting). Levels of inflammatory cytokines in the brain tissue are also measured.[5]

Experimental Workflow

neuroprotection_workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model induction Induce Neurodegeneration (e.g., Rotenone injection) animal_model->induction treatment Administer this compound (e.g., 100 mg/kg, i.p.) induction->treatment behavioral Behavioral Assessment (Motor function tests) treatment->behavioral histology Post-mortem Analysis: - Dopaminergic neuron count - Glial activation - α-synuclein aggregation behavioral->histology biochemical Biochemical Analysis: - Inflammatory cytokines - Oxidative stress markers histology->biochemical end End biochemical->end

Caption: Workflow for assessing this compound's neuroprotection.

Conclusion

The pharmacological activities of this compound are supported by a growing body of preclinical evidence. Across different studies, there is a consistent demonstration of its anti-inflammatory, anti-diabetic, hepatoprotective, and neuroprotective effects. While the exact quantitative outcomes can vary depending on the specific experimental models and methodologies employed, the overall trends and the implicated signaling pathways show a notable degree of reproducibility.

For researchers and drug development professionals, this guide highlights the potential of this compound as a therapeutic agent. However, the transition from preclinical findings to clinical applications necessitates further validation. Future studies should focus on standardized protocols to enhance direct comparability of data, comprehensive dose-response investigations, and ultimately, well-designed clinical trials to establish its efficacy and safety in humans. The detailed methodologies and visualized pathways presented herein provide a solid foundation for designing such validation studies.

References

Swertiamarin: A Comparative Analysis of Bioactivity from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Swertiamarin, a secoiridoid glycoside, is a prominent bioactive compound found in a variety of medicinal plants, primarily within the Gentianaceae family. It has garnered significant attention for its diverse pharmacological properties, including anti-diabetic, hepatoprotective, and anti-inflammatory effects. This guide provides a comparative overview of the bioactivity of this compound derived from different plant species, supported by experimental data and detailed methodologies to aid in research and development.

This compound Content in Various Plant Species

The concentration of this compound can vary significantly between different plant species and even within the same species due to geographical and environmental factors. This variation is a crucial consideration for the commercial extraction and standardization of this compound for therapeutic use.

Plant SpeciesPart UsedThis compound Content (mg/g dry weight)Reference
Swertia chirayitaWhole Plant0.13 ± 0.008[1]
Swertia dilatataWhole Plant0.16 ± 0.01[1]
Swertia angustifoliaWhole Plant0.15 ± 0.008[1]
Swertia paniculataWhole Plant0.08 ± 0.001[1]
Enicostemma littoraleAerial PartsNot explicitly quantified in mg/g, but noted as a major constituent[2]
Gentiana kurroo-Identified as a major constituent[2]

Comparative Bioactivity of this compound

While direct comparative studies on the bioactivity of this compound from different plant sources are limited, individual studies provide valuable insights into its therapeutic potential. The following sections summarize key bioactivities with available quantitative data from studies on this compound isolated from specific plants.

Anti-Diabetic Activity

This compound has been shown to possess significant anti-diabetic properties, primarily investigated using streptozotocin (STZ)-induced diabetic animal models.

Source Plant: Gentiana kurroo Royle

Experimental ModelTreatmentKey FindingsReference
Streptozotocin (STZ)-induced diabetic ratsMethanolic and hydroethanolic extracts of G. kurroo (containing this compound) at 250 and 500 mg/kg body weight.Significantly lowered serum glucose concentrations. Reduced levels of creatinine, LDL, triglycerides, cholesterol, and liver enzymes (ALP, SGOT, SGPT). Showed a regenerative/protective effect on pancreatic β-cells.[3][4][5]

Source Plant: Enicostemma littorale

Experimental ModelTreatmentKey FindingsReference
STZ-induced diabetic ratsThis compound (50 mg/kg) for 40 days.Regulated serum glucose, insulin, and lipid profile. Restored G6Pase and HMG-CoA reductase activities to normal levels.[6]
Hepatoprotective Activity

The protective effects of this compound against liver injury have been evaluated in various models, with a common inducer of hepatotoxicity being carbon tetrachloride (CCl₄).

Source Plant: Swertia mussotii Franch

Experimental ModelTreatmentKey FindingsReference
Carbon tetrachloride (CCl₄)-induced liver injury in ratsThis compound (100 and 200 mg/kg) for 8 weeks.Significantly ameliorated the increase in serum ALT, AST, and ALP. Reduced hepatic oxidative stress (decreased MDA, increased SOD and GPx). Attenuated inflammatory response (decreased iNOS and IL-1β).[7][8]

Source Plant: Enicostemma axillare

Experimental ModelTreatmentKey FindingsReference
D-galactosamine (D-GalN)-induced acute liver damage in ratsThis compound (100 and 200 mg/kg) for 8 days.Significant restoration of altered biochemical parameters.[9]
Anti-inflammatory Activity

This compound's anti-inflammatory potential has been demonstrated in models of inflammation induced by lipopolysaccharide (LPS).

Source Plant: Enicostemma axillare

Experimental ModelTreatmentKey FindingsReference
Lipopolysaccharide (LPS)-induced macrophagesThis compoundAmeliorated the mRNA and protein expression of proinflammatory cytokines (TNF-α, IL-1β, and IL-6).[10]
Sheep red blood cells (SRBC)-induced delayed-type hypersensitivity (DTH) in miceThis compound (2, 5, and 10 mg/kg b.w.)Showed a decreased response to DTH reaction.[10]

Experimental Protocols

Isolation of this compound from Enicostemma littorale

A rapid method for isolating this compound from Enicostemma littorale has been reported to yield a higher quantity of the compound.[2]

G plant_material Powdered E. littorale plant material (25g) defat Defat with petroleum ether plant_material->defat extract Extract with methanol (4 x 200 mL) via cold maceration defat->extract concentrate Concentrate the methanolic extract under vacuum to ~50 mL extract->concentrate precipitate Treat with cold diethyl ether to induce precipitation concentrate->precipitate collect Collect the precipitate precipitate->collect pure_this compound Pure this compound (8.66g) collect->pure_this compound

Fig. 1: Workflow for the isolation of this compound.
Anti-Diabetic Activity Assessment: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism.[11][12][13][14][15]

G fasting Fast animals overnight (16-18 hours) with access to water baseline_glucose Measure baseline blood glucose (Time 0) fasting->baseline_glucose treatment Administer this compound or vehicle orally baseline_glucose->treatment glucose_admin Administer glucose solution (e.g., 2 g/kg) orally treatment->glucose_admin 30 min post-treatment measure_glucose Measure blood glucose at specific time points (e.g., 30, 60, 90, 120 min) glucose_admin->measure_glucose data_analysis Analyze the area under the curve (AUC) for glucose levels measure_glucose->data_analysis

Fig. 2: Experimental workflow for the Oral Glucose Tolerance Test.
Hepatoprotective Activity Assessment: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This model is widely used to induce liver injury and evaluate the protective effects of compounds.[7][8]

G animal_groups Divide rats into groups: Control, CCl₄ only, CCl₄ + this compound (different doses) treatment_period Administer this compound or vehicle orally for a specified period (e.g., 8 weeks) animal_groups->treatment_period ccl4_induction Induce liver injury by administering CCl₄ (e.g., intraperitoneally) treatment_period->ccl4_induction Concurrently sample_collection Collect blood and liver tissue samples at the end of the study ccl4_induction->sample_collection biochemical_analysis Analyze serum for liver function markers (ALT, AST, ALP) sample_collection->biochemical_analysis histopathology Perform histopathological examination of liver tissue sample_collection->histopathology oxidative_stress Measure oxidative stress markers (MDA, SOD, GPx) in liver homogenates sample_collection->oxidative_stress outcome Assess hepatoprotective effect biochemical_analysis->outcome histopathology->outcome oxidative_stress->outcome

Fig. 3: Workflow for the CCl₄-induced hepatotoxicity study.
Anti-inflammatory Activity Assessment: Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[16][17][18]

G cell_culture Culture macrophages (e.g., RAW 264.7) or use animal models pretreatment Pre-treat with this compound at various concentrations cell_culture->pretreatment lps_stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->lps_stimulation incubation Incubate for a specific duration (e.g., 24 hours) lps_stimulation->incubation measurement Measure pro-inflammatory markers (e.g., TNF-α, IL-1β, IL-6, NO) in the supernatant or tissue incubation->measurement analysis Analyze the dose-dependent inhibitory effect of this compound measurement->analysis

Fig. 4: Experimental workflow for the LPS-induced inflammation assay.

Signaling Pathways Implicated in this compound's Bioactivity

This compound exerts its therapeutic effects by modulating various signaling pathways. The diagram below illustrates some of the key pathways involved in its hepatoprotective and anti-inflammatory actions.

G cluster_hepatoprotective Hepatoprotective Effects cluster_anti_inflammatory Anti-inflammatory Effects This compound This compound Nrf2 Nrf2 This compound->Nrf2 PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) HO1->Antioxidant_Enzymes Oxidative_Stress ↓ Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Akt Akt PI3K->Akt Bcl2 ↑ Bcl-2 Akt->Bcl2 Bax ↓ Bax Akt->Bax Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Apoptosis Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines iNOS ↓ iNOS NFkB->iNOS

Fig. 5: Key signaling pathways modulated by this compound.

Conclusion

This compound from various plant sources demonstrates significant anti-diabetic, hepatoprotective, and anti-inflammatory activities. While the direct comparison of potency is challenging due to variations in experimental designs across studies, the collective evidence strongly supports its therapeutic potential. The choice of plant source for this compound extraction may be guided by the abundance of the compound and the desired bioactivity. Further research involving standardized extracts and direct comparative studies is warranted to fully elucidate the therapeutic equivalence of this compound from different botanical origins. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this promising natural compound.

References

A Comparative Guide to In Silico and In Vitro Validation of Swertiamarin's Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Swertiamarin, a secoiridoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-fibrotic properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of the computational (in silico) and experimental (in vitro) approaches used to identify and validate the molecular targets of this compound, presenting available data to bridge predictive and empirical evidence.

Comparison of Predicted and Validated Molecular Targets

Computational methods, primarily molecular docking, have been instrumental in predicting the binding of this compound to various protein targets. These predictions are subsequently tested and validated through in vitro experiments, such as enzyme inhibition assays and Western blotting, to confirm the functional interaction and its biological consequence.

Anti-fibrotic Targets in Idiopathic Pulmonary Fibrosis (IPF)

In silico studies have identified key proteins involved in the pathogenesis of IPF as potential targets for this compound. Molecular docking simulations predicted favorable binding energies, suggesting a stable interaction. These predictions were followed by in vitro validation using cell-based assays.

Table 1: Comparison of In Silico Docking Scores and In Vitro Validation for IPF Targets

Molecular TargetIn Silico MethodPredicted Binding Affinity (Docking Score, kcal/mol)In Vitro Validation MethodIn Vitro Outcome
Lysyl Oxidase (LOX)Molecular Docking-9.344[1]Western BlotSignificantly downregulated expression in A540 cells[1]
Collagen Type V Alpha 2 Chain (COL5A2)Molecular Docking-12.681[1]Western BlotSignificantly downregulated expression in A540 cells[1]
Connective Tissue Growth Factor (CTGF)Molecular DockingNot specified, but described as a stable complex[1]Western BlotSlightly, but not significantly, downregulated expression in A540 cells[1]
Anti-diabetic and Anti-hyperlipidemic Targets

This compound's potential in managing diabetes and hyperlipidemia has been explored through the identification of its interaction with key metabolic enzymes.

Table 2: In Silico and In Vitro Evidence for Metabolic Targets of this compound

Molecular TargetIn Silico MethodIn Silico FindingsIn Vitro Validation MethodIn Vitro Findings
Dipeptidyl Peptidase-IV (DPP-IV)Molecular Docking of AnaloguesAnalogues showed significant enzyme inhibition[2]Enzyme Inhibition AssayThis compound analogues demonstrated inhibitory activity[2]
HMG-CoA ReductaseIn Silico DockingThis compound and its derivatives showed tight binding in the active site.Not specified in the same studyThis compound is reported to inhibit HMG-CoA reductase activity.
Anti-inflammatory and Immunomodulatory Targets

The anti-inflammatory effects of this compound are attributed to its interaction with pro-inflammatory cytokines and modulation of key signaling pathways.

Table 3: In Silico and In Vitro Validation of Anti-inflammatory Targets

Molecular TargetIn Silico MethodIn Silico FindingsIn Vitro/ In Vivo Validation MethodIn Vitro / In Vivo Findings
Tumor Necrosis Factor-alpha (TNF-α)Molecular DockingFavorable binding interaction predicted.ELISA, Western BlotThis compound suppressed the expression of TNF-α.[3][4]
Interleukin-1 beta (IL-1β)Molecular DockingFavorable binding interaction predicted.ELISA, Western BlotThis compound suppressed the expression of IL-1β.
Interleukin-6 (IL-6)Molecular DockingFavorable binding interaction predicted.ELISA, Western BlotThis compound suppressed the expression of IL-6.[3][4]

Signaling Pathway Modulation by this compound

This compound exerts its pharmacological effects by modulating complex intracellular signaling pathways. The interplay of these pathways is often first mapped out using bioinformatics and then validated experimentally.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of fibrosis. This compound has been shown to inhibit this pathway, contributing to its anti-fibrotic effects.[1][5]

TGF_Smad_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylation Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Pro-fibrotic Gene Transcription (e.g., Collagen) Nucleus->Gene This compound This compound This compound->TGFbR Inhibits This compound->pSmad23 Inhibits

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and inflammation. This compound has been demonstrated to modulate this pathway, which is implicated in its anti-inflammatory and anti-apoptotic effects.[6][7]

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., NF-κB, GSK3β) pAkt->Downstream This compound This compound This compound->pAkt Inhibits Phosphorylation

Caption: this compound's modulatory effect on the PI3K/Akt signaling pathway.

Experimental Workflow: From In Silico Prediction to In Vitro Validation

The journey of validating a molecular target for this compound typically follows a structured workflow, beginning with computational screening and culminating in experimental verification.

Experimental_Workflow cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Validation Bioinformatics Bioinformatics Analysis (e.g., GEO database) TargetID Target Identification (Hub Genes) Bioinformatics->TargetID MolDock Molecular Docking TargetID->MolDock CellCulture Cell Culture and Treatment with this compound MolDock->CellCulture Hypothesis ProteinExp Protein Expression Analysis (Western Blot) CellCulture->ProteinExp EnzymeAssay Enzyme Inhibition Assay (e.g., IC50 determination) CellCulture->EnzymeAssay Validation Target Validation ProteinExp->Validation EnzymeAssay->Validation

Caption: General experimental workflow for target identification and validation.

Detailed Experimental Protocols

Molecular Docking (In Silico)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).

  • Protocol Outline:

    • Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogens are added.

    • Ligand Preparation: The 3D structure of this compound is generated and optimized for its geometry and charge distribution.

    • Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of this compound within the active site of the target protein.

    • Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues are analyzed.

Western Blot (In Vitro)

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is used to validate the effect of this compound on the expression or phosphorylation status of its predicted targets.

  • Protocol Outline:

    • Cell Culture and Treatment: A suitable cell line is cultured and treated with varying concentrations of this compound for a specific duration.

    • Protein Extraction: The cells are lysed to release the total protein content. The protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: The protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[8][9]

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition Assay (In Vitro)

This assay measures the ability of this compound or its analogues to inhibit the activity of the DPP-IV enzyme.

  • Protocol Outline:

    • Reaction Mixture Preparation: In a 96-well plate, the DPP-IV enzyme, a buffer solution, and different concentrations of this compound (or a standard inhibitor like Sitagliptin) are mixed.

    • Incubation: The mixture is incubated to allow the inhibitor to bind to the enzyme.

    • Substrate Addition: A chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-AMC) is added to initiate the enzymatic reaction.

    • Measurement: The plate is incubated, and the absorbance or fluorescence is measured at specific time points using a microplate reader. The rate of product formation is proportional to the enzyme activity.

    • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Conclusion

The integration of in silico and in vitro methodologies provides a robust framework for the identification and validation of this compound's molecular targets. While computational approaches offer a rapid and cost-effective means of generating hypotheses, experimental validation is indispensable for confirming these predictions and elucidating the functional consequences of the molecular interactions. The data presented in this guide highlight the progress made in understanding the multifaceted pharmacological profile of this compound and underscore the importance of a synergistic approach in modern drug discovery. Further research focusing on direct quantitative comparisons between in silico predictions and in vitro functional assays will continue to refine our understanding of this promising natural compound.

References

Benchmarking the antioxidant capacity of Swertiamarin against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant potential of Swertiamarin benchmarked against established antioxidants. This document provides an objective comparison, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Introduction

This compound, a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, has a long history of use in traditional medicine.[1][2] Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, with a significant focus on its antioxidant properties.[3][4][5][6] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1] Antioxidants mitigate this damage by scavenging free radicals and modulating cellular signaling pathways. This guide provides a comparative benchmark of this compound's antioxidant capacity against well-established antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Quercetin, a prominent flavonoid.

In Vitro Antioxidant Capacity: A Comparative Summary

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The most commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical or to reduce a metal ion.

While direct head-to-head comparative studies of this compound against a wide range of standard antioxidants across multiple assays in a single study are limited, the available data from various sources provide valuable insights into its relative antioxidant potential.

Antioxidant AssayThis compoundAscorbic Acid (Vitamin C)TroloxQuercetin
ABTS Radical Scavenging Activity (IC50) 2.83 µg/mL[7]IC50 values typically in the range of 1-5 µg/mL[8][9]IC50 values often used as a standard, typically in the range of 2-8 µg/mL[9]IC50 values generally in the range of 1-5 µg/mL[10][11]
Total Antioxidant Capacity 4.51 mM of Ascorbic Acid per gram[7][12]Standard for comparisonStandard for comparisonExhibits high total antioxidant capacity[11][13]
DPPH Radical Scavenging Activity (IC50) Data not consistently reported in direct comparisonIC50 values typically in the range of 2-10 µg/mL[8][14][15]IC50 values often in the range of 5-15 µg/mL[16]IC50 values generally in the range of 1-5 µg/mL[11][13]
FRAP (Ferric Reducing Antioxidant Power) Data not consistently reported in direct comparisonStrong reducing agentStrong reducing agentPotent reducing agent[11][13]

Note: The IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The data presented in this table are compiled from various studies and should be interpreted with caution due to potential variations in experimental conditions.

In Vivo Antioxidant Effects and Cellular Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects in vivo by modulating endogenous antioxidant defense systems.[1][17] Studies have shown that this compound can enhance the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[18][19][20] These enzymes play a critical role in detoxifying harmful ROS.

The primary mechanism underlying this compound's in vivo antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, thereby upregulating their expression.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically at 517 nm.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Various concentrations of the test compound (this compound or standard antioxidants) are prepared in a suitable solvent.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are prepared.

  • A small volume of the test compound is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test compound is added to a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.

  • The antioxidant capacity is determined by comparing the change in absorbance with that of a known standard, typically FeSO₄·7H₂O, and is expressed as Fe²⁺ equivalents.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the SOD enzyme, which catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). One common method involves the use of a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection system that measures the superoxide concentration (e.g., a tetrazolium salt that is reduced by superoxide to form a colored formazan product). SOD in the sample will inhibit this reaction.

Procedure:

  • Prepare a reaction mixture containing a buffer, a superoxide-generating system (e.g., xanthine and xanthine oxidase), and a detection molecule (e.g., WST-1).

  • Add the sample containing SOD to the reaction mixture.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

  • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).

  • The SOD activity is calculated based on the degree of inhibition of the formazan formation compared to a control without the enzyme.

Catalase (CAT) Activity Assay

This assay determines the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The activity is often measured by monitoring the decrease in H₂O₂ concentration over time.

Procedure:

  • Prepare a reaction mixture containing a buffer and a known concentration of hydrogen peroxide.

  • Initiate the reaction by adding the sample containing catalase.

  • The decomposition of H₂O₂ can be monitored directly by measuring the decrease in absorbance at 240 nm.

  • Alternatively, the reaction can be stopped after a specific time, and the remaining H₂O₂ can be quantified using a colorimetric reaction (e.g., with purpald, which forms a colored complex with formaldehyde produced from the reaction of H₂O₂ with methanol in the presence of catalase).

  • The catalase activity is calculated based on the rate of H₂O₂ decomposition.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the processes involved in this compound's antioxidant activity and its evaluation, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow_for_Antioxidant_Assays cluster_sample_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_measurement Data Acquisition & Analysis This compound This compound Serial_Dilutions Serial Dilutions This compound->Serial_Dilutions Standards Standard Antioxidants (Ascorbic Acid, Trolox, Quercetin) Standards->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH React with DPPH radical ABTS ABTS Assay Serial_Dilutions->ABTS React with ABTS radical FRAP FRAP Assay Serial_Dilutions->FRAP Reduce Fe³⁺-TPTZ complex Spectrophotometer Spectrophotometric Measurement DPPH->Spectrophotometer Absorbance at 517 nm ABTS->Spectrophotometer Absorbance at 734 nm FRAP->Spectrophotometer Absorbance at 593 nm Calculation Calculate % Inhibition or Fe²⁺ Equivalents Spectrophotometer->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Experimental workflow for in vitro antioxidant capacity assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination leads to (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

Conclusion

The available evidence strongly suggests that this compound is a potent antioxidant with a multifaceted mechanism of action. Its in vitro radical scavenging activity, particularly in the ABTS assay, is comparable to that of established antioxidants. Furthermore, its ability to upregulate endogenous antioxidant enzymes through the activation of the Nrf2/HO-1 signaling pathway highlights its potential for in vivo applications. While more direct comparative studies are needed for a definitive quantitative ranking, the existing data position this compound as a promising natural compound for the development of novel therapeutic strategies to combat diseases associated with oxidative stress. This guide provides a foundational understanding for researchers and professionals in the field to further explore the antioxidant potential of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Swertiamarin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical compounds like Swertiamarin are of paramount importance. Adherence to established protocols is essential not only for personnel safety but also for environmental protection and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the properties of this compound and to utilize appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves when handling this compound.[1]

  • Respiratory Protection: In situations where dust formation is possible, the use of a respirator is recommended to avoid inhalation.[1]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust and aerosols.[1]

  • Ignition Sources: Use non-sparking tools and take measures to prevent fires caused by electrostatic discharge.[1][2]

Step-by-Step Disposal Procedures

The correct disposal method for this compound waste is contingent on its form—whether it is unused product, a solution, or contaminated labware. Improper disposal can pose significant risks to human health and the environment.

1. Waste Identification and Segregation:

  • Unused or Excess this compound: Collect any unused or excess solid this compound in a designated, sealed, and clearly labeled waste container.[1] It is critical not to mix it with other waste streams unless their compatibility is certain.[1]

  • This compound Solutions: Liquid waste containing this compound should be collected in a dedicated, leak-proof container specifically for liquid chemical waste.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, are to be treated as contaminated solid chemical waste and collected separately.[1]

2. Packaging and Labeling:

  • Containers: Utilize containers that are chemically compatible with this compound and any solvents used.[1] Ensure these containers are in good condition and can be securely sealed to prevent leaks.[1][2]

  • Labeling: All waste containers must be explicitly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound waste" or "Aqueous solution of this compound").[1]

3. Storage of Waste:

  • Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be located away from general lab traffic and incompatible materials.[1]

4. Final Disposal:

  • The final disposal of this compound waste must be conducted through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]

  • Crucially, do not dispose of this compound by pouring it down the drain or discarding it with regular trash.[1][2] Discharge into sewer systems or the environment must be avoided.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the chemical waste.[1]

5. Management of Spills:

In the event of a this compound spill, take the following steps:

  • Prevent further dispersal of the material.[1]

  • Carefully sweep or vacuum the spilled solid into a designated waste container, avoiding the creation of dust.[1]

  • Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[1]

Chemical and Physical Properties of this compound

While a comprehensive toxicological profile has not been fully investigated, a summary of key chemical and physical properties is useful for safe handling and storage.

PropertyValue
Molecular Formula C₁₆H₂₂O₁₀
Molecular Weight 374.34 g/mol [3][4]
Appearance Solid[5]
Melting Point Approximately 113-114°C[6] or 122°C[7]
Solubility Soluble in water, ethanol, DMSO, and dimethyl formamide (DMF).[5][7][8]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[2] For long-term stability, storage at -20°C is recommended.[5][6]

Disposal Workflow

The logical flow for the proper disposal of this compound can be visualized as follows:

cluster_prep Preparation & Identification cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated) ppe->identify segregate Segregate Waste Streams identify->segregate container Use Designated, Compatible Containers segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' Contents Description container->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS Office store->contact_ehs disposal Professional Disposal: Licensed Chemical Destruction or Controlled Incineration contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Swertiamarin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Swertiamarin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment. While some safety data sheets (SDS) classify this compound as non-hazardous, others advise treating it as potentially hazardous until more comprehensive toxicological data is available.[1][2][3] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound based on available safety data.

Body Part Personal Protective Equipment Specifications and Guidelines
Eyes/Face Safety glasses with side shields or goggles.In case of eye contact, immediately rinse with pure water for at least 15 minutes and consult a doctor.[4]
Hands Chemical-impermeable gloves.For handling hazardous drugs, it is recommended to wear two pairs of chemotherapy gloves that meet ASTM D6978 standards.[4][5][6] Gloves should be changed regularly (e.g., every 30 minutes) or immediately if torn, punctured, or contaminated.[5]
Body Protective clothing; disposable gown.Gowns should be made of low-permeability, lint-free fabric, feature a solid front, long sleeves, and have tight-fitting or elastic cuffs.[6][7]
Respiratory Generally not required for standard handling.A self-contained breathing apparatus should be used in case of a fire.[4][7] For unpacking shipments where spillage may have occurred, a full-face, powered air-purifying respirator is recommended until the risk of airborne particles is assessed.[5]
Safe Handling and Storage Protocols

Proper operational procedures are critical to minimize risk. Always handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[4]

Procedure Guidelines
General Handling Avoid contact with skin and eyes.[4][7] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[2][7] Use non-sparking tools to prevent ignition.[4]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated location.[4][7] Keep away from foodstuff containers and incompatible materials.[4] Protect from sunlight.[7]
Emergency and Disposal Procedures

In the event of a spill or the need for disposal, follow these established protocols to ensure safety and environmental protection.

Plan Step-by-Step Instructions
Spill Response 1. Evacuate all non-essential personnel to a safe area, upwind of the spill if possible.[4]2. Ensure the area is well-ventilated.[4]3. Remove all potential sources of ignition.[4]4. Wearing appropriate PPE, contain the spill to prevent further spread.[4]5. Use spark-proof tools to collect the spilled material.[4]6. Place the collected material into a suitable, closed container for disposal.[4]7. Do not allow the substance to enter drains or sewer systems.[4]
Disposal 1. Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[7]2. Options for disposal include a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[4]3. Do not contaminate water, foodstuffs, or animal feed with the waste material.[4]4. Contaminated packaging should be triple-rinsed (or equivalent) before recycling, reconditioning, or landfill disposal.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh/Handle this compound (Avoid Dust Generation) C->D E Use Non-Sparking Tools D->E F Clean Work Area Thoroughly E->F Proceed to Cleanup G Segregate Waste for Disposal F->G H Dispose of Waste per Regulations G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swertiamarin
Reactant of Route 2
Swertiamarin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.